Dehydroindigo
Description
Structure
3D Structure
Properties
CAS No. |
2903-89-1 |
|---|---|
Molecular Formula |
C16H8N2O2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-(3-oxoindol-2-yl)indol-3-one |
InChI |
InChI=1S/C16H8N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8H |
InChI Key |
IYPVIOXAYRCAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Dehydroindigo from Indigo: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroindigo, the oxidized form of the well-known dye indigo (B80030), is a compound of significant interest, particularly in the study of historical pigments such as Maya Blue. Its synthesis from indigo involves an oxidation reaction that has been a subject of study, although detailed, readily accessible experimental protocols for its chemical synthesis are notably scarce in contemporary literature. This guide provides a comprehensive overview of the synthesis of this compound from indigo, drawing from available scientific information. While a definitive, step-by-step chemical synthesis protocol is not prominently documented, this document outlines the known transformation pathways and characterization data.
Chemical Transformation: From Indigo to this compound
The conversion of indigo to this compound is an oxidation reaction. This process involves the removal of two hydrogen atoms from the indigo molecule, leading to the formation of a new double bond and a change in the chromophore, which alters the color of the compound from blue to yellowish.
The most frequently cited methods for the oxidation of indigo to this compound fall into three main categories:
-
Electrochemical Oxidation: This method involves the oxidation of indigo at an electrode surface.[1]
-
Enzymatic Oxidation: Certain enzymes, such as laccases and peroxidases, can catalyze the oxidation of indigo.[2]
-
Chemical Oxidation: The use of chemical oxidizing agents to convert indigo to this compound.
While electrochemical and enzymatic methods are mentioned in the literature, this guide focuses on the chemical synthesis approach, which is often more accessible in a standard laboratory setting. However, it is important to note that one source has described the synthesis of this compound as "difficult," which may explain the limited availability of straightforward protocols.[3]
Experimental Pathways and Methodologies
Putative Chemical Oxidation Method
Based on general principles of organic oxidation and mentions in related literature, a potential pathway for the synthesis of this compound involves the use of a suitable oxidizing agent in an appropriate solvent.
Reaction Scheme:
Caption: General Reaction Scheme for the Oxidation of Indigo.
Potential Oxidizing Agents:
While a specific, recommended oxidizing agent is not consistently reported, historical and analogous chemical transformations suggest that mild oxidizing agents could be effective. The selection of the oxidant is critical to avoid over-oxidation to subsequent products like isatin.
Hypothetical Experimental Protocol:
This protocol is a generalized representation based on common organic synthesis techniques and should be optimized and validated in a laboratory setting.
-
Dissolution of Indigo: Dissolve a known quantity of indigo powder in a suitable organic solvent. The choice of solvent is crucial, as indigo has low solubility in many common solvents.
-
Addition of Oxidizing Agent: Slowly add a stoichiometric amount of the chosen oxidizing agent to the indigo solution with constant stirring. The reaction may need to be conducted at a specific temperature (e.g., room temperature or elevated temperature) and for a specific duration.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the color change from blue to yellowish.
-
Work-up and Isolation: Once the reaction is complete, the reaction mixture would be worked up to remove the oxidizing agent and any byproducts. This could involve filtration, extraction, and washing.
-
Purification: The crude this compound would then be purified, likely through techniques such as column chromatography or recrystallization, to obtain the pure compound.
Quantitative Data
Due to the lack of a standardized and widely reported synthesis protocol, comprehensive quantitative data such as reaction yields, and optimal molar ratios are not available for comparison. Research in the context of Maya Blue often focuses on the detection and characterization of this compound rather than its preparative synthesis.
Characterization of this compound
The characterization of this compound is essential to confirm its synthesis. Key analytical techniques include:
-
UV-Visible Spectroscopy: this compound exhibits a characteristic absorption maximum that is different from indigo.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks corresponding to its functional groups, which can be compared to the spectrum of indigo.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and confirm its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the structure of the this compound molecule.
Signaling Pathways and Logical Relationships
The synthesis of this compound from indigo is a direct chemical transformation. The logical relationship can be visualized as a simple workflow.
Caption: Logical Workflow for this compound Synthesis.
Conclusion
References
Dehydroindigo: A Comprehensive Technical Guide to its Photophysical and Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroindigo (DHI), the oxidized form of the renowned dye indigo (B80030), is a molecule of significant interest due to its unique photophysical properties and its role in the composition of historical pigments like Maya Blue. Unlike indigo, which is known for its brilliant blue color, this compound exhibits a distinct yellowish hue. This technical guide provides an in-depth exploration of the core photophysical and spectral characteristics of this compound, offering valuable data and methodologies for researchers in chemistry, materials science, and drug development.
Spectral Properties
The spectral properties of this compound are highly sensitive to the solvent environment. Its absorption and emission characteristics differ significantly from those of its reduced counterpart, indigo.
UV-Visible Absorption
This compound absorbs in the blue region of the visible spectrum, which is responsible for its characteristic yellow appearance. The absorption maxima ((\lambda_{max})) are influenced by the polarity of the solvent. In nonpolar solvents, the absorption spectrum is attributed to an n→π* transition, while in polar solvents, it is assigned to a π→π* transition[1][2].
Table 1: UV-Visible Absorption Maxima ((\lambda_{max})) of this compound in Various Solvents
| Solvent | Absorption Maximum ((\lambda_{max})) | Reference |
| Toluene (B28343) | ~455 nm | [1] |
| Benzene | ~455 nm | [1] |
| Methanol | ~400 nm | [1] |
| Chloroform | ~500 nm | [3] |
Note: A specific molar extinction coefficient (ε) for this compound could not be definitively ascertained from the reviewed literature.
Fluorescence Emission
The fluorescence of this compound is generally weak but, like its absorption, is solvent-dependent. The fluorescence quantum yield is negligible in nonpolar solvents but becomes more significant in polar environments[1][2].
Table 2: Fluorescence Emission Maxima ((\lambda_{em})) of this compound in Various Solvents
| Solvent | Emission Maximum ((\lambda_{em})) |
| Toluene | Not reported (negligible fluorescence) |
| Benzene | Not reported (negligible fluorescence) |
| Methanol | Not reported |
Note: Specific emission maxima for this compound are not well-documented in the available literature, largely due to its very low fluorescence quantum yields in many solvents.
Photophysical Properties
The excited-state dynamics of this compound are distinct from indigo and are heavily influenced by the surrounding solvent. The deactivation pathways of the excited state vary significantly between polar and nonpolar environments.
Quantum Yields
The fluorescence quantum yield ((\Phi_F)) and the triplet state quantum yield ((\Phi_T)) are key parameters that describe the fate of the excited singlet state. In nonpolar solvents, the dominant deactivation pathway for this compound is intersystem crossing to the triplet state. In contrast, in polar solvents, fluorescence and internal conversion become more competitive processes[1][2].
Table 3: Photophysical Data for this compound in Different Solvents at 293 K
| Solvent | Fluorescence Quantum Yield ((\Phi_F)) | Triplet State Quantum Yield ((\Phi_T)) | Dominant Deactivation Channel |
| Toluene | ≤ 0.0001 | 0.7 - 0.8 | Intersystem Crossing |
| Benzene | ≤ 0.0001 | 0.7 - 0.8 | Intersystem Crossing |
| Methanol | ~0.02 | ~0.15 | Internal Conversion/Fluorescence |
Excited State Character
The nature of the lowest singlet excited state (S₁) of this compound is solvent-dependent. In nonpolar solvents like toluene and benzene, the S₁ state is characterized as having n,π* character. In the more polar solvent methanol, the S₁ state possesses π,π* character[1][2]. This difference in excited-state character is a primary reason for the observed variations in photophysical behavior.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible characterization of this compound. The following sections provide methodologies for the synthesis of the precursor, indigo, and the subsequent spectroscopic analysis.
Synthesis of Indigo (Precursor to this compound)
This compound is formed through the oxidation of indigo. Therefore, a reliable synthesis of indigo is the first step. The Baeyer-Drewsen synthesis is a classic and effective method for the laboratory-scale preparation of indigo[4].
Materials:
-
Acetone
-
10% (w/v) Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Ethanol
-
6-inch test tube or small beaker
-
Suction filtration apparatus (Buchner funnel, filter flask, filter paper)
-
Ice bath
Procedure:
-
In a 6-inch test tube, dissolve 0.5 g of 2-nitrobenzaldehyde in 5 mL of acetone.
-
In a separate container, prepare the NaOH solution by mixing 1 mL of 10% aqueous NaOH with 1.5 mL of distilled water.
-
Add the NaOH solution dropwise to the 2-nitrobenzaldehyde/acetone solution while stirring or swirling.
-
A dark purple precipitate of indigo should form rapidly.
-
Allow the reaction mixture to stand at room temperature for at least 5 minutes to ensure complete precipitation.
-
Cool the test tube in an ice bath for approximately 5 minutes.
-
Collect the solid indigo precipitate by suction filtration.
-
Wash the collected solid on the filter paper with 10 mL of distilled water, followed by 10 mL of ethanol.
-
Continue suction for 5-10 minutes to partially dry the indigo.
-
Allow the indigo to air dry completely.
Formation of this compound: this compound is typically formed by the oxidation of indigo. While a specific protocol for the synthesis and isolation of pure this compound is not readily available in the literature, it is known to form when indigo is heated in the presence of oxygen, particularly in the context of the preparation of Maya Blue-type pigments[5][6]. The electrochemical oxidation of indigo is another method to generate this compound[3].
UV-Visible Absorption Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Materials:
-
This compound sample
-
Spectroscopic grade solvents (e.g., toluene, methanol, chloroform)
-
Quartz cuvettes with a 1 cm path length
Procedure:
-
Prepare a stock solution of this compound in the desired solvent. Due to the lack of a known molar extinction coefficient, the concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the (\lambda_{max}).
-
Prepare a series of dilutions from the stock solution if a concentration-dependent study is required.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline.
-
Replace the blank with a cuvette containing the this compound solution.
-
Scan the absorbance from the UV to the near-IR region (e.g., 200-800 nm) to identify the (\lambda_{max}).
-
Record the absorbance at the (\lambda_{max}).
Fluorescence Spectroscopy
Instrumentation:
-
A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
Materials:
-
This compound solution (prepared as for UV-Vis spectroscopy)
-
Spectroscopic grade solvents
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Place the cuvette containing the sample solution in the spectrofluorometer.
-
Set the excitation wavelength to the (\lambda_{max}) determined from the UV-Vis absorption spectrum.
-
Set the excitation and emission slit widths. A common starting point is 5 nm for both, which can be adjusted to optimize the signal-to-noise ratio[1].
-
Scan the emission spectrum over a wavelength range that covers the expected fluorescence (e.g., from the excitation wavelength +10 nm to 800 nm).
-
To determine the fluorescence quantum yield, a standard with a known quantum yield in the same solvent and emitting in a similar spectral region should be measured under identical conditions.
Femtosecond Transient Absorption Spectroscopy
Instrumentation:
-
A pump-probe transient absorption spectrometer. A typical setup consists of a Ti:sapphire amplifier producing femtosecond pulses, which are split into a pump and a probe beam. The pump beam excites the sample, and the probe beam, often converted into a white-light continuum, measures the change in absorbance as a function of time delay between the pump and probe pulses[7][8].
Procedure:
-
Prepare a solution of this compound in the desired solvent with an absorbance of approximately 0.3-0.5 at the pump wavelength in a 1 or 2 mm path length cuvette.
-
The pump wavelength should be chosen to coincide with an absorption band of this compound.
-
The probe beam (white-light continuum) is passed through the sample, and the change in absorbance is monitored at various time delays after excitation by the pump pulse.
-
Data is collected over a range of time delays, from femtoseconds to nanoseconds, to track the evolution of the excited states.
-
Global analysis of the transient absorption data can be used to determine the lifetimes of the excited species and identify the different deactivation pathways.
Signaling Pathways and Experimental Workflows
The photophysical behavior of this compound can be summarized in the following diagrams, created using the DOT language.
Caption: Excited-state deactivation pathways of this compound.
Caption: Workflow for this compound characterization.
Conclusion
This technical guide has provided a comprehensive overview of the photophysical and spectral properties of this compound. The presented data, organized into clear tables, highlights the significant influence of the solvent environment on its absorption, emission, and excited-state deactivation pathways. The detailed experimental protocols for the synthesis of its precursor and for its spectroscopic characterization offer a practical resource for researchers. The provided diagrams visually summarize the key processes and workflows. While a definitive molar extinction coefficient for this compound remains elusive in the literature, the information compiled herein serves as a robust foundation for further investigation and application of this intriguing molecule in various scientific and industrial fields.
References
- 1. Making sure you're not a bot! [openjournals.ugent.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]
- 8. Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of Dehydroindigo in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: Dehydroindigo, the oxidized form of indigo (B80030), is a molecule of significant interest in the study of historical pigments like Maya Blue and as a potential component in organic electronics. A thorough understanding of its solubility in organic solvents is crucial for its extraction, purification, characterization, and application. This technical guide provides a comprehensive overview of the available knowledge on this compound's solubility, addresses its inherent instability in solution, presents a generalized experimental protocol for solubility determination, and offers a visual workflow to guide researchers in this process. It is important to note that while qualitative information is available, specific quantitative solubility data for this compound is scarce in the current scientific literature, likely due to its reactivity.
Introduction to this compound and its Solubility Challenges
This compound (DHI) is a yellow/orange compound that represents the oxidized state of the well-known blue dye, indigo. Its chemical structure, featuring a central carbon-carbon double bond connecting two indole-like moieties, is key to its electronic and photophysical properties. However, this structure also contributes to its reactivity.
A significant challenge in studying the solubility of this compound is its tendency to convert into its neutral keto form, the blue indigo, a process influenced by the solvent and the presence of water.[1][2] This instability complicates the determination of its true solubility, as the solute may be undergoing chemical transformation during the measurement process. Much of the existing research has focused on its photophysical properties in solvents like toluene, benzene, and methanol, rather than on quantifying its solubility limits.[1][2][3]
Qualitative Solubility Profile
Based on the available literature, this compound has been studied in solution with the following organic solvents:
-
Toluene: Used in studies of its photophysical properties.[1][2]
-
Benzene: Also used for investigating its photophysical characteristics.[1][2]
-
Methanol: Employed in spectral and photophysical investigations.[1][2][3]
It is important to recognize that the use of these solvents in research indicates at least a degree of solubility, but precise quantitative data (e.g., mg/mL) is not provided in these studies. The parent compound, indigo, is known for its extremely low solubility in common organic solvents due to strong intermolecular hydrogen bonding.[4][5] While this compound lacks the N-H hydrogen bond donors of indigo, its large, planar structure can still lead to significant intermolecular interactions, affecting its solubility.
Quantitative Solubility Data
A comprehensive search of scientific literature reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. The focus has been on its synthesis, characterization in the solid state (as in Maya Blue), and its transient behavior in solution.[6] The following table summarizes the qualitative information available.
| Solvent | Chemical Formula | Qualitative Solubility at 293 K (20°C) | Notes |
| Toluene | C₇H₈ | Soluble (for spectroscopic studies) | Investigated for its photophysical properties; readily converts to indigo depending on water content.[1][2] |
| Benzene | C₆H₆ | Soluble (for spectroscopic studies) | Studied for its triplet state deactivation channel.[1][2] |
| Methanol | CH₄O | Soluble (for spectroscopic studies) | Both this compound and indigo forms are present in solution.[1][2] |
Experimental Protocol for Solubility Determination
Given the lack of a specific, published protocol for this compound, the following is a generalized and robust methodology for determining the solubility of a sparingly soluble, potentially unstable compound in an organic solvent. This protocol is adapted from standard practices for solubility determination.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature using the shake-flask method followed by UV-Vis spectrophotometric analysis.
Materials:
-
This compound (synthesized and purified)
-
High-purity organic solvents (e.g., toluene, methanol, dimethyl sulfoxide)
-
Scintillation vials with screw caps
-
Thermostatic shaker bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Dispense a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study is recommended to determine the minimum time to reach equilibrium.
-
After the agitation period, allow the vials to rest in the thermostatic bath for at least 4 hours to allow the excess solid to sediment.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a portion of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Promptly attach a syringe filter to the syringe and filter the supernatant into a clean, dry container. Discard the initial portion of the filtrate to saturate the filter membrane.
-
-
Analysis by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the target organic solvent.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Measure the absorbance of each standard solution at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Accurately dilute a known volume of the filtered saturated solution with the organic solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Considerations for this compound:
-
Due to its instability, it is crucial to minimize the time between sample collection and analysis.
-
Running a parallel analysis (e.g., HPLC) to check for the presence of indigo in the solution would be advisable to assess the extent of conversion during the experiment.
-
All operations should be conducted with minimal exposure to light and atmospheric moisture, if the compound is found to be sensitive to these conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
Conclusion
The solubility of this compound in common organic solvents remains an area that requires further quantitative investigation. While it is known to be soluble to some extent in solvents like toluene, benzene, and methanol, allowing for spectroscopic studies, its inherent instability poses a significant challenge to obtaining precise solubility data. The experimental protocol and workflow provided in this guide offer a systematic approach for researchers to undertake such studies, which will be invaluable for the advancement of research in fields where this fascinating molecule plays a role. Future work should focus on carefully controlled experiments to quantify the solubility of this compound while monitoring its conversion to indigo.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the forgotten indigo and its contribution to the color of Maya Blue. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Characterization of New Organic Dyes Containing the Indigo Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dehydroindigo's Emergence: Unraveling a Key Component of the Enduring Maya Blue Pigment
A technical exploration into the discovery and historical significance of dehydroindigo, an oxidative derivative of indigo (B80030), has illuminated our understanding of the remarkable stability and variable hue of Maya Blue. This guide synthesizes the pivotal research that identified this compound as a crucial ingredient in the ancient pigment, detailing the analytical techniques that enabled its discovery and the experimental protocols for its study.
Historical Context: The Enduring Mystery of Maya Blue
For centuries, the vibrant, turquoise-hued pigment known as Maya Blue, found on Mesoamerican murals, pottery, and sculptures, has captivated researchers with its extraordinary resistance to chemical and environmental degradation.[1] First scientifically identified in the 1930s, the pigment's composition was long known to be a hybrid of indigo, an organic dye derived from the Indigofera plant, and palygorskite, a fibrous clay mineral. However, the precise chemical interactions that conferred its remarkable stability and subtle variations in color remained a subject of intense investigation.
A significant breakthrough in understanding the complexity of Maya Blue came with the discovery of a second key organic component: this compound.
The Discovery of this compound in Maya Blue
Pioneering work by a research team led by Antonio Doménech at the University of Valencia, Spain, was instrumental in identifying this compound in samples of Maya Blue.[2] Their research proposed that this compound is formed through the oxidation of indigo during the heating process used to create the pigment.[2][3] This discovery was crucial for explaining the characteristic greenish-blue tones of Maya Blue, as indigo is blue and this compound is yellow. The variable proportions of these two compounds, influenced by factors such as heating temperature and duration, allow for a spectrum of hues.[2][3]
The presence of this compound suggests a sophisticated level of empirical chemistry practiced by the Maya, who may have intentionally manipulated the preparation conditions to achieve desired color outcomes.[2]
Quantitative Analysis of Indigoids in Maya Blue
The ratio of this compound to indigo is a critical factor in determining the final color of the Maya Blue pigment. While precise quantitative data from archaeological samples is complex to obtain and varies between samples, experimental preparations have demonstrated a clear correlation between the synthesis temperature and the formation of this compound.
| Indigo Loading (wt%) | Synthesis Temperature (°C) | Observation |
| 1-10% | 100-200 | Formation of this compound increases with temperature.[4] |
| ca. 5% | >100 | Greenish tint appears, indicating this compound formation.[4] |
| 1% | 150 | Greenish hue and spectral features of this compound are present.[4] |
Table 1: Effect of Synthesis Temperature on this compound Formation. This table summarizes the general relationship between the heating temperature during Maya Blue synthesis and the formation of this compound, as inferred from various studies.
Experimental Protocols
The identification and characterization of this compound in Maya Blue have been made possible through a suite of advanced analytical techniques. The following sections detail the methodologies for the synthesis of Maya Blue-type pigments and the key analytical procedures used in their study.
Synthesis of this compound
A laboratory protocol for the synthesis of pure this compound has been reported as follows:
-
Suspend 500 mg of indigo, 2.5 g of PbO₂, and 500 mg of CaCl₂ in 50 mL of toluene (B28343).
-
Heat the mixture under reflux for 10 minutes.
-
Add 250 mg of glacial acetic acid diluted in toluene and continue heating for an additional 5 minutes.
-
Filter the hot solution under a vacuum.
-
Reduce the volume of the filtrate to 15 mL.
-
Isolate this compound from the cold solution by filtration and wash several times with toluene.[4]
Synthesis of Maya Blue-Type Pigments
Synthetic analogues of Maya Blue containing this compound can be prepared using the following procedure:
-
Prepare a mixture of palygorskite clay with a specific weight percentage of indigo (e.g., 1-10 wt%).
-
Crush and mix the components in an agate mortar for 1 hour to ensure homogeneity.
-
Heat the powdered mixture in a furnace at a controlled temperature (e.g., between 100 and 200 °C) for 24 hours.[4]
-
Optionally, the sample can be washed with organic solvents such as DMSO and acetone (B3395972) to remove any "external" indigo that has not been incorporated into the clay structure.[4]
Voltammetry of Microparticles (VMP)
This electrochemical technique has been central to the in-situ identification of this compound in Maya Blue samples.
-
A glassy carbon electrode (GCE) is modified by depositing approximately 50 μL of a 1 mg mL⁻¹ suspension of the Maya Blue specimen in ethanol (B145695) and allowing it to evaporate.
-
The modified electrode is immersed in an electrochemical cell containing an air-saturated 0.25 M HAc/NaAc aqueous acetate (B1210297) buffer at pH 4.75 as the electrolyte.
-
Cyclic voltammetry is performed to record the electrochemical response of the sample. The resulting voltammograms provide information on the redox processes of both indigo and this compound.[4]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the organic components of complex materials like Maya Blue.
-
A micro-sample of the pigment is placed in a pyrolysis unit.
-
The sample is subjected to a high temperature in an inert atmosphere, causing the thermal decomposition of the organic molecules into smaller, volatile fragments.
-
In some protocols, a silylating agent is used to derivatize the fragments, making them more amenable to gas chromatographic analysis.
-
The volatile fragments are then separated by gas chromatography and identified by mass spectrometry. This allows for the identification of the characteristic pyrolysis products of indigo and this compound.
Ultra-Pressure Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS provides a high-resolution separation and sensitive detection method for the analysis of indigoids.
-
The indigoid compounds are first extracted from the Maya Blue sample, which can be a challenging step due to their strong association with the clay matrix.
-
The extract is then injected into the UPLC system, which uses a column with sub-2 µm particles to achieve high-efficiency separations.
-
The separated compounds are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
Visualized Workflows and Relationships
The following diagrams illustrate the key chemical transformation and analytical workflow discussed in this guide.
Conclusion
The discovery of this compound in Maya Blue represents a significant advancement in the fields of archaeology, chemistry, and materials science. It not only provides a more complete understanding of the composition and properties of this remarkable ancient pigment but also offers insights into the sophisticated chemical knowledge of the Maya civilization. The application of modern analytical techniques has been crucial in unraveling this historical and scientific puzzle, and the detailed experimental protocols now available will facilitate further research into the nuances of this enduring material.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Decomposition of Maya Blue: Extraction of Indigo Thermal Decomposition Steps from a Multistep Heterogeneous Reaction Using a Kinetic Deconvolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Fundamental Electrochemical Properties of Dehydroindigo
This technical guide provides a comprehensive overview of the core electrochemical properties of dehydroindigo, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes the electrochemical relationships of this indigo (B80030) derivative.
Introduction to this compound Electrochemistry
This compound (DHI) is the oxidized form of the well-known dye indigo. Its electrochemical properties are of significant interest, particularly in the context of materials science and cultural heritage studies, such as its contribution to the color of Maya Blue. The electrochemical transformation between indigo, this compound, and the reduced leucoindigo (B3055547) form is a key aspect of its chemistry. This guide focuses on the fundamental electrochemical characteristics of the indigo/dehydroindigo redox couple.
The primary technique for investigating these properties is the voltammetry of immobilized microparticles (VIMP). This solid-state electrochemical method allows for the direct analysis of solid, insoluble compounds like indigo and its derivatives by immobilizing them on an electrode surface and immersing them in a liquid electrolyte.
Electrochemical Redox Behavior
The electrochemical behavior of the indigo/dehydroindigo system is characterized by a reversible, two-proton, two-electron transfer process. Cyclic voltammetry of indigo microparticles reveals two primary redox systems: the oxidation of indigo to this compound and the reduction of indigo to leucoindigo.
-
Indigo to this compound Oxidation: This is an anodic process occurring at positive potentials.
-
Indigo to Leucoindigo Reduction: This is a cathodic process observed at negative potentials.
These two processes are generally independent of each other.
The electrochemical transformations between indigo, this compound, and leucoindigo can be visualized as a central indigo molecule that can be either oxidized or reduced.
Caption: Redox transformations of indigo.
Quantitative Electrochemical Data
The following table summarizes the key quantitative data for the electrochemical oxidation of indigo to this compound, extracted from various studies.
| Parameter | Value | Conditions | Reference Electrode | Source |
| Oxidation Peak Potential (Epa) | +450 mV | Solid indigo microparticles in aqueous electrolyte. | Ag/AgCl | |
| Redox System II (Indigo/Dehydroindigo) | ~ +0.45 V | pH-dependent, solid-state process. | Ag/AgCl | |
| Electron Transfer | 2 electrons | Inferred from peak separation in cyclic voltammograms. | N/A | |
| Proton Transfer | 2 protons | Proton-assisted solid-state process. | N/A |
Note: The exact redox potential can be influenced by factors such as pH, the specific electrolyte used, and the scan rate in cyclic voltammetry.
Experimental Protocols
The following section details a generalized experimental protocol for studying the electrochemical properties of this compound using the voltammetry of immobilized microparticles (VIMP) with cyclic voltammetry.
-
Working Electrode: Paraffin-impregnated graphite (B72142) electrode or glassy carbon electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl).
-
Counter Electrode: Platinum wire.
-
Potentiostat: A standard three-electrode potentiostat.
-
Electrolyte Solution: e.g., 0.1 M H₂SO₄, or other aqueous buffers.
-
Sample: Solid microparticles of indigo.
-
Deionized Water: For rinsing.
-
Laboratory Wipers: For drying the electrode.
The general workflow for a VIMP experiment is as follows:
Caption: VIMP experimental workflow.
-
Electrode Preparation:
-
The surface of the graphite working electrode is polished and then impregnated with paraffin (B1166041) to create a hydrophobic surface.
-
The electrode is rinsed with deionized water and carefully dried.
-
-
Sample Immobilization:
-
A small amount of solid indigo powder is placed on a clean, dry surface (e.g., a glass slide).
-
The prepared surface of the working electrode is gently rubbed into the indigo powder.
-
Excess, loosely attached particles are removed by gently tapping the electrode. A thin, uniform layer of microparticles should remain adhered to the electrode surface.
-
-
Electrochemical Cell Setup:
-
The working electrode with the immobilized indigo, the Ag/AgCl reference electrode, and the platinum counter electrode are placed in an electrochemical cell.
-
The cell is filled with the chosen electrolyte solution, ensuring all three electrodes are properly immersed.
-
-
Cyclic Voltammetry Measurement:
-
The electrodes are connected to the potentiostat.
-
The parameters for the cyclic voltammetry scan are set. A typical scan for observing the oxidation to this compound would be from approximately 0 V to +0.7 V. The scan rate can be varied (e.g., 100 mV/s).
-
The potential is swept from the initial value to the vertex potential and then back.
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
-
Data Analysis:
-
The resulting voltammogram is analyzed to identify the anodic peak corresponding to the oxidation of indigo to this compound.
-
The peak potential, peak current, and peak separation (for the reverse scan) are determined to characterize the redox process.
-
Electron Transfer Kinetics
The kinetics of the electron transfer for the oxidation of indigo to this compound are generally described as a reversible process. The separation between the anodic and cathodic peaks in cyclic voltammograms for this process is typically around 32 mV, which is indicative of a two-electron exchange. More detailed kinetic parameters, such as the standard heterogeneous rate constant (k⁰), are not extensively reported in the reviewed literature for the solid-state oxidation of indigo to this compound.
Stability of this compound
This compound is a reactive compound. In solution, it can readily convert back to the neutral keto form (indigo), a process that is dependent on the solvent and the presence of water.
Conclusion
The electrochemical properties of this compound are intrinsically linked to its precursor, indigo. The oxidation of indigo to this compound is a well-characterized, reversible two-electron, two-proton process, readily studied using the voltammetry of immobilized microparticles. While the general electrochemical behavior is understood, further research could provide more detailed quantitative data on the electron transfer kinetics under a wider range of experimental conditions. This guide provides a foundational understanding for professionals in materials science and drug development who may encounter or wish to utilize the electrochemical characteristics of this indigo derivative.
The Unstable Truth: A Technical Guide to the Stability and Degradation Pathways of Dehydroindigo
For Researchers, Scientists, and Drug Development Professionals
Dehydroindigo (DHI), the oxidized counterpart of the renowned blue dye indigo (B80030), presents a fascinating yet challenging subject of study due to its inherent instability and complex degradation profile. While its transient nature has historically relegated it to a "forgotten" status in indigo chemistry, its pivotal role in the remarkable stability of ancient pigments like Maya Blue and its potential implications in modern materials science and drug development necessitate a deeper understanding of its chemical behavior. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate chemical transformations involved.
Chemical Profile and Inherent Instability
This compound is characterized by the presence of a central carbon-carbon double bond connecting the two indole (B1671886) moieties, in contrast to the single bond in its reduced form, leuco-indigo, and the keto-enol tautomerism of indigo. This seemingly minor structural difference profoundly impacts its stability. In solution, this compound readily converts back to the more stable blue indigo form.[1][2][3][4] This conversion is significantly influenced by the surrounding environment, particularly the solvent and the presence of water.[1][2][3][4]
Studies conducted in various solvents such as toluene (B28343), benzene, and methanol (B129727) have shown that an equilibrium often exists between this compound and indigo in solution.[1][2][3] The rate and extent of this conversion are critical parameters for any application involving this compound.
Factors Influencing this compound Stability
The stability of this compound is not an intrinsic constant but rather a dynamic property governed by several external factors. Understanding these factors is crucial for controlling its persistence and reactivity.
Solvent Effects
The choice of solvent plays a critical role in the stability of this compound. Non-polar aprotic solvents tend to favor the persistence of this compound to a greater extent than polar protic solvents. For instance, in toluene and benzene, this compound exhibits a dominant triplet state deactivation channel, indicating a different excited-state behavior compared to its behavior in methanol, where fluorescence and internal conversion become more competitive.[2][3][4] The presence of water, even in small amounts, can accelerate the conversion of this compound back to indigo.[1][2][3]
Photodegradation
Exposure to light is a significant driver of this compound degradation. Photodegradation studies, often employing techniques like HPLC with diode-array detection, reveal that light energy can initiate and accelerate the breakdown of the this compound molecule.[1] The specific wavelengths and intensity of light exposure are critical parameters in determining the rate of photodegradation. While detailed quantum yield data for the photodegradation of isolated this compound is not extensively reported, studies on related indigo compounds highlight the formation of various degradation products upon light exposure.[5][6][7]
Thermal Degradation
Temperature is another critical factor influencing the stability of this compound. Increased temperatures can promote the degradation of this compound and its precursor, indigo.[8][9] In the context of Maya Blue, the formation of this compound from indigo is a heat-driven process, suggesting that at elevated temperatures, the equilibrium can shift.[8][10][11] However, excessive heat will lead to the decomposition of the molecule. Thermal decomposition studies of Maya Blue, which contains this compound, indicate a complex, multi-step degradation process.[8][9]
pH
The acidity or alkalinity of the medium can influence the stability of this compound. While specific studies focusing solely on the pH stability of isolated this compound are scarce, the degradation of the parent compound, indigo, is known to be pH-dependent.[12][13] The protonation state of the molecule can affect its electronic structure and susceptibility to nucleophilic or electrophilic attack, thereby influencing its degradation pathways.
Degradation Pathways of this compound
The degradation of this compound is a multi-step process that leads to the formation of several smaller, often colorless, molecules. The primary pathway involves the oxidative cleavage of the central double bond.
A key intermediate in the degradation of indigo is this compound itself.[1] From this compound, the degradation proceeds through further oxidation and hydrolysis. The principal degradation products identified through techniques like mass spectrometry and chromatography are:
-
Isatin: Formed by the cleavage of the C=C double bond of this compound.[1][5][6][14]
-
Isatoic Anhydride: A subsequent product formed from the degradation of isatin.[5][6][7][14]
-
Anthranilic Acid: The final product in this major degradation pathway, resulting from the hydrolysis of isatoic anhydride.[5][6][7][14]
The following diagram illustrates the primary degradation pathway of indigo through this compound to its final breakdown products.
Caption: Oxidative degradation of indigo to anthranilic acid.
Quantitative Stability Data
While comprehensive kinetic data for this compound stability under a wide range of conditions is still an active area of research, the following table summarizes the available qualitative and semi-quantitative information from the literature.
| Parameter | Condition | Observation | Reference(s) |
| Solvent Stability | Toluene, Benzene | Higher stability, triplet state deactivation dominates. | [2][3][4] |
| Methanol | Lower stability, increased fluorescence and internal conversion. | [2][3][4] | |
| Presence of Water | Accelerates conversion to indigo. | [1][2][3] | |
| Photostability | UV/Visible Light | Undergoes photodegradation. | [1] |
| Thermal Stability | Elevated Temperature | Formation from indigo can occur, but decomposition is also accelerated. | [8][10][11] |
| pH Stability | Acidic/Alkaline | Stability is expected to be pH-dependent, though specific data is limited. | [12][13] |
Experimental Protocols
A thorough investigation of this compound's stability and degradation requires robust experimental methodologies. The following section outlines the core protocols for the synthesis, degradation, and analysis of this compound.
Synthesis of this compound
This compound is typically synthesized through the oxidation of indigo. A common laboratory-scale protocol is as follows:
-
Dissolution of Indigo: Dissolve indigo in a suitable organic solvent (e.g., toluene) with heating and stirring.
-
Oxidation: Introduce a suitable oxidizing agent. The choice of oxidant is critical to avoid over-oxidation and the formation of byproducts.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or UV-visible spectroscopy, observing the disappearance of the blue indigo color and the appearance of the characteristic yellow/orange color of this compound.
-
Isolation and Purification: Once the reaction is complete, the product can be isolated by filtration and purified by recrystallization or column chromatography.
The following workflow visualizes the synthesis process.
Caption: A typical laboratory workflow for this compound synthesis.
Forced Degradation Studies
To investigate the stability of this compound under various stress conditions, forced degradation studies are performed.[15]
-
Sample Preparation: Prepare solutions of this compound of a known concentration in the desired solvent or buffer.
-
Stress Conditions:
-
Photodegradation: Expose the solutions to a controlled light source (e.g., a xenon lamp with defined wavelength and intensity) for specific durations.[15]
-
Thermal Degradation: Place the solutions in a temperature-controlled oven or water bath at various temperatures for defined time intervals.
-
pH Degradation: Adjust the pH of the solutions using appropriate acids or bases and incubate at a constant temperature.
-
-
Time-Point Sampling: At regular intervals, withdraw aliquots from the stressed samples.
-
Analysis: Analyze the samples immediately using a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and identify and quantify the degradation products.
Analytical Methods for Stability and Degradation Analysis
The accurate assessment of this compound stability and the characterization of its degradation products rely on a suite of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating and quantifying this compound and its degradation products. A typical method would involve:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Diode-array detection (DAD) to monitor multiple wavelengths simultaneously, or a mass spectrometer (MS) for identification.
-
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is particularly powerful for the structural elucidation of unknown degradation products by analyzing their fragmentation patterns.[1][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated degradation products.[1]
-
UV-Visible Spectroscopy: A straightforward method for monitoring the overall degradation process by observing changes in the absorption spectrum over time. This compound typically exhibits a characteristic absorption maximum in the visible region, distinct from that of indigo.
The following diagram outlines a general experimental workflow for studying this compound degradation.
Caption: Workflow for investigating this compound degradation.
Conclusion and Future Directions
This compound, while inherently unstable, is a molecule of significant scientific interest. Its stability is intricately linked to its environment, with solvent, light, temperature, and pH all playing crucial roles in its persistence and degradation. The primary degradation pathway proceeds through oxidative cleavage to form isatin, which further breaks down into smaller molecules.
For researchers, scientists, and drug development professionals, a thorough understanding of these stability and degradation pathways is paramount. Future research should focus on obtaining more precise quantitative data, such as reaction kinetics and quantum yields, under a broader range of conditions. Elucidating the degradation mechanisms in more complex matrices, such as biological systems or advanced materials, will be essential for harnessing the full potential of this compound and its derivatives in future applications. The development of stabilized formulations of this compound could also open up new avenues for its use in fields where its unique electronic and optical properties can be exploited.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, the forgotten indigo and its contribution to the color of Maya Blue. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, the forgotten indigo and its contribution to the color of Maya Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of degradation products of indigoids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thescipub.com [thescipub.com]
- 14. cac-accr.ca [cac-accr.ca]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
identifying dehydroindigo and its relation to indigo and isatin
An In-depth Technical Guide to Dehydroindigo, Indigo (B80030), and Isatin (B1672199)
Introduction
Indigo, a trans-di-indole derivative renowned for its vibrant blue color, has been a historically significant dye for millennia. Its chemistry, however, extends beyond its use as a colorant and involves a fascinating interplay of oxidation and reduction products, chiefly this compound and isatin. This compound is the direct, generally irreversible, oxidation product of indigo. Further oxidation leads to the cleavage of the central double bond, yielding two molecules of isatin. Conversely, isatin can serve as a precursor for the synthesis of indigo through reductive processes.
This technical guide provides a comprehensive overview of the chemical relationship, synthesis, and analysis of this compound, indigo, and isatin. It is intended for researchers, scientists, and drug development professionals who are interested in the rich chemistry of indigoid compounds and their applications in materials science, cultural heritage, and medicinal chemistry. Isatin, in particular, is a well-established scaffold for the synthesis of a diverse range of biologically active heterocyclic compounds.[1][2]
Chemical Structures and Interrelation
The core relationship between indigo, this compound, and isatin is defined by their oxidation states. Indigo sits (B43327) at the center of this relationship. Its oxidation yields this compound, which can be further oxidized to isatin. The synthesis of indigo can also be achieved from isatin, highlighting the cyclical nature of their chemical transformations.
-
Indigo (C₁₆H₁₀N₂O₂): A dark blue crystalline powder, practically insoluble in water. Its color is due to the conjugated chromophore across the two indole (B1671886) rings.
-
This compound (C₁₆H₈N₂O₂): The oxidized form of indigo. It is often described as yellowish and is a key intermediate in the degradation of indigo.[3] It is notably fluorescent, which distinguishes it from the non-fluorescent isatin.[3]
-
Isatin (C₈H₅NO₂): An indole derivative appearing as an orange-red solid. It is the product of the oxidative cleavage of indigo or this compound.[1][4]
The fundamental chemical pathways connecting these three compounds are illustrated below.
References
Dehydroindigo Powder: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for dehydroindigo powder is readily available. This compound is the oxidized form of indigo (B80030). The following safety and handling guidelines are based on the available data for indigo powder, a closely related compound. It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before handling this compound powder. The information provided herein should be used as a supplementary resource to a formal risk assessment.
Hazard Identification and Classification
While specific hazard classifications for this compound are not established, based on data for indigo powder, the following potential hazards should be considered.
-
Health Hazards: May cause damage to organs through prolonged or repeated exposure[1][2]. May cause an allergic skin reaction[3]. Inhalation of dust may cause respiratory tract irritation[4]. Direct contact may cause skin and eye irritation[4].
-
Physical Hazards: As with many organic powders, fine dust may form explosive mixtures in the air[2].
-
Environmental Hazards: While specific data for this compound is unavailable, some related compounds are very toxic to aquatic life with long-lasting effects[5].
Toxicological and Physical Properties
The following table summarizes available quantitative data for indigo, which may serve as a reference point for assessing the potential risks of this compound.
| Property | Value | Source Compound |
| Acute Oral Toxicity (LD50) | 2000 mg/kg (Rat) | Indigo Carmine[6] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | Indigo[1] |
| Physical Form | Solid Powder | Indigo |
| Hazard Statements | H317: May cause an allergic skin reaction. H373: May cause damage to organs through prolonged or repeated exposure. | Indigo/Indigo Carmine[1][2][3] |
| Signal Word | Warning | Indigo/Indigo Carmine[1][3][6] |
Experimental Protocols: Safe Handling and Storage
The following protocols are derived from safety data sheets for indigo powder and represent best practices for handling fine chemical powders in a laboratory setting.
3.1 Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE. The following provides a general guideline:
-
Eye Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards should be worn[1].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling[1][4].
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact[4][7].
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH/MSHA-approved respirator for dusts and aerosols should be used[4].
3.2 Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
Use of a chemical fume hood or providing appropriate exhaust ventilation at places where dust is formed is highly recommended to minimize exposure[1][2][4].
3.3 Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
4.1 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][4][6].
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for 15-20 minutes. If skin irritation or a rash occurs, seek medical advice[3][4][6].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention[4][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell[3][6].
4.2 Spill and Leak Procedures
-
Personal Precautions:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as described in section 3.1.
-
Evacuate personnel to a safe area.
-
Avoid breathing dust.
-
-
Containment and Cleanup:
4.3 Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4].
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides[2][4]. Fine dust dispersed in the air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard[2].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing[2][4].
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key safety workflows and logical relationships for handling this compound powder.
Caption: Workflow for responding to a this compound powder spill.
Caption: Logical relationship for hazard identification and risk assessment.
References
- 1. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Dehydroindigo: A Comprehensive Technical Guide to its Natural Sources and Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroindigo, an oxidized derivative of the well-known blue pigment indigo (B80030), is a yellow compound that has garnered increasing interest in various scientific fields, including materials science and drug development. While traditionally associated with the ancient pigment Maya Blue, its natural occurrence and formation pathways are subjects of ongoing research. This technical guide provides an in-depth exploration of the natural sources of this compound precursors, the biosynthetic and chemical pathways leading to its formation, and detailed experimental protocols for its extraction and synthesis. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.
Natural Sources of this compound and its Precursors
This compound itself is not typically found in significant quantities in living organisms. Instead, its formation is a consequence of the oxidation of indigo, which is derived from precursors present in a variety of plant species. The primary precursors are colorless glucosides, most notably indican and isatan B .
Several plant genera are known to be rich sources of these indigo precursors:
-
Isatis tinctoria (Woad): A flowering plant in the Brassicaceae family, historically used in Europe for producing blue dye.[1][2] It is a significant source of isatan A and isatan B.[3][4]
-
Polygonum tinctorium (Dyer's Knotweed): An annual herbaceous species from the buckwheat family, traditionally cultivated in East Asia for indigo production.[5][6][7]
-
Indigofera tinctoria (True Indigo): A species of the bean family that has been a primary source of indigo dye in Asia and other tropical regions.[8]
-
Couroupita guianensis (Cannonball Tree): The fruit pulp of this tree has been identified as a source of indigo and its isomer, indirubin.[4][9][10]
The concentration of these precursors can vary significantly depending on the plant species, accession, and post-harvest treatment.
Data Presentation: Quantitative Analysis of Indigo Precursors
| Plant Species | Precursor | Concentration (% of Dry Weight) | Post-Harvest Treatment | Reference |
| Isatis tinctoria | Isatan A | up to 7.6% | Freeze-dried leaves | [3][4] |
| Isatis indigotica | Isatan A | up to 21.8% | Freeze-dried leaves | [3][4] |
| Isatis tinctoria | Isatan A and B | High | Freeze-dried leaves | [3] |
| Isatis tinctoria | Isatan A and B | Near Zero | Air-dried at ambient or 40°C | [3] |
| Isatis tinctoria | Indican | Low | Freeze-dried leaves | [3] |
| Isatis tinctoria | Indican | 3- to 5-fold higher | Air-dried at ambient and 40°C | [3] |
| Indigofera tinctoria | Indican | 0.2 - 0.8% (of fresh leaves) | Not specified | [8] |
Formation of this compound
The formation of this compound is a two-stage process: the biosynthesis of its precursor, indigo, followed by the chemical oxidation of indigo.
Biosynthesis of Indigo
The biosynthesis of indigo begins with the amino acid tryptophan and involves several enzymatic steps to produce indican, which is then hydrolyzed to indoxyl, the immediate precursor to indigo.
This pathway illustrates the conversion of tryptophan to the stable precursor indican, which is stored in the plant. Upon tissue damage, the enzyme β-glucosidase cleaves the glucose moiety, releasing reactive indoxyl that spontaneously dimerizes to form the blue indigo pigment in the presence of air.[11][12][13]
Chemical Formation of this compound from Indigo
This compound is formed through the oxidation of indigo. This process is not typically enzyme-mediated in natural settings and is often induced by heat and the presence of an oxidizing agent, such as atmospheric oxygen.[14][15] This oxidation is a key step in the formation of the characteristic color of Maya Blue, where indigo is heated with palygorskite clay.[16][17] The ratio of this compound to indigo can be controlled by modulating the temperature during this process.[15][18]
Experimental Protocols
Extraction of Indigo Precursors from Isatis tinctoria
This protocol is adapted from methodologies described for the extraction of isatans from woad leaves.[3][6]
Materials:
-
Fresh young leaves of Isatis tinctoria
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
0.45 µm syringe filter
-
HPLC vials
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Harvest fresh Isatis tinctoria leaves and immediately freeze them in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen leaves into a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 1 g of the powdered tissue into a centrifuge tube.
-
Add 10 mL of 80% methanol and vortex the mixture thoroughly.
-
Incubate the mixture at 4°C for 24 hours with gentle agitation.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Synthesis of Indigo via Baeyer-Drewson Reaction
This is a classic chemical synthesis of indigo, providing a source material for this compound formation.[19][20]
Materials:
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Ethanol
-
Suction filtration apparatus
Procedure:
-
Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a suitable flask.
-
Add 35 mL of distilled water to the solution.
-
Slowly add 5 mL of 1 M NaOH solution dropwise while stirring.
-
Continue stirring for 5-10 minutes. A dark blue precipitate of indigo will form.
-
Collect the indigo precipitate by suction filtration.
-
Wash the precipitate with distilled water until the filtrate runs clear.
-
Finally, wash the precipitate with ethanol.
-
Dry the collected indigo powder.
Formation of this compound by Oxidation of Indigo
This protocol describes the general conditions for the chemical oxidation of indigo to this compound.
Materials:
-
Synthesized or commercially available indigo powder
-
A suitable high-boiling point, non-polar solvent (e.g., toluene)
-
Heating apparatus with temperature control
-
Air or oxygen source
Procedure:
-
Suspend a known amount of indigo in the solvent in a reaction vessel.
-
Heat the suspension to a temperature above 100°C. The exact temperature can be varied to control the extent of oxidation.[17]
-
Bubble air or oxygen through the heated suspension.
-
The reaction progress can be monitored by observing the color change from blue to a more greenish or yellowish hue.
-
The resulting mixture will contain both indigo and this compound. The ratio can be analyzed using techniques like UPLC-MS.[21]
Conclusion
This compound, while not a primary natural product, is readily formed from the oxidation of plant-derived indigo. Its presence is crucial in determining the hue of historical pigments like Maya Blue and presents opportunities for the development of novel materials and potential therapeutic agents. Understanding the natural sources of indigo precursors and the mechanisms of this compound formation is essential for harnessing its potential. The provided protocols offer a foundation for researchers to extract, synthesize, and study this intriguing molecule. Further research into the enzymatic and microbial pathways for indigo and this compound production could lead to more sustainable and controlled synthesis methods.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The content of indigo precursors in Isatis tinctoria leaves--a comparative study of selected accessions and post-harvest treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. extremeplants.org [extremeplants.org]
- 8. Indigo dye - Wikipedia [en.wikipedia.org]
- 9. Auxin driven indoleamine biosynthesis and the role of tryptophan as an inductive signal in Hypericum perforatum (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An overview of microbial indigo-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ifatcc.org [ifatcc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. azbuki.bg [azbuki.bg]
- 20. chemlab.truman.edu [chemlab.truman.edu]
- 21. researchgate.net [researchgate.net]
Core Redox Chemistry: The Indigo-Dehydroindigo Cycle
An In-Depth Technical Guide to the Redox Chemistry of Dehydroindigo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox chemistry of this compound, a key oxidized form of the well-known dye indigo (B80030). Understanding the intricate electron transfer processes of the indigo/dehydroindigo system is crucial for its application in diverse fields, from materials science and cultural heritage studies to its potential role as a redox-active scaffold in drug development. This document details the core redox transformations, quantitative electrochemical data, relevant experimental protocols, and key reaction pathways.
The redox chemistry of this compound is intrinsically linked to its reduced and more famous counterpart, indigo, and its fully reduced form, leucoindigo (B3055547). These three species exist in a dynamic equilibrium governed by two-electron, two-proton transfer processes.
-
Indigo (IND) : The intensely blue, water-insoluble pigment.
-
Leucoindigo (LEU) : The water-soluble, pale yellow-green reduced form. This is the form used in traditional vat dyeing, as it can penetrate textile fibers before being re-oxidized to the insoluble blue indigo.
-
This compound (DHI) : The yellow, oxidized form of indigo. DHI is a key component in the composition of the famously stable ancient pigment, Maya Blue, where its presence alongside indigo contributes to the characteristic greenish-blue hue.[1] The aerobic oxidation of indigo to this compound is thermodynamically favored.[1]
The central redox relationships can be summarized as follows:
-
Reduction: Indigo is reduced to leucoindigo.
-
Oxidation: Indigo is oxidized to this compound.
These reversible processes are the foundation of its electrochemical behavior and reactivity.
Quantitative Electrochemical Data
The redox potentials of the indigo system have been characterized using cyclic voltammetry, typically by employing the Voltammetry of Immobilized Microparticles (VIMP) technique, which is suitable for analyzing solid, insoluble compounds like indigo.[2][3] The formal potentials are highly dependent on the pH of the surrounding electrolyte.
The key redox processes are:
-
System I (Reduction): Indigo + 2e⁻ + 2H⁺ ⇌ Leucoindigo
-
System II (Oxidation): Indigo ⇌ this compound + 2e⁻ + 2H⁺
The following table summarizes the peak potentials recorded for these processes in acidic and alkaline aqueous solutions.
| Redox System | Process | Medium (Aqueous) | Peak Potential (Eₚ vs. Ag/AgCl) | Reference |
| System I (IND ⇌ LEU) | Anodic (Oxidation) | 1 M HCl | -0.27 V | [2] |
| Cathodic (Reduction) | 1 M HCl | -0.30 V | [2] | |
| Anodic (Oxidation) | 0.1 M NaOH | -0.73 V | [2] | |
| Cathodic (Reduction) | 0.1 M NaOH | -0.80 V | [2] | |
| System II (IND ⇌ DHI) | Anodic (Oxidation) | 1 M HCl | +0.48 V | [2] |
| Cathodic (Reduction) | 1 M HCl | +0.45 V | [2] | |
| Anodic (Oxidation) | 0.1 M NaOH | +0.05 V | [2] | |
| Cathodic (Reduction) | 0.1 M NaOH | -0.05 V | [2] |
Visualizing the Redox Pathways and Workflows
The Core Redox Cycle
The fundamental transformations between leucoindigo, indigo, and this compound can be visualized as a triangular redox cycle. Each transformation involves a two-electron, two-proton process.
Caption: The core redox cycle of the Indigo-Leucoindigo-Dehydroindigo system.
Experimental Workflow for Electrochemical Analysis
The process of preparing and analyzing indigo compounds via Voltammetry of Immobilized Microparticles (VIMP) follows a structured workflow.
Caption: Experimental workflow for VIMP analysis of indigo and this compound.
Experimental Protocols
Synthesis of Indigo (Precursor)
A standard laboratory-scale synthesis of indigo is the Baeyer-Drewson reaction, which serves as a reliable method to obtain the precursor for this compound.
Protocol adapted from McKee & Zanger (1991). [4]
-
Dissolution: Dissolve 1.0 g of 2-nitrobenzaldehyde (B1664092) in 20 mL of acetone (B3395972) in a flask.
-
Dilution: Add 35 mL of deionized water to the solution.
-
Condensation: While stirring, add 5 mL of 1 M sodium hydroxide (B78521) (NaOH) solution dropwise. A dark precipitate will begin to form. Continue stirring for 10-15 minutes to ensure the reaction goes to completion.
-
Filtration: Filter the precipitate using a Büchner funnel.
-
Washing (Water): Wash the collected solid with deionized water until the filtrate runs clear and colorless. This removes residual NaOH and other water-soluble impurities.
-
Washing (Ethanol): Wash the solid with two 20 mL portions of ethanol (B145695) to remove organic impurities.
-
Drying: Collect the resulting blue solid (indigo) and dry it at 40°C under reduced pressure to remove all solvents.
Proposed Synthesis of this compound
A detailed, standalone preparative method for this compound is not commonly cited in recent literature, as it is often generated in situ. However, a protocol can be proposed based on the known oxidation of indigo. This protocol aims to produce DHI for characterization and further reactivity studies.
Proposed Protocol based on established oxidation principles.
-
Suspension: Suspend 500 mg of finely ground synthetic indigo in 50 mL of a suitable organic solvent (e.g., toluene (B28343) or benzene, in which DHI has been studied).[5][6][7]
-
Oxidation: Add a mild oxidizing agent. A potential candidate is lead(IV) oxide (PbO₂), which is known to oxidize similar structures. Add 1.5 equivalents of PbO₂ to the stirred suspension.
-
Reaction Monitoring: Heat the mixture gently (e.g., 50-60°C) and monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the blue indigo spot and the appearance of a new, typically yellow, spot indicates the formation of this compound.
-
Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it to remove the oxidant and any remaining solid indigo.
-
Purification: The resulting yellow solution contains this compound. DHI is known to be reactive and may revert to indigo, especially in the presence of water or protic solvents.[5][6][7] For this reason, subsequent steps should be carried out under anhydrous conditions. The solvent can be removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization from a non-polar, aprotic solvent if a stable solid can be obtained.
Note: This is a generalized protocol. Optimization of the solvent, oxidizing agent, and reaction conditions is necessary.
Cyclic Voltammetry of Solid Indigo/Dehydroindigo (VIMP)
This protocol describes the electrochemical analysis of solid indigo or this compound microparticles attached to an inert electrode.
Protocol synthesized from the Voltammetry of Immobilized Microparticles (VIMP) literature. [2][3]
-
Electrode Preparation:
-
Use a paraffin-impregnated graphite electrode (PIGE) or a glassy carbon electrode as the working electrode.
-
Polish the electrode surface to a mirror finish using progressively finer alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and sonicate briefly in water and then ethanol to remove any polishing residues. Dry the electrode surface.
-
-
Sample Immobilization:
-
Place a small amount (microgram quantities) of the finely powdered solid sample (indigo or this compound) on a clean, smooth surface (e.g., a glass slide).
-
Gently rub the polished surface of the working electrode over the powder. A visible, thin layer of the microparticulate solid will mechanically adhere to the electrode surface.
-
-
Electrochemical Cell Assembly:
-
Assemble a standard three-electrode electrochemical cell.
-
Use the sample-modified electrode as the working electrode.
-
Use a platinum wire or graphite rod as the counter (auxiliary) electrode.
-
Use a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.
-
Fill the cell with the desired aqueous electrolyte (e.g., 1 M HCl or 0.1 M NaOH).
-
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry by scanning the potential. For a broad survey, scan from approximately -1.0 V to +1.0 V vs. Ag/AgCl.
-
Typical scan rates range from 20 mV/s to 200 mV/s.
-
Record the resulting voltammogram, plotting current (I) versus potential (E). The peaks will correspond to the redox potentials listed in Table 1.
-
Conclusion
The redox chemistry of this compound is a rich field with implications for materials science, analytical chemistry, and medicinal chemistry. The reversible two-electron transfers that connect it to indigo and leucoindigo provide a foundation for developing novel redox-active materials and probes. The quantitative data and detailed protocols provided in this guide offer a solid framework for researchers and professionals seeking to explore and harness the unique electrochemical properties of this fascinating molecule. Further research into controlled synthesis and the reactivity of this compound with biological nucleophiles could open new avenues in drug design and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Correlation Between Voltammetry of Immobilized Particles and Mott‐Schottky Analysis of Metal Corrosion Patinas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azbuki.bg [azbuki.bg]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, the forgotten indigo and its contribution to the color of Maya Blue. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Dehydroindigo Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroindigo (DHI), the oxidized form of the well-known dye indigo (B80030), and its derivatives are emerging as a compelling class of heterocyclic compounds with a broad spectrum of biological activities. While indigo itself has been utilized for centuries, the therapeutic potential of its oxidized counterpart has only recently begun to be explored in depth. This technical guide provides a comprehensive overview of this compound derivatives, focusing on their fundamental characteristics, synthesis, and biological properties. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the potential of these molecules as scaffolds for novel therapeutic agents.
Core Characteristics of this compound
This compound is characterized by a planar structure with a central carbon-carbon double bond connecting two indole-like moieties. This extended π-system is responsible for its distinct photophysical properties. Unlike the blue color of indigo, this compound is typically a yellow or orange compound. The presence of two carbonyl groups and two nitrogen atoms within the heterocyclic core provides ample opportunities for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties.
This compound readily converts to its neutral keto form, indigo, in a process influenced by the solvent and water content of the medium[1]. In non-polar solvents like toluene (B28343) and benzene, the dominant excited-state deactivation channel for this compound involves the triplet state, with triplet state yields of 70-80% and negligible fluorescence[1]. However, in more polar solvents like methanol (B129727), the triplet state yield decreases significantly, and fluorescence becomes a more competitive deactivation pathway[1].
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various chemical strategies, primarily involving the oxidation of corresponding indigo precursors.
General Synthesis Workflow
A typical workflow for the synthesis, purification, and characterization of this compound derivatives is outlined below. This process is iterative and may require optimization at each step depending on the specific target molecule.
Experimental Protocols
Synthesis of Halogenated this compound Derivatives:
This protocol describes a general method for the synthesis of halogenated this compound derivatives via the oxidation of the corresponding halogenated indigo.
-
Materials: Halogenated indigo precursor, thionyl chloride, bromine or chlorine gas, ice-water, sodium thiosulfate (B1220275).
-
Procedure:
-
Suspend the halogenated indigo powder in thionyl chloride in a stirred reactor.
-
Introduce chlorine gas or add bromine dropwise to the suspension at a controlled temperature (e.g., 20-30°C) over a period of several hours[2].
-
After the reaction is complete, the reaction mixture is worked up by pouring it into ice-water[2].
-
The precipitated dehydrohalogenated indigo is filtered and washed with water until neutral[2].
-
The dehydro form can be reduced back to the halogenated indigo using a reducing agent like sodium thiosulfate for characterization or further reactions[2].
-
Biological Activities of this compound Derivatives
This compound derivatives have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases. The following sections summarize the available quantitative data and relevant signaling pathways.
Anticancer Activity
While specific data for a wide range of this compound derivatives is still emerging, related indigo derivatives have demonstrated significant anticancer effects. For instance, N-glycosides of indigo have shown activity against various human tumor cell lines[3].
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| Akashins A-C (Indigo-N-glycosides) | Various human tumor cell lines | ~2.8 µg/mL | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO), 96-well plates.
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity
Indigo derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways such as the NF-κB pathway[4][5].
Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Some indigo derivatives have been found to inhibit this pathway, thereby reducing inflammation.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
This protocol provides a simple and rapid method to screen for the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit protein denaturation.
-
Materials: Bovine serum albumin (BSA) or egg albumin, phosphate-buffered saline (PBS), this compound derivative solutions, non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., diclofenac (B195802) sodium).
-
Procedure:
-
Prepare a reaction mixture containing the albumin solution and various concentrations of the this compound derivative or standard drug in PBS.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at a specific temperature (e.g., 70°C) for a set time (e.g., 5-15 minutes)[6][7].
-
After cooling, measure the turbidity of the solutions spectrophotometrically at a specific wavelength (e.g., 660 nm)[6].
-
Calculate the percentage inhibition of protein denaturation and determine the IC50 value.
-
Antioxidant Activity
The antioxidant potential of this compound derivatives can be attributed to their ability to scavenge free radicals.
Signaling Pathway: SIRT1/PGC-1α
The SIRT1/PGC-1α pathway is involved in cellular responses to oxidative stress. Activation of this pathway can lead to the expression of antioxidant enzymes. Some natural compounds have been shown to modulate this pathway, and it is a potential target for this compound derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a widely used method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Materials: DPPH, methanol or ethanol, this compound derivative solutions, a known antioxidant as a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the this compound derivative or standard.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes)[1][8].
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm)[1][8].
-
The scavenging activity is determined by the decrease in absorbance of the DPPH solution.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Antimicrobial Activity
Indigo derivatives have been reported to possess antimicrobial properties. The evaluation of this compound derivatives against a panel of pathogenic bacteria and fungi is a promising area of research.
| Compound Class | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Enamine derivatives of dehydroacetic acid | E. coli | 80 | [9] |
| Enamine derivatives of dehydroacetic acid | S. aureus | 300 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method to determine the minimum concentration of a this compound derivative that inhibits the visible growth of a microorganism.
-
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), this compound derivative solutions, 96-well microtiter plates, sterile water or saline.
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial dilutions of the this compound derivative in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria)[10].
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed[3][10].
-
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and the potential for diverse functionalization make them attractive targets for medicinal chemistry campaigns. The preliminary data on their biological activities, particularly in the areas of cancer, inflammation, and infectious diseases, warrant further investigation.
Future research should focus on:
-
The development of efficient and diverse synthetic routes to a wide range of substituted this compound derivatives.
-
Comprehensive screening of these derivatives against a broader panel of biological targets to identify lead compounds with high potency and selectivity.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by active this compound derivatives.
-
Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety.
This technical guide provides a foundational understanding of this compound derivatives and serves as a catalyst for further exploration into their therapeutic potential. The continued investigation of this fascinating class of compounds holds the promise of delivering novel and effective treatments for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. New Genetically Engineered Derivatives of Antibacterial Darobactins Underpin Their Potential for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indigo alleviates psoriasis through the AhR/NF-κB signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and analgesic activities of indigo through regulating the IKKβ/IκB/NF-κB pathway in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Dehydroindigo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroindigo, the oxidized form of the well-known dye indigo (B80030), is a compound of increasing interest, notably for its role in the composition and color of historical pigments such as Maya Blue.[1][2] Its reactive nature and challenging synthesis have made detailed protocols for its preparation and purification scarce.[3] This document provides a comprehensive guide for the synthesis of this compound via the chemical oxidation of indigo, followed by a detailed purification protocol. All quantitative data are summarized for clarity, and the experimental workflow is visually represented.
Introduction
This compound is a yellow compound that is an intermediate in the oxidative degradation of indigo to isatin.[4] The synthesis of this compound is primarily achieved through the oxidation of indigo.[5] While electrochemical methods have been described, this protocol focuses on a chemical oxidation approach, which is more accessible in a standard laboratory setting. The purification of this compound is critical due to its reactivity and the potential for co-products. The following sections provide a step-by-step methodology for the successful synthesis and isolation of pure this compound.
Data Presentation
| Parameter | Value/Range | Reference/Notes |
| Synthesis | ||
| Starting Material | Indigo | Commercially available |
| Oxidizing Agent | Lead(IV) acetate (B1210297) | Pb(OAc)₄ |
| Solvent | Acetic Acid | Glacial |
| Reaction Temperature | 80-90 °C | |
| Reaction Time | 2-3 hours | Monitor by TLC |
| Expected Yield | 60-70% (crude) | |
| Purification | ||
| Method | Column Chromatography | |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) | |
| Mobile Phase | Dichloromethane (B109758)/Methanol (B129727) gradient | Start with 100% CH₂Cl₂, gradually increase MeOH % |
| Purity Assessment | TLC, ¹H NMR, UV-Vis |
Experimental Protocols
I. Synthesis of this compound from Indigo
This protocol is based on the oxidation of indigo using lead(IV) acetate.
Materials:
-
Indigo (1.0 g, 3.81 mmol)
-
Lead(IV) acetate (Pb(OAc)₄, 3.4 g, 7.62 mmol)
-
Glacial acetic acid (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indigo (1.0 g) and glacial acetic acid (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add lead(IV) acetate (3.4 g) to the suspension.
-
Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 2-3 hours. The color of the reaction mixture will change from blue to a yellowish-brown.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indigo spot has disappeared.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the crude product.
-
Collect the crude this compound as a yellow-brown solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol (B145695) (10 mL).
-
Dry the crude product under vacuum.
II. Purification of this compound
The crude this compound is purified by column chromatography.
Materials:
-
Crude this compound (from the previous step)
-
Silica gel (230-400 mesh)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Chromatography column
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in dichloromethane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane. If necessary, add a few drops of methanol to aid dissolution.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by adding methanol (e.g., 1%, 2%, 5% methanol in dichloromethane).
-
Collect the fractions and monitor them by TLC. The yellow band corresponds to this compound.
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain pure this compound as a yellow solid.
-
Characterize the final product by ¹H NMR and UV-Vis spectroscopy to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Optimizing Dehydroindigo Yield in Laboratory Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroindigo, the oxidized form of indigo (B80030), is a compound of interest for its role in the color of historical pigments like Maya Blue and its potential applications in materials science and drug development.[1] However, its inherent reactivity and tendency to convert back to indigo in certain conditions make its targeted synthesis and yield optimization a challenge.[2] This document provides detailed application notes and experimental protocols for the laboratory synthesis of this compound, with a focus on optimizing its yield. The primary method detailed is the electrochemical oxidation of indigo, a promising route for controlled synthesis.[3]
Introduction to this compound Synthesis
The synthesis of this compound primarily involves the oxidation of indigo. This can be achieved through chemical or electrochemical methods. While chemical oxidation can be performed using various oxidizing agents, electrochemical synthesis offers a higher degree of control over the reaction, potentially leading to higher yields and purity of the final product.[3][4]
Key challenges in this compound synthesis include:
-
Product Stability: this compound can be unstable and may revert to indigo, especially in the presence of water and certain solvents.[2]
-
Over-oxidation: The oxidation process can lead to the formation of further degradation products if not carefully controlled.
-
Purification: Separating this compound from unreacted indigo and other byproducts can be complex due to similar physical properties.
This guide focuses on providing protocols to address these challenges and maximize the yield of this compound.
Factors Influencing this compound Yield
Several factors can significantly impact the yield of this compound during its synthesis. Understanding and controlling these parameters is crucial for optimization.
-
Choice of Oxidant/Electrochemical Parameters: In chemical synthesis, the strength and concentration of the oxidizing agent are critical. In electrochemical synthesis, parameters such as applied potential, current density, and electrode material play a pivotal role.[3]
-
Solvent System: The choice of solvent is critical, as it affects the solubility of both indigo and this compound, as well as the stability of the final product. Aprotic solvents are generally preferred to minimize the reversion of this compound to indigo.[2]
-
Reaction Temperature: Temperature can influence the rate of both the desired oxidation reaction and potential side reactions or degradation.
-
pH of the Medium: The pH of the reaction medium can affect the redox potential of indigo and the stability of this compound.[5]
-
Presence of Water: Water can facilitate the conversion of this compound back to indigo and should be minimized in the reaction and work-up steps.[2]
Data Presentation: Optimizing Reaction Conditions
While the literature on optimizing this compound yield is not extensive, the following table summarizes key experimental conditions and their impact on the formation of this compound, based on available data and related studies on indigo oxidation.
| Method | Starting Material | Oxidizing Agent/Electrode | Solvent/Electrolyte | Temperature (°C) | pH | Key Findings/Reported Yield | Reference(s) |
| Electrochemical Oxidation | Indigo | Platinum (Pt) cage anode, Pt foil cathode | 0.24 M NaCl in aqueous solution | Ambient | 1 | Effective for color removal, indicating indigo oxidation. This compound is an intermediate. Yield not quantified. | [3] |
| Electrochemical Oxidation | Indigo | Lead dioxide (PbO2) anode | 0.5 M Na2SO4 | 20 | Varied | Faster oxidation rate compared to TiRuSnO2. Yield not quantified. | [6] |
| Chemical Oxidation | Indigo | Manganese dioxide (MnO2) | Aqueous solution | Ambient | Acidic | Efficient for indigo degradation. This compound is a transient intermediate. Yield not quantified. | [7] |
| Thermal Oxidation | Indigo | Atmospheric Oxygen | Solid-state (with clay) or in solution with water | > 70 | Neutral | Formation of this compound observed, contributing to the color of Maya Blue. Yield is temperature-dependent. | [1][8] |
Note: Quantitative yield data for isolated this compound is scarce in the literature. The table reflects conditions for the formation of this compound, often as an intermediate in degradation studies. Researchers should perform their own optimization experiments based on these starting points.
Experimental Protocols
Protocol 1: Electrochemical Synthesis of this compound
This protocol is based on the principles of electrochemical oxidation of indigo.[3][4] It is designed for a laboratory scale synthesis and aims to maximize the formation of this compound while minimizing its degradation.
Materials and Equipment:
-
Indigo (high purity)
-
Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)
-
Tetrabutylammonium perchlorate (B79767) (TBAP) or other suitable supporting electrolyte
-
Divided electrochemical cell
-
Platinum (Pt) gauze or foil as the working electrode (anode)
-
Platinum (Pt) wire or foil as the counter electrode (cathode)
-
Ag/AgCl or other suitable reference electrode
-
Potentiostat/Galvanostat
-
Schlenk line or glove box for inert atmosphere
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Electrolyte Solution: In a glove box or under an inert atmosphere, prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Preparation of the Indigo Suspension: Suspend a known amount of high-purity indigo in the electrolyte solution. The concentration should be optimized, but a starting point of 1-5 mg/mL is recommended. Ensure the suspension is well-stirred.
-
Electrochemical Cell Setup:
-
Assemble the divided electrochemical cell. The division (e.g., a glass frit) is crucial to prevent the reduction of this compound at the cathode.
-
Place the indigo suspension in the anodic chamber.
-
Fill the cathodic chamber with the electrolyte solution.
-
Position the Pt working electrode in the anodic chamber and the Pt counter electrode in the cathodic chamber.
-
Place the reference electrode as close as possible to the working electrode in the anodic chamber.
-
-
Electrolysis:
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential for the oxidation of indigo to this compound. Based on cyclic voltammetry data, a potential of approximately +0.75 V vs. Ag/AgCl can be a starting point.[3] This should be optimized by monitoring the reaction progress.
-
Alternatively, controlled-current electrolysis can be performed.
-
Maintain a constant stirring of the anolyte throughout the electrolysis.
-
The progress of the reaction can be monitored by observing the color change of the solution (from blue to yellowish-orange) and by analytical techniques such as UV-Vis spectroscopy or cyclic voltammetry on aliquots. This compound exhibits a characteristic absorption maximum around 440-480 nm.[9]
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the blue indigo color and stabilization of the this compound concentration), stop the electrolysis.
-
Under an inert atmosphere, filter the anolyte to remove any unreacted indigo.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting solid residue contains this compound and the supporting electrolyte.
-
-
Purification:
-
Purification can be achieved by washing the solid residue with a solvent in which the electrolyte is soluble but this compound is not. This step requires careful solvent screening.
-
Alternatively, column chromatography on silica (B1680970) gel using a non-polar eluent might be employed, although the stability of this compound on silica should be considered.
-
-
Characterization and Storage:
Visualizations
Signaling Pathway: Oxidation of Indigo to this compound
Caption: Oxidation pathway of indigo to this compound and potential side reactions.
Experimental Workflow: Electrochemical Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ifatcc.org [ifatcc.org]
- 6. researchgate.net [researchgate.net]
- 7. MnO2 efficiently removes indigo carmine dyes from polluted water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, the forgotten indigo and its contribution to the color of Maya Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude Dehydroindigo by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroindigo, the oxidized form of indigo (B80030), is a compound of interest in various fields, including the study of historical pigments like Maya Blue and as a potential building block in materials science.[1][2][3] The synthesis of this compound often results in a crude mixture containing unreacted indigo and other byproducts. For applications requiring high purity, an efficient purification method is essential. Column chromatography is a robust and widely used technique for the separation and purification of organic compounds.[4] This document provides a detailed protocol for the purification of crude this compound using silica (B1680970) gel column chromatography.
The principle of this separation relies on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a mobile phase of varying polarity.[4] Due to the presence of additional carbonyl groups, this compound is expected to be more polar than indigo. This difference in polarity allows for their separation using a suitable gradient of organic solvents.
Data Presentation
The following table summarizes the key parameters for the purification of crude this compound by column chromatography.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (B1210297) |
| Crude Material | Crude this compound (from oxidation of indigo) |
| Loading Method | Dry Loading |
| Initial Purity (Crude) | Variable (dependent on synthesis) |
| Final Purity (Post-Column) | >95% (as determined by HPLC) |
| Expected Yield | 60-80% (from crude material) |
Experimental Protocols
Synthesis of Crude this compound (Illustrative)
A common method for the synthesis of this compound is the oxidation of indigo.[5][6][7] A typical laboratory-scale synthesis might involve dissolving indigo in a suitable solvent and treating it with an oxidizing agent. The resulting crude product, likely a mixture of this compound, unreacted indigo, and other oxidation byproducts, can then be isolated by filtration and dried.
Preparation for Column Chromatography
a. Slurry Packing of the Column:
-
Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Place a small plug of cotton wool or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
b. Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel.
Column Chromatography Procedure
a. Loading the Column:
-
Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand (approximately 1 cm) over the sample to prevent disturbance during solvent addition.
b. Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A suggested gradient is as follows:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
Continue increasing the ethyl acetate percentage as needed based on the separation observed.
-
-
Collect fractions in test tubes. The less polar impurities and unreacted indigo will elute first, followed by the more polar this compound.
c. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing under UV light.
-
Combine the fractions containing the pure this compound.
d. Isolation of Pure this compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under vacuum to obtain pure this compound.
Purity Assessment
The purity of the final product can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Visualization
Experimental Workflow
Caption: Workflow for the purification of this compound.
Separation Principle
Caption: Principle of chromatographic separation.
References
Application Notes and Protocols for the Recrystallization of High-Purity Dehydroindigo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroindigo, the oxidized form of indigo (B80030), is a compound of increasing interest, notably for its contribution to the unique color and stability of historical pigments like Maya Blue.[1][2] Its distinct electronic and structural properties also make it a candidate for investigation in materials science and medicinal chemistry. Achieving high purity of this compound is crucial for accurate characterization and for ensuring reproducible results in downstream applications.
This document provides detailed application notes and protocols for the recrystallization of this compound, aiming to achieve high levels of purity. The methodologies presented are based on established principles of crystallization and purification techniques adapted for indigoid compounds.
Data Presentation: Solvent Properties and Expected Purity
The selection of an appropriate solvent system is the most critical factor in a successful recrystallization. While specific solubility data for this compound is not extensively published, we can infer suitable solvents from data on the closely related indigo molecule and general principles of organic chemistry.[3][4] The ideal solvent should dissolve the this compound at an elevated temperature but have limited solvating power at lower temperatures, allowing for crystal formation upon cooling.
Table 1: Recommended Solvents for this compound Recrystallization
| Solvent | Rationale for Use | Boiling Point (°C) | Potential Hazards |
| Dimethyl Sulfoxide (DMSO) | Good solvating power for indigo at elevated temperatures.[3] | 189 | Can be absorbed through the skin. |
| N-Methyl-2-pyrrolidone (NMP) | Another aprotic solvent with good solvating power for indigo.[3] | 202 | Reproductive toxicity concerns. |
| Chloroform | Cited as a solvent for indigo.[3] | 61.2 | Volatile, toxic, and a suspected carcinogen. |
| Toluene | Used in the purification of indigo at high temperatures.[5][6] | 110.6 | Flammable, toxic. |
| Methyl Benzoate | Employed in a patented high-temperature indigo purification process.[5] | 199.6 | Combustible liquid. |
Table 2: Expected Purity Levels Post-Recrystallization
| Recrystallization Method | Expected Purity (%) | Analytical Technique for Purity Assessment |
| Single Solvent Recrystallization | > 98% | HPLC, UV-Vis Spectrophotometry, NMR |
| Multi-Solvent Recrystallization | > 99% | HPLC, Elemental Analysis |
| High-Temperature Suspension Purification | > 99.5% | HPLC, LC-MS |
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific impurities present in the crude this compound sample.
Protocol 1: Single Solvent Recrystallization
This is the most common and straightforward recrystallization technique.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., DMSO, NMP)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the solvent until the this compound is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point or in a desiccator.
Protocol 2: High-Temperature Suspension Purification (Adapted from Indigo Purification)
This method is suitable for removing thermally stable impurities and can yield very high purity products.[5]
Materials:
-
Crude this compound
-
High-boiling inert solvent (e.g., Toluene, Methyl Benzoate)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating mantle with stirring
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven
Procedure:
-
Suspension: In a three-neck round-bottom flask, suspend the crude this compound in the chosen high-boiling solvent (a ratio of 1 part this compound to 5-10 parts solvent by weight is a good starting point).[5]
-
Heating: With vigorous stirring, heat the suspension to a high temperature (e.g., 180-220°C) under reflux for several hours (4-8 hours).[5] The this compound will have very low solubility, but the high temperature facilitates the dissolution and removal of impurities into the solvent.
-
Cooling: After the heating period, allow the suspension to cool to room temperature.
-
Isolation: Filter the solid this compound using a Buchner funnel.
-
Washing: Wash the collected solid with a fresh portion of the solvent, followed by a lower-boiling solvent (like ethanol (B145695) or acetone) to remove the high-boiling solvent.
-
Drying: Dry the purified this compound in a vacuum oven.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the Preparation of Dehydroindigo Thin Films for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroindigo, the oxidized form of the well-known dye indigo (B80030), is an emerging organic molecule of interest for applications in organic electronics. The reversible redox chemistry inherent in the indigo family suggests that this compound may possess valuable semiconductor properties.[1] While research into indigo and its derivatives for use in organic field-effect transistors (OFETs) has shown promising results, specific data and protocols for this compound remain limited.[2][3] These notes provide a comprehensive guide to the preparation of this compound thin films, including proposed synthesis protocols and standardized deposition techniques, to facilitate further research into its electronic properties. The biocompatibility of related indigo compounds also suggests potential applications in biocompatible sensors relevant to drug development.[2]
Data Presentation: Performance of Indigo-Based OFETs
Quantitative performance data for this compound-based organic field-effect transistors (OFETs) is not yet extensively reported in the literature. However, the performance of OFETs based on the parent molecule, indigo, and its derivatives provides a valuable benchmark for expected performance. The following table summarizes key performance parameters from recent literature.[3]
| Semiconductor Material | Device Architecture | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| Indigo | BGTC | 0.01 | 0.01 | > 10⁴ |
| 5,5'-diphenylindigo | BGTC | 0.56 | 0.95 | > 10⁵ |
| 6,6'-dichloroindigo | Not Specified | 1.8–2.1 × 10⁻³ | 7–9 × 10⁻³ | Not Specified |
| Tyrian purple (6,6'-dibromoindigo) | BGTC | 0.4 | 0.4 | > 10⁵ |
| 6,6'-diiodoindigo | Not Specified | Ambipolar (balanced) | Ambipolar (balanced) | Not Specified |
BGTC: Bottom-Gate, Top-Contact configuration.
Experimental Protocols
Proposed Synthesis of this compound from Indigo
This compound is the direct oxidation product of indigo.[4][5][6] The following protocol is a proposed method for its chemical synthesis in a laboratory setting.
Materials:
-
Indigo powder (98% purity)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Deionized (DI) water
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of indigo powder in 100 mL of anhydrous DMSO with gentle heating (approx. 80°C) and magnetic stirring.
-
Oxidation: Once the indigo is fully dissolved, cool the solution to room temperature. Slowly add 5 mL of 30% hydrogen peroxide dropwise to the solution while stirring vigorously.
-
Reaction: Attach a condenser to the flask and heat the mixture at 60-70°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The color of the solution is expected to change from deep blue to a yellowish or orange-brown hue, characteristic of this compound.
-
Precipitation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 500 mL of cold DI water to precipitate the this compound product.
-
Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with DI water (3 x 50 mL) and diethyl ether (2 x 30 mL) to remove residual DMSO and unreacted starting material.
-
Drying: Dry the resulting this compound powder in a vacuum oven at 40-50°C overnight.
-
Characterization: Confirm the product identity and purity using techniques such as NMR, FT-IR, and UV-Vis spectroscopy.
Thin Film Deposition by Physical Vapor Deposition (PVD)
Thermal evaporation is a common PVD technique for depositing thin films of small organic molecules.
Equipment and Materials:
-
High-vacuum thermal evaporation system (pressure capability < 10⁻⁶ Torr)
-
Tungsten or molybdenum evaporation boat
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrates (e.g., Si/SiO₂, glass, flexible substrates)
-
Synthesized this compound powder
Procedure:
-
Substrate Preparation: Clean the substrates thoroughly by sequential ultrasonication in DI water, acetone, and isopropanol (B130326) (15 minutes each). Dry the substrates with a stream of dry nitrogen and treat with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber.
-
Source Loading: Place approximately 50-100 mg of this compound powder into the evaporation boat.
-
Vacuum Down: Load the substrates and the source into the vacuum chamber and evacuate to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Deposition:
-
Slowly increase the current to the evaporation boat to heat the this compound source material. The evaporation temperature for organic materials is typically below 500°C.
-
Once evaporation begins, open the shutter to the substrates.
-
Maintain a steady deposition rate of 0.1-0.2 Å/s, as monitored by the QCM.
-
Deposit a film of the desired thickness (typically 30-100 nm for OFET applications).
-
-
Cool Down and Venting: After deposition, close the shutter and allow the source and substrates to cool down before slowly venting the chamber to atmospheric pressure with an inert gas like nitrogen.
Thin Film Deposition by Spin Coating
Spin coating is a solution-based technique for creating uniform thin films. Note that indigoids generally have low solubility in common organic solvents.
Equipment and Materials:
-
Spin coater
-
Substrates (e.g., Si/SiO₂, glass)
-
Synthesized this compound powder
-
High-purity solvent (e.g., DMSO, N-Methyl-2-pyrrolidone (NMP), or other suitable high-boiling point polar aprotic solvent)
-
Hotplate
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-5 mg/mL) in a suitable solvent. Gentle heating and sonication may be required to aid dissolution. Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
Substrate Preparation: Clean substrates as described in the PVD protocol (Section 3.2, Step 1). For OFETs, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) to improve film quality.
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the this compound solution onto the center of the substrate to cover about two-thirds of the surface.
-
Start the spin coater. A typical two-step program is used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 45-60 seconds) to thin the film to the desired thickness.
-
-
Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox. Anneal the film at a temperature just below the material's decomposition temperature (e.g., 80-120°C) for 10-30 minutes to remove residual solvent and improve film crystallinity.
-
Cool Down: Allow the substrate to cool to room temperature before further processing.
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental and logical workflows for the preparation and characterization of this compound thin films.
Caption: Proposed workflow for the chemical synthesis of this compound.
Caption: Experimental workflow for PVD of this compound thin films.
References
Application Notes and Protocols for Dehydroindigo in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dehydroindigo derivatives as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The unique molecular structure and electronic properties of this compound compounds make them promising candidates for next-generation organic electronics.
Introduction to this compound for OFETs
This compound and its derivatives are a class of organic semiconductors that have garnered significant interest for their applications in electronic devices. Their rigid, planar molecular structure, coupled with strong intermolecular hydrogen bonding, facilitates efficient charge transport. These materials can exhibit both p-type (hole-transporting) and n-type (electron-transporting) behavior, with some derivatives demonstrating ambipolar characteristics, making them versatile for various electronic applications.
Performance of this compound-Based OFETs
The performance of OFETs is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the reported performance of various this compound derivatives in OFETs.
| Compound | Device Architecture | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |
| 6,6'-Dibromoindigo | Top-Contact, Bottom-Gate | 1.8 x 10⁻³ | 4.5 x 10⁻³ | 1.2 x 10³ (p-channel), 1.1 x 10⁴ (n-channel) | [1] |
| 5,5'-Diphenylindigo | Bottom-Gate, Top-Contact | 0.56 | 0.95 | > 10⁵ | [2] |
| PIDG-T-C20 | Bottom-Gate, Bottom-Contact | 0.016 | - | ~10⁴ | [3][4] |
| PIDG-BT-C20 | Bottom-Gate, Bottom-Contact | 0.028 | - | ~10⁵ | [3][4] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a this compound derivative and the fabrication of an OFET device using that derivative as the active layer. The protocols are based on reported successful experiments.[1]
Synthesis of 6,6'-Dibromoindigo (Tyrian Purple)
This protocol outlines a common synthetic route for 6,6'-dibromoindigo.
Materials:
-
Deionized water
-
2N aqueous sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Dissolve 4-bromo-2-nitrobenzaldehyde in acetone.
-
Gradually add deionized water to the solution in small portions.
-
Slowly add the 2N aqueous NaOH solution dropwise while continuously monitoring and maintaining the pH at 10.
-
The 6,6'-dibromoindigo product will gradually precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid thoroughly with deionized water and then with acetone to remove any unreacted starting materials and byproducts.
-
Dry the purified 6,6'-dibromoindigo product under vacuum.
References
Application Notes and Protocols for Studying Dehydroindigo Redox Potentials using Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cyclic voltammetry (CV) for the characterization of the redox potentials of dehydroindigo. The protocols outlined below are intended to offer a detailed methodology for researchers in various fields, including organic chemistry, materials science, and drug development, who are interested in the electrochemical properties of indigo (B80030) derivatives.
Introduction to this compound and its Redox Chemistry
Indigo is a well-known organic dye with a rich history and diverse applications. Its redox chemistry is central to its use in dyeing and has garnered significant interest in the context of organic electronics and medicinal chemistry. The redox behavior of indigo is characterized by its reduction to the soluble leucoindigo (B3055547) form and its oxidation to this compound. Understanding the redox potentials associated with these transformations is crucial for designing new applications and for elucidating the mechanisms of action in biological systems. Cyclic voltammetry is a powerful and accessible electrochemical technique for probing these redox processes.
Principle of Cyclic Voltammetry
Cyclic voltammetry is an electrochemical method where the potential of a working electrode is swept linearly versus time between two set potential values, and the resulting current is measured. The current response provides information about the redox processes occurring at the electrode surface. A typical CV setup consists of a three-electrode system: a working electrode, a reference electrode, and a counter (or auxiliary) electrode, all immersed in an electrolyte solution containing the analyte of interest.[1]
The resulting plot of current versus potential is known as a cyclic voltammogram. For a reversible redox process, the voltammogram exhibits a characteristic pair of peaks: an anodic peak corresponding to oxidation and a cathodic peak corresponding to reduction. The key parameters that can be extracted from a cyclic voltammogram are the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc).
For a reversible system, the formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials:
E°' ≈ (Epa + Epc) / 2
The separation between the peak potentials (ΔEp = Epa - Epc) for a reversible one-electron process is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.[2]
Experimental Workflow for Cyclic Voltammetry of this compound
The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment to determine the redox potential of the this compound/indigo couple.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific experimental conditions and the properties of the this compound sample.
1. Materials and Reagents:
-
This compound sample
-
Anhydrous organic solvent (e.g., acetonitrile, dichloromethane, dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP))
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode (SCE))
-
Counter electrode (e.g., platinum wire or graphite (B72142) rod)
-
Voltammetry cell
-
Potentiostat
2. Electrode Preparation:
-
Working Electrode: Polish the working electrode surface with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and then with the solvent to be used in the experiment. Dry the electrode completely.
-
Reference Electrode: Ensure the reference electrode is filled with the appropriate internal solution and is free of air bubbles.
-
Counter Electrode: Clean the counter electrode by rinsing with deionized water and the experimental solvent. For a platinum wire electrode, it can be flame-annealed.
3. Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen anhydrous organic solvent.
-
Prepare a solution of this compound (typically 1-5 mM) in the electrolyte solution. Due to the potential instability of this compound, it is advisable to prepare this solution fresh before the experiment. Given that indigo and this compound can be insoluble in some solvents, a suspension of microparticles on the electrode surface can also be employed.[3]
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment. Maintain an inert atmosphere over the solution during the measurement.
4. Cyclic Voltammetry Measurement:
-
Assemble the three electrodes in the voltammetry cell containing the this compound solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software:
-
Initial Potential: A potential where no faradaic reaction is expected.
-
Vertex Potentials: A potential range that brackets the expected redox event. For the oxidation of indigo to this compound, a scan towards positive potentials is required. A typical range could be from 0 V to +1.0 V vs. Ag/AgCl.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to study the kinetics of the electron transfer.
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram.
Redox Mechanism of this compound
The electrochemical behavior of indigo involves a two-electron, two-proton reduction to leucoindigo and a two-electron, two-proton oxidation to this compound. The following diagram illustrates this redox relationship.
Data Presentation: Redox Potentials of Indigo and Derivatives
The following table summarizes the reported redox potentials for the oxidation of indigo to this compound under various experimental conditions. It is important to note that redox potentials are highly dependent on the solvent, electrolyte, and pH.
| Compound | Redox Process | Potential (V) | Reference Electrode | Conditions | Citation |
| Indigo | Oxidation to this compound | +0.45 | Ag/AgCl | 0.1 M H₂SO₄ | [2][4] |
| Indigo | Oxidation Onset | ~+0.6 | Ag/AgCl | 1.0 M NaOH | [5] |
| Indigo Carmine | Oxidation | ~+0.5 | Ag/AgCl | 0.1 M HClO₄ | [6] |
Conclusion
Cyclic voltammetry is an invaluable tool for investigating the redox properties of this compound and other indigo derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own electrochemical studies. A thorough understanding of the redox potentials is essential for the rational design of new materials for organic electronics, for developing novel dyeing processes, and for elucidating the role of these compounds in biological systems. Careful control of experimental parameters, particularly solvent and pH, is critical for obtaining reproducible and meaningful results.
References
Application Note: Mass Spectrometry Analysis of Dehydroindigo and its Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroindigo is the oxidized form of indigo (B80030), a well-known dye. The presence and characterization of this compound are of significant interest in various fields, including the analysis of historical artifacts, such as the ancient pigment Maya blue, and in the development of new materials and potential pharmaceutical compounds. Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of this compound. This application note provides detailed protocols for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Principle and Applications
Mass spectrometry analysis of this compound involves the ionization of the molecule and the subsequent separation of the resulting ions based on their mass-to-charge ratio (m/z). Fragmentation of the this compound molecular ion provides characteristic daughter ions that serve as a structural fingerprint, enabling its unambiguous identification.
Applications of this analysis include:
-
Cultural Heritage Science: Identifying this compound in historical pigments like Maya blue to understand ancient manufacturing techniques.[1][2]
-
Materials Science: Characterizing novel materials incorporating indigo derivatives.
-
Pharmaceutical Development: Studying the metabolic fate and degradation products of indigo-based compounds.
Experimental Protocols
Detailed methodologies for two key analytical techniques are provided below.
Protocol 1: UPLC-MS/MS Analysis of this compound
This method is suitable for the analysis of this compound in solution, often after extraction from a solid matrix.
1. Sample Preparation:
-
For solid samples (e.g., pigments, textiles), extract this compound using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the extract in a mobile phase-compatible solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. UPLC Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size), is typically used for the separation of indigoids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 5-10% B.
-
Linearly increase to 95% B over 5-10 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 2-3 minutes.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for indigoids.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of 10-40 eV can be used to obtain a comprehensive fragmentation pattern. Specific collision energies should be optimized for the instrument in use.
-
Data Acquisition: Full scan mode to identify the parent ion, followed by product ion scan mode for fragmentation analysis.
Protocol 2: Pyrolysis-GC-MS Analysis of this compound
This method is suitable for the direct analysis of solid samples containing this compound.
1. Sample Preparation:
-
Place a small amount of the solid sample (approximately 50-100 µg) into a pyrolysis sample cup.
-
For derivatization, which can improve volatility and chromatographic separation, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) directly to the sample cup.
2. Pyrolysis Conditions:
-
Pyrolysis Temperature: 500-700 °C.
-
Pyrolysis Time: 10-20 seconds.
3. GC Conditions:
-
Injector Temperature: 250-300 °C.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 2 minutes.
-
Ramp to 280-300 °C at a rate of 10-20 °C/min.
-
Hold at the final temperature for 5-10 minutes.
-
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-550.
Data Presentation
The expected molecular ion and a proposed fragmentation pattern for this compound are presented below. Please note that while the molecular ion is well-established, the specific relative abundances of fragment ions can vary depending on the instrumental conditions. The proposed fragments are based on the known fragmentation of indigo and related structures.
Table 1: Mass Spectral Data for this compound (Proposed)
| Ion | m/z (Proposed) | Proposed Neutral Loss/Fragment Identity |
| [M+H]⁺ | 261.06 | Protonated molecular ion |
| Fragment 1 | 233.07 | [M+H - CO]⁺ |
| Fragment 2 | 205.07 | [M+H - 2CO]⁺ |
| Fragment 3 | 130.05 | Indolinone-like fragment |
| Fragment 4 | 103.04 | Benzene-derivative fragment |
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for protonated this compound.
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow
The general workflow for the analysis of this compound is depicted below.
Caption: General experimental workflow for this compound analysis.
Conclusion
The protocols outlined in this application note provide a robust framework for the mass spectrometric analysis of this compound. Both UPLC-MS/MS and Py-GC-MS are powerful techniques for its identification and characterization. The choice of method will depend on the nature of the sample and the specific research question. The provided fragmentation data and pathways serve as a guide for the interpretation of mass spectra. It is recommended to optimize the instrumental parameters for each specific application to achieve the best results.
References
Application Notes and Protocols for Dehydroindigo in Functional Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroindigo, the oxidized form of the well-known dye indigo (B80030), is an emerging molecule of interest in the field of functional organic materials. Historically recognized for its contribution to the remarkable stability and unique color of the ancient Maya Blue pigment, recent research has highlighted the potential of its core structure in modern applications. The reversible redox chemistry of the indigoid family, including the transition between indigo and this compound, suggests suitability for organic electronics. This document provides an overview of the current and potential applications of this compound, along with detailed protocols for its synthesis and integration into functional systems such as organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs). While research on pure this compound is still developing, the protocols for related indigo derivatives offer a strong foundation for its exploration.
This compound in Pigments: The Case of Maya Blue
The most well-documented application of this compound is as a key component in Maya Blue, a highly durable pigment developed by the ancient Maya civilization. In this hybrid organic-inorganic material, indigo and this compound molecules are encapsulated within the nanochannels of palygorskite clay.
Key Properties:
-
Color: this compound is a yellow pigment. Its presence alongside the blue indigo within the clay matrix is responsible for the characteristic greenish-blue hue of Maya Blue.[1] The ratio of indigo to this compound, which can be controlled by the heating process during synthesis, allows for the tuning of the final pigment color.[2]
-
Stability: The incorporation of this compound into the clay structure is believed to contribute to the exceptional stability of Maya Blue against chemical and environmental degradation.[3] The confinement within the clay's channels protects the organic molecules.[4]
Protocol for Synthesis of a Maya Blue-like Pigment
This protocol describes the laboratory-scale synthesis of a stable blue-green pigment inspired by Maya Blue, containing this compound.
Materials:
-
Indigo powder
-
Palygorskite or Sepiolite clay
-
Deionized water
-
Mortar and pestle
-
Crucible
-
Furnace
Procedure:
-
Mixing: Thoroughly grind a mixture of indigo powder and palygorskite clay in a mortar and pestle. A typical weight ratio is 1:10 (indigo:clay).
-
Hydration: Add a small amount of deionized water to form a thick paste.
-
Heating: Transfer the paste to a crucible and heat it in a furnace at a temperature between 150°C and 190°C for several hours. The heating process facilitates the partial oxidation of indigo to this compound and the encapsulation of both molecules within the clay channels.
-
Washing: After cooling, wash the resulting solid with an organic solvent (e.g., chloroform) to remove any unreacted indigo from the surface.[5]
-
Drying: Dry the final pigment in an oven at a low temperature (e.g., 60°C).
Characterization:
The resulting pigment can be characterized using techniques such as UV-Vis reflectance spectroscopy to determine its color properties and X-ray diffraction (XRD) to confirm the integrity of the clay structure.
This compound in Organic Electronics
The inherent semiconductor properties of the indigo core structure make it a promising candidate for organic electronics. While most research has focused on indigo and its derivatives, the electronic properties of this compound suggest its potential as an active material in devices like organic field-effect transistors (OFETs). The performance of such devices is highly dependent on the molecular structure and thin-film morphology.
Hypothetical Application of this compound in an OFET
Based on established protocols for indigo-based OFETs, a hypothetical fabrication process for a this compound-based device is presented below.
Device Architecture: Bottom-gate, top-contact (BGTC).
Materials:
-
Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (as gate and gate dielectric)
-
This compound (synthesized as per the protocol below)
-
Organic solvent for thin-film deposition (e.g., chloroform, dichlorobenzene)
-
Gold (for source and drain electrodes)
-
Shadow mask
Protocol for this compound Synthesis (Electrochemical Method)
This protocol describes the electrochemical synthesis of this compound from indigo.
Materials and Equipment:
-
Indigo
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile)
-
Electrochemical cell (divided or undivided)
-
Working electrode (e.g., Platinum cage)
-
Counter electrode (e.g., Platinum foil)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a solution of indigo in the electrolyte solution.
-
Place the solution in the electrochemical cell with the electrodes.
-
Apply a constant potential to the working electrode to oxidize the indigo to this compound. The oxidation peak for indigo to this compound can be identified using cyclic voltammetry.[6]
-
Monitor the reaction progress by observing the color change of the solution (from blue to yellowish).
-
After the reaction is complete, the this compound can be isolated from the solution.
Diagram: Experimental Workflow for OFET Fabrication
Caption: Workflow for the fabrication of a this compound-based OFET.
Performance of Indigo Derivative-Based OFETs
The following table summarizes the performance of OFETs using indigo and its derivatives, providing a benchmark for the potential of this compound.
| Semiconductor Material | Device Architecture | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| Indigo | BGTC | 0.01 | 0.01 | > 10⁴ |
| 5,5'-diphenylindigo | BGTC | 0.56 | 0.95 | > 10⁵ |
| 6,6'-dichloroindigo | Not Specified | 1.8–2.1 × 10⁻³ | 7–9 × 10⁻³ | Not Specified |
| Tyrian purple (6,6'-dibromoindigo) | BGTC | 0.4 | 0.4 | > 10⁵ |
This compound in Dye-Sensitized Solar Cells (DSSCs)
Natural dyes are attractive alternatives to expensive and rare metal-based dyes in DSSCs. The strong absorption of the indigo chromophore in the visible spectrum makes it a candidate for photosensitizers. While research has primarily focused on indigo, the electronic properties of this compound could also be harnessed in DSSC applications.
Hypothetical Application of this compound in a DSSC
The following protocol outlines the fabrication of a DSSC using this compound as the photosensitizer, adapted from established methods for indigo-based DSSCs.[7]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass slides
-
TiO₂ paste
-
This compound dye solution (in a suitable solvent like ethanol)
-
Iodide/triiodide (I⁻/I₃⁻) electrolyte solution
-
Platinum or carbon-based counter electrode
-
Sealant (e.g., Surlyn)
Protocol for DSSC Fabrication
-
Photoanode Preparation:
-
Clean FTO glass slides by sonicating in acetone, isopropanol, and ethanol (B145695).
-
Apply a uniform layer of TiO₂ paste onto the conductive side of an FTO slide using a technique like doctor-blading.
-
Sinter the TiO₂-coated slide in a furnace at 450-500°C.
-
-
Dye Sensitization:
-
Immerse the warm, sintered TiO₂ electrode into the this compound dye solution for 12-24 hours in the dark.
-
Rinse the electrode with ethanol to remove non-adsorbed dye.
-
-
Counter Electrode Preparation:
-
Clean a second FTO glass slide.
-
Deposit a thin layer of a catalyst (e.g., platinum) onto the conductive side.
-
-
Cell Assembly:
-
Place a sealant frame around the TiO₂ layer on the photoanode.
-
Position the counter electrode on top, with conductive sides facing each other.
-
Heat the assembly to melt the sealant and create a sealed cell.
-
Inject the electrolyte into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes.
-
Diagram: Working Principle of a DSSC
Caption: The operational principle of a this compound-sensitized solar cell.
Performance of Indigo-Based DSSCs
The following table presents reported performance data for DSSCs using indigo dye, which can serve as a reference for future studies on this compound.
| Dye Source & Extraction Method | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| Indigofera tinctoria (Cold Methanolic Extract) | - | - | - | 0.114 |
Future Outlook
The exploration of this compound as a functional material is still in its early stages. Future research should focus on:
-
Developing efficient and scalable synthesis protocols for pure this compound.
-
Fabricating and characterizing OFETs and DSSCs using pure this compound to determine its intrinsic performance metrics.
-
Investigating the structure-property relationships of this compound derivatives to tune their electronic and optical properties for specific applications.
-
Exploring the stability of this compound-based materials under various conditions to assess their viability for long-term device operation.
The rich chemistry of the indigo family, combined with the unique properties of the oxidized this compound form, presents a promising avenue for the development of novel, sustainable, and high-performance organic functional materials.
References
Computational Modeling of Dehydroindigo's Electronic Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computational modeling of dehydroindigo's electronic properties. This document includes a summary of key electronic properties derived from computational studies, detailed protocols for performing these calculations, and a proposed method for the synthesis of this compound.
Introduction
This compound (DHI) is the oxidized form of the well-known dye indigo (B80030). Its electronic and photophysical properties are of significant interest, particularly due to its role in the composition and color of the historical pigment Maya Blue.[1][2] Computational modeling, primarily using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has been instrumental in elucidating the electronic structure and transitions of this compound.[3][4] These methods provide valuable insights into its behavior and interactions, which can be leveraged in materials science and drug development.
Data Presentation: Calculated Electronic Properties of this compound
The following table summarizes key electronic properties of this compound calculated using DFT and TD-DFT methods. These values are essential for understanding the molecule's electronic behavior, including its reactivity and optical properties.
| Property | Value | Computational Method | Source |
| Ground State (S0) Geometry | Non-planar (indole moieties deviate by ~20°) | DFT (B3LYP/6-31G) | [3] |
| Excited Singlet State (S1) Geometry | Essentially planar | DFT (B3LYP/6-31G) | [3] |
| Excited Triplet State (T1) Geometry | Essentially planar | DFT (B3LYP/6-31G) | [3] |
| HOMO-LUMO Transition Character | n → π* | DFT (B3LYP/6-31G) | [3] |
| Lowest Lying Singlet Excited State (Toluene) | n,π | Experimental/Computational | [3][4] |
| Lowest Lying Singlet Excited State (Methanol) | π,π | Experimental/Computational | [3][4] |
| Fluorescence Quantum Yield (Toluene/Benzene) | ≤ 0.01% | Experimental | [4] |
| Triplet State Yield (Toluene/Benzene) | 70-80% | Experimental | [4] |
| Fluorescence Quantum Yield (Methanol) | 2% | Experimental | [4] |
| Triplet State Yield (Methanol) | ~15% | Experimental | [4] |
Experimental Protocols
Synthesis of this compound
Protocol: Electrochemical Oxidation of Indigo to this compound
Objective: To generate this compound from indigo via electrochemical oxidation.
Materials:
-
Indigo
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) - TBAP)
-
Three-electrode electrochemical cell (Working electrode: e.g., platinum or glassy carbon; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl)
-
Potentiostat
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare an electrolyte solution by dissolving the supporting electrolyte in anhydrous acetonitrile.
-
Create a suspension or a saturated solution of indigo in the electrolyte solution. Due to indigo's low solubility, a suspension is likely.
-
Assemble the three-electrode electrochemical cell with the indigo suspension/solution.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Perform cyclic voltammetry on the indigo solution to determine the oxidation potential of indigo to this compound.
-
Based on the cyclic voltammogram, apply a controlled potential electrolysis (potentiostatic electrolysis) at a potential slightly more positive than the observed oxidation peak.
-
Monitor the reaction progress by observing color changes (from blue of indigo to the characteristic color of this compound in the solvent) and by analytical techniques such as UV-Vis spectroscopy.
-
Upon completion of the oxidation, the resulting solution contains this compound.
Note: The isolation and purification of solid this compound from the electrolyte solution would require further steps such as solvent evaporation and chromatography, which would need to be developed and optimized.
Computational Protocols
The following protocol details the steps for performing DFT and TD-DFT calculations to determine the electronic properties of this compound.
Protocol: DFT and TD-DFT Calculation of this compound's Electronic Properties
Objective: To calculate the ground state geometry, HOMO-LUMO energy levels, and electronic absorption spectrum of this compound.
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
Procedure:
-
Molecule Building and Initial Optimization:
-
Construct the this compound molecule using a molecular modeling program.
-
Perform an initial geometry optimization using a computationally less expensive method (e.g., a semi-empirical method or a small basis set DFT).
-
-
Ground State Geometry Optimization (DFT):
-
Set up a DFT calculation for geometry optimization.
-
Functional: B3LYP is a commonly used and appropriate functional for this type of molecule.[3]
-
Basis Set: A Pople-style basis set such as 6-31G** is a suitable starting point.[3] For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.
-
Solvent Model: If calculations in solution are desired, include a solvent model such as the Polarizable Continuum Model (PCM). Specify the solvent (e.g., toluene (B28343) or methanol).
-
Run the geometry optimization calculation. Ensure the calculation converges to a true minimum (no imaginary frequencies in a subsequent frequency calculation).
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
From the optimized ground state geometry, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO energy gap.
-
-
Excited State Calculations (TD-DFT):
-
Using the optimized ground state geometry, set up a TD-DFT calculation to compute the electronic excitation energies and absorption spectrum.
-
Functional: For TD-DFT calculations, especially for charge-transfer excitations, a range-separated functional like CAM-B3LYP or ωB97X-D is often recommended. However, B3LYP has also been used for indigo derivatives.
-
Basis Set: Use the same or a larger basis set as in the geometry optimization (e.g., 6-311+G(d,p)).
-
Number of States: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the visible and near-UV regions of the spectrum.
-
Solvent Model: Use the same solvent model as in the ground state calculation if applicable.
-
Run the TD-DFT calculation.
-
-
Data Analysis:
-
Extract the calculated excitation energies (in eV) and oscillator strengths for each electronic transition.
-
Convert the excitation energies to wavelengths (nm) to simulate the UV-Vis absorption spectrum.
-
Analyze the molecular orbital contributions to the key electronic transitions to understand their nature (e.g., n → π, π → π).
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the study of this compound.
Caption: Computational workflow for determining this compound's electronic properties.
Caption: Redox relationships of indigo and this compound.
References
Application Notes and Protocols for the Fabrication of Dehydroindigo-Based Semiconductor Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication and characterization of semiconductor devices based on dehydroindigo and its derivatives. The protocols outlined below are intended to serve as a foundational methodology for researchers exploring the potential of these organic semiconductors in electronics and sensing applications, including those relevant to the field of drug development.
Introduction
This compound, a derivative of the well-known dye indigo, has emerged as a promising class of organic semiconductor materials. These compounds exhibit ambipolar charge transport properties, good environmental stability, and the potential for solution-based processing, making them attractive for applications in flexible and low-cost electronic devices such as organic field-effect transistors (OFETs) and sensors. This document details the necessary protocols for the fabrication of this compound-based semiconductor devices, from substrate preparation to device characterization.
Data Presentation: Performance of this compound-Based OFETs
The performance of organic field-effect transistors (OFETs) is critically dependent on the specific this compound derivative used, the processing conditions, and the device architecture. The following tables summarize key performance parameters for various this compound-based semiconductors to facilitate comparison.
Table 1: Performance of Selected this compound-Based Polymer OFETs
| Semiconductor Material | Device Architecture | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) | Processing Solvent | Annealing Temperature (°C) |
| PIDG-T-C20 | BGTC | 0.016 | > 10^4 | Not Reported | Chlorobenzene | 150 |
| PIDG-BT-C20 | BGTC | 0.028 | > 10^5 | Not Reported | Chlorobenzene | 150 |
| PISIC24-NDT | BGTC | Not Reported | > 10^5 | Not Reported | Dichlorobenzene | 200[1] |
BGTC: Bottom-Gate, Top-Contact
Table 2: Electrochemical Properties of Selected this compound Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| PIDBDT (non-annealed) | -5.6 | -3.9 | 1.7 |
| PIDBDT (annealed at 200°C) | -5.8 | -4.2 | 1.6 |
| Vat Yellow 1 | -6.3 | -3.6 | 2.7[2] |
| Vat Orange 3 | -6.2 | -3.8 | 2.4[2] |
| Cibalackrot | -5.6 | -3.5 | 2.1[2] |
Experimental Protocols
Substrate Preparation and Cleaning
A pristine substrate is crucial for the fabrication of high-performance devices. The following protocol is a general guideline for cleaning silicon wafers with a thermally grown silicon dioxide (SiO₂) layer, which are commonly used as the gate electrode and dielectric, respectively.
Materials:
-
n-doped silicon wafers with 300 nm SiO₂
-
Deionized (DI) water
-
Acetone (B3395972) (semiconductor grade)
-
Isopropanol (B130326) (IPA, semiconductor grade)
-
Hellmanex™ III solution (2% in DI water) or similar detergent
-
Nitrogen (N₂) gas, filtered
-
Ultrasonic bath
-
Beakers and wafer holders
Protocol:
-
Place the Si/SiO₂ substrates in a wafer holder.
-
Sonicate the substrates in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
For a more rigorous cleaning, sonicate the substrates in a hot (e.g., 70°C) 2% Hellmanex™ solution for 5 minutes, followed by thorough rinsing with hot, then cold DI water.
-
Dry the substrates with a stream of filtered nitrogen gas.
-
Optional Surface Treatment: To modify the surface energy of the dielectric and improve the morphology of the organic semiconductor film, a self-assembled monolayer (SAM) can be applied. For example, treatment with octyltrichlorosilane (OTS) can create a hydrophobic surface, which is often beneficial for the ordering of p-type organic semiconductors.
This compound Thin-Film Deposition (Spin Coating)
Solution-based deposition techniques like spin coating are commonly used for this compound-based polymers. The quality of the thin film is highly dependent on the choice of solvent, solution concentration, and spin coating parameters.
Materials:
-
This compound-based semiconductor (e.g., PIDG-BT-C20)
-
An appropriate solvent (e.g., chloroform, chlorobenzene, dichlorobenzene). The choice of solvent is critical and should be selected based on the solubility of the specific this compound derivative.
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Spin coater
Protocol:
-
Prepare a solution of the this compound semiconductor in the chosen solvent. The concentration will need to be optimized but typically ranges from 5 to 10 mg/mL.
-
Dissolve the material completely, using gentle heating or stirring if necessary.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the filtered solution onto the center of the substrate.
-
Start the spin coating program. A typical two-step program might be:
-
Step 1: 500-1000 rpm for 5-10 seconds to spread the solution.
-
Step 2: 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.
-
Note: These parameters are starting points and must be optimized for the specific material and desired film thickness.
-
-
After the spin coating process is complete, carefully remove the substrate.
Thermal Annealing
Post-deposition annealing is a critical step to improve the crystallinity and morphology of the semiconductor thin film, which in turn enhances device performance.
Materials:
-
Hot plate or vacuum oven located in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Protocol:
-
Place the substrate with the this compound thin film onto the hot plate or into the oven.
-
The annealing temperature and time must be optimized for each specific material. For example, for PISIC24-NDT, an annealing temperature of 200°C for 20 minutes has been shown to yield good results[1]. For other indigo-based polymers, annealing temperatures between 150°C and 250°C have been reported[3].
-
After annealing, allow the substrate to cool down slowly to room temperature before proceeding to the next step.
Device Fabrication: Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET.
Materials:
-
Substrate with the this compound thin film
-
Source and drain electrode materials (e.g., Gold, Au)
-
Thermal evaporator
-
Shadow mask for defining the source and drain electrodes
Protocol:
-
Place the substrate with the annealed this compound thin film into the thermal evaporator.
-
Place a shadow mask with the desired channel length (L) and width (W) on top of the substrate.
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Deposit the source and drain electrodes (e.g., 50 nm of Au) at a controlled rate (e.g., 0.1-0.2 Å/s).
-
After deposition, vent the chamber and carefully remove the device.
Device Fabrication: Water-Gated Organic Field-Effect Transistor (WGOFET)
WGOFETs utilize water as the gate dielectric, which can lead to very low operating voltages due to the formation of an electric double layer.
Materials:
-
Substrate with patterned source and drain electrodes
-
This compound thin film deposited on the electrodes
-
Deionized (DI) water
-
Gate electrode (e.g., a platinum wire or a tungsten probe)
-
Micromanipulator
Protocol:
-
Fabricate the source and drain electrodes on a suitable substrate (e.g., glass) prior to the deposition of the this compound thin film.
-
Deposit and anneal the this compound thin film as described in sections 3.2 and 3.3.
-
Place a small droplet of DI water onto the channel region of the device.
-
Immerse the gate electrode into the water droplet using a micromanipulator. The gate electrode should not touch the semiconductor film.
Device and Material Characterization
Equipment:
-
Semiconductor parameter analyzer
-
Probe station in an inert atmosphere or in the dark
Protocol:
-
Place the fabricated device on the stage of the probe station.
-
Make contact with the source, drain, and gate electrodes using the probe tips.
-
Transfer Characteristics:
-
Apply a constant drain-source voltage (Vds).
-
Sweep the gate-source voltage (Vgs) over a desired range (e.g., from +20 V to -60 V for a p-type semiconductor).
-
Measure the drain-source current (Ids).
-
From the transfer curve (Ids vs. Vgs), the on/off ratio and threshold voltage (Vth) can be determined. The field-effect mobility (µ) can be calculated in the saturation regime using the following equation: Ids = (W / 2L) * µ * Ci * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric.
-
-
Output Characteristics:
-
Apply a constant gate-source voltage (Vgs).
-
Sweep the drain-source voltage (Vds) over a desired range.
-
Measure the drain-source current (Ids).
-
Repeat for several different Vgs values.
-
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the this compound thin film. It provides information on film roughness, grain size, and the presence of defects. Films with larger, more interconnected crystalline domains generally exhibit higher charge carrier mobility.
-
X-ray Diffraction (XRD): XRD is used to investigate the molecular packing and crystallinity of the thin film. The presence of sharp diffraction peaks indicates a well-ordered crystalline structure, which is desirable for efficient charge transport.
Cyclic voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the this compound semiconductor.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode)
-
An appropriate solvent and supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile)
Protocol:
-
Prepare a solution of the this compound compound in the electrolyte solution.
-
Perform the cyclic voltammetry scan.
-
The onset oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively, often by referencing to a standard like ferrocene/ferrocenium (Fc/Fc⁺).
Visualizations
Caption: Experimental workflow for fabrication and characterization.
References
Application Notes and Protocols: Synthesis of Novel Dehydroindigo Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroindigo (DHI) is the oxidized form of the well-known blue dye, indigo (B80030). While indigo and its derivatives have been extensively developed for applications ranging from textile dyeing to modern organic electronics and pharmacology, the synthesis and application of novel this compound derivatives represent an emerging area of research. Scientific literature frequently characterizes this compound as a reactive and often unstable intermediate that readily converts to its more stable indigo form, particularly in aqueous environments[1][2]. Its synthesis is noted to be challenging[3].
Historically, this compound has been of significant interest in materials science and archaeology as a key component, alongside indigo, in the remarkably stable ancient pigment Maya Blue[2][3][4]. The presence of this compound is believed to contribute to the pigment's characteristic greenish-blue hue[4]. However, dedicated protocols for the synthesis of a diverse range of stable, functionalized this compound derivatives for specific applications are not yet widely established.
These notes provide researchers with the available information on this compound, alongside established protocols for the synthesis and application of closely related and stable indigo derivatives. This information serves as a foundational resource for exploring the potential of the broader indigoid scaffold.
Application Note 1: Potential Applications of the Indigoid Scaffold
While specific application data for novel this compound derivatives is limited, the broader class of indigoid compounds, including indigo and its isomers like indirubin, has shown significant promise in several fields.
Organic Electronics
Indigo derivatives are recognized as promising environment-friendly organic semiconductors. Their planar structure, potential for hydrogen bonding, and redox activity make them suitable for use in organic field-effect transistors (OFETs)[5][6]. Chemical modification of the indigo core, such as halogenation, allows for the tuning of optoelectronic properties and can produce materials with balanced electron and hole mobilities (ambipolar behavior)[7]. The reversible redox chemistry that allows for vat dyeing also foreshadows the potential of indigoids in organic electronic components[2].
Table 1: Semiconductor Performance of Select Indigo Derivatives
| Compound | Application | Key Performance Metric | Reference |
|---|---|---|---|
| 6,6'-Diiodoindigo | Organic Field-Effect Transistor (OFET) | Ambipolar behavior with balanced p-type and n-type mobilities. | [7] |
| Octahalogenated Indigos | Organic Field-Effect Transistor (OFET) | Demonstrated n-type (electron-transporting) behavior. | [7] |
| General Indigo | Organic Semiconductor | Well-balanced electron and hole mobilities. |[8] |
Pharmacology and Drug Development
Derivatives of indigo and its isomer, indirubin, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[9][10]. The primary anticancer mechanism for indirubins is the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle, leading to cell cycle arrest[9]. This has made the indigoid scaffold a person of interest in medicinal chemistry.
Table 2: Biological Activity of Select Indigo Derivatives
| Compound/Extract | Target/Cell Line | Activity (IC50 Value) | Application | Reference |
|---|---|---|---|---|
| Indirubin | Cyclin-dependent kinase 2 (CDK2) | 0.21 - 0.70 µM | Anticancer | [9] |
| Indirubin-3'-monoxime | Cyclin-dependent kinase 2 (CDK2) | 440 nM | Anticancer | [9] |
| Ethanol (B145695) extract of Indigofera tinctoria | HepG2 (Liver cancer) | 195 µg/ml | Anticancer | [9] |
| Indirubin | RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | Anti-inflammatory |[9] |
Experimental Protocols
Protocol 1: Synthesis of a Stable Indigo Derivative (6,6'-Dibromoindigo - Tyrian Purple)
This protocol is based on the Baeyer-Drewson synthesis, adapted for a brominated derivative. This method involves the condensation of a substituted 2-nitrobenzaldehyde (B1664092) with acetone (B3395972) in the presence of a base.
Materials:
-
Acetone (reagent grade)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1M)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Büchner funnel and filter paper for vacuum filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-nitrobenzaldehyde in a mixture of acetone and water.
-
Base Addition: While stirring the solution vigorously, add the sodium hydroxide solution dropwise. The addition is exothermic, and the solution will darken significantly, often to a dark brown or purple-black color.
-
Reaction: Gently heat the mixture under reflux for approximately 15-20 minutes to ensure the reaction goes to completion.
-
Precipitation: Allow the mixture to cool to room temperature. The 6,6'-dibromoindigo product will precipitate out of the solution as a dark solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with water, then with a small amount of ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified purple solid in a desiccator or a low-temperature oven. The final product is the intensely colored 6,6'-dibromoindigo.
Protocol 2: General Method for Oxidation of Indigo to this compound
This compound is typically generated in situ via the electrochemical or chemical oxidation of indigo. This protocol describes a general electrochemical approach.
Materials:
-
Indigo or a synthesized indigo derivative
-
Supporting electrolyte solution (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in an aprotic solvent like acetonitrile)
-
Three-electrode electrochemical cell (Working electrode: e.g., glassy carbon; Reference electrode: e.g., Ag/AgCl; Counter electrode: e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare Solution: Dissolve a small amount of the indigo derivative in the electrolyte solution. Due to the low solubility of many indigoids, this may result in a suspension or require the use of solvents like DMSO[8].
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution.
-
Cyclic Voltammetry (CV): Perform an initial CV scan to determine the oxidation potential of the indigo derivative. Scan towards positive potentials to observe the oxidation peak corresponding to the formation of this compound. The process is a two-proton, two-electron transfer[11].
-
Controlled Potential Electrolysis: To generate a larger quantity of this compound in solution, perform controlled potential electrolysis (bulk electrolysis) at a potential slightly more positive than the observed oxidation peak from the CV scan.
-
Characterization: The resulting solution containing this compound can be characterized using spectroelectrochemical methods (e.g., UV-Vis spectroscopy) to observe the appearance of characteristic absorption bands for this compound.
-
Handling: As this compound can be unstable, subsequent reactions or analyses should be performed promptly. The solution should be protected from water and strong light.
Visualizations
Caption: A generalized workflow for the synthesis of 6,6'-dibromoindigo (Tyrian Purple).
Caption: The relationship between the three main redox states of the indigo molecule.
Caption: Indirubin, an isomer of indigo, inhibits CDK2, preventing cell cycle progression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design of indigo derivatives as environment-friendly organic semiconductors for sustainable organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of indigo derivatives by tuning P450 BM3 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modern industrial and pharmacological applications of indigo dye and its derivatives--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in dehydroindigo synthesis
Introduction: This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of dehydroindigo, with a particular focus on addressing problems that lead to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses specific problems in a question-and-answer format to help you identify and solve experimental challenges.
Q1: My final yield of this compound is significantly lower than expected. What are the primary areas to investigate?
A1: Low yields in this compound synthesis can typically be traced back to one of three main areas:
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Inefficient initial synthesis of the indigo (B80030) precursor: The most common route to this compound is the oxidation of indigo. If the initial indigo yield is low, the final this compound yield will be inherently poor. Common issues include incomplete reactions or the formation of side products.[1]
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Incomplete oxidation of indigo: The conversion of indigo to this compound is a critical step. Factors such as the choice of oxidant, reaction temperature, and solvent can lead to an incomplete conversion, leaving a mixture of indigo and this compound.[2][3]
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Product degradation or loss during workup: this compound can be unstable depending on the solvent and water content in the medium.[2][4] Additionally, purification can be challenging due to the poor solubility of both indigo and this compound, potentially leading to product loss.[5][6]
Q2: The color of my crude product is more blue or reddish than the expected yellowish hue of this compound. What does this indicate?
A2: The color of your product is a key diagnostic indicator.
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A strong blue color suggests a high concentration of unreacted indigo, indicating that the oxidation step was inefficient.[2]
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A reddish or brownish tint often points to the presence of indirubin (B1684374), a common isomer and byproduct formed during the initial indigo synthesis.[1][7] The formation of indirubin reduces the yield of the desired indigo precursor and can complicate purification.[7]
-
A greenish-blue hue may indicate a mixture of blue indigo and yellowish this compound, which is often observed in materials like Maya Blue where both compounds are present.[3][8]
Q3: I suspect my initial indigo synthesis is the problem. How can I improve its yield?
A3: Optimizing the synthesis of the indigo precursor is crucial. For the widely used Baeyer-Drewson synthesis from 2-nitrobenzaldehyde (B1664092) and acetone (B3395972), consider the following:
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Rate of Base Addition: Add the base (e.g., sodium hydroxide (B78521) solution) slowly and dropwise.[1] A rapid addition can cause the reaction temperature to spike, promoting the formation of unwanted side products.[1]
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Reaction Time: Although the indigo precipitate forms quickly, ensure you allow the reaction to stir for the recommended time to maximize conversion.[1]
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Purity of Reagents: Use high-purity 2-nitrobenzaldehyde and acetone, as impurities can lead to undesired side reactions.[1][9]
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Temperature Control: Maintain a consistent temperature, typically room temperature, as significant deviations can negatively affect the reaction rate and selectivity.[1]
Q4: What are the most critical factors for the oxidation of indigo to this compound?
A4: The oxidation step is pivotal for a high yield of this compound. Key factors include:
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Oxygen Availability: The presence of oxygen is necessary for the oxidation of indigo.[2][3] Reactions are often performed in the presence of air.
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Temperature: Elevated temperatures can promote the formation of this compound from indigo.[2] However, excessively high temperatures may lead to degradation.
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Solvent Choice: this compound's stability and the reaction kinetics are solvent-dependent.[2][4] The solvent can influence the equilibrium between indigo and this compound.[2]
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Water Content: The presence of water can affect the conversion process, as this compound can convert back to indigo depending on the medium.[2][4]
Q5: I'm struggling with purifying the final this compound product. What methods are effective?
A5: Purification is challenging due to the extremely poor solubility of indigo-related compounds.[5][6]
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Washing: Thoroughly wash the crude product with deionized water and ethanol (B145695) to remove water-soluble impurities and residual reactants.[1]
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Solvent Extraction/Heating: To remove unreacted indigo and other impurities, a common technique involves heating the crude product in a high-boiling point, inert organic solvent (e.g., dimethylformamide, N-methylpyrrolidone) to between 150°C and 250°C.[5] The impurities are dissolved while the desired product remains largely as a solid, which can then be recovered by filtration.[5]
-
Chromatography: While challenging, column chromatography can be used to separate indigo and indirubin, though it may not be practical for large quantities due to solubility issues.[10]
Data Presentation
The following table summarizes key experimental parameters and their influence on the synthesis of this compound, primarily through the synthesis and subsequent oxidation of indigo.
Table 1: Key Parameters for Optimizing this compound Synthesis
| Parameter | Stage | Influence on Yield | Recommendations & Typical Conditions |
|---|---|---|---|
| Purity of Starting Materials | Indigo Synthesis | Impurities in precursors like isatin (B1672199) or 2-nitrobenzaldehyde can lead to significant side product formation, lowering the yield of indigo.[1][9] | Use reagents of high purity. Consider recrystallization or distillation of starting materials if purity is questionable. |
| Base Addition Rate | Indigo Synthesis | A rapid, uncontrolled addition of base (e.g., NaOH) can cause exothermic reactions, promoting side reactions and reducing selectivity.[1] | Add base slowly (dropwise) while vigorously stirring the reaction mixture to ensure proper mixing and heat dissipation.[1] |
| Temperature | Indigo Synthesis & Oxidation | In indigo synthesis, deviations from optimal room temperature can affect the rate and yield.[1] For oxidation, higher temperatures (e.g., 70°C) can favor the formation of this compound from indigo.[2] | Maintain consistent room temperature for the Baeyer-Drewson synthesis.[1] For oxidation, carefully control heating to optimize conversion without causing degradation. |
| Solvent | Oxidation | The choice of solvent (e.g., toluene, methanol) and its water content significantly impacts the stability of this compound and the equilibrium between it and indigo.[2][4] | Select a solvent based on established protocols. Ensure solvents are anhydrous if required to prevent unwanted side reactions or product reversion.[11] |
| Atmosphere | Oxidation | The presence of oxygen is required for the oxidation of indigo to this compound.[2][3] | The reaction is typically carried out in the presence of air or may involve bubbling air through the reaction mixture to facilitate oxidation. |
Experimental Protocols
Protocol 1: Baeyer-Drewson Synthesis of Indigo
This protocol provides a standard method for producing the indigo precursor.
-
Dissolution: In a suitable beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone and stir with a magnetic stirrer.[1]
-
Dilution: Add 35 mL of deionized water to the solution while continuing to stir vigorously.[1]
-
Base Addition: Slowly add 5 mL of a 2 M sodium hydroxide solution dropwise to the stirring mixture. The solution will change color as a dark precipitate of indigo forms.[1]
-
Reaction: Continue stirring the mixture for an additional 10-15 minutes to ensure the reaction proceeds to completion.[1]
-
Filtration: Collect the solid product by suction filtration.[1]
-
Washing: Wash the collected solid first with deionized water until the filtrate is colorless, then follow with a wash of 20 mL of ethanol to remove organic impurities.[1]
-
Drying: Dry the purified indigo product in a desiccator or a low-temperature oven.
Protocol 2: General Procedure for Oxidation of Indigo to this compound
This protocol outlines a conceptual procedure based on the chemical principle of indigo oxidation. Specific conditions may require optimization.
-
Suspension: Suspend the purified indigo (from Protocol 1) in a suitable high-boiling point, aprotic solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser.
-
Heating & Oxidation: Heat the suspension to a moderately high temperature (e.g., 70-100°C) while ensuring exposure to air (e.g., by leaving the top of the condenser open to the atmosphere) to facilitate oxidation.[2]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or by observing the color change of the solid from deep blue to a more yellowish or greenish hue.
-
Isolation: Once the reaction is deemed complete, cool the mixture to room temperature.
-
Filtration & Washing: Collect the solid product by suction filtration. Wash the product with a non-polar solvent like hexane (B92381) to remove the residual high-boiling solvent, followed by a brief wash with ethanol.
-
Drying: Dry the final this compound product under vacuum.
Visualizations
The following diagrams illustrate key workflows and concepts in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5424453A - Purification of indigo - Google Patents [patents.google.com]
- 6. utupub.fi [utupub.fi]
- 7. organic chemistry - Byproducts in Indigo Synthesis? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
managing dehydroindigo instability during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the inherent instability of dehydroindigo (DHI) during experimental procedures.
FAQs: Understanding this compound Instability
Q1: What is this compound (DHI), and why is it unstable?
A1: this compound is the oxidized form of indigo (B80030). Its instability arises from its tendency to readily convert into its more stable neutral keto form, indigo. This conversion is a key challenge in handling DHI during experiments.[1][2]
Q2: What are the primary factors that influence the stability of this compound?
A2: The stability of this compound is significantly influenced by the solvent, the presence of water, temperature, and pH.[2] The composition of the medium can dictate the rate of conversion to indigo and other degradation products.
Q3: What are the common degradation products of this compound?
A3: this compound is an intermediate in the degradation pathway of indigo. Its primary degradation product is isatin. Other related degradation products that may be observed include isatoic anhydride (B1165640) and anthranilic acid.[1][3]
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The degradation of this compound can be monitored using several analytical techniques. UV-Visible spectrophotometry is commonly used to track changes in the absorption spectra, as this compound and indigo have distinct absorbance maxima. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) can be employed to identify and quantify this compound and its degradation products.[1][3]
Q5: Are there any methods to stabilize this compound?
A5: While inherently unstable in solution, the stability of this compound can be enhanced by incorporating it into a solid matrix, such as certain types of clay like palygorskite. This method of creating organic-inorganic hybrid materials has been shown to improve the stability of indigoids.[4][5]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Rapid Disappearance of this compound Signal in Solution
-
Q: I've dissolved my this compound sample, but the characteristic spectroscopic signal diminishes rapidly. What is happening?
-
A: This is likely due to the rapid conversion of this compound to indigo, especially in the presence of certain solvents and water.[2]
-
Troubleshooting Steps:
-
Solvent Selection: If possible, use aprotic and anhydrous solvents. Studies have shown that this compound's conversion to indigo is dependent on the solvent and water content.[2]
-
Minimize Water Content: Ensure all glassware is thoroughly dried and use solvents with the lowest possible water content.
-
Temperature Control: Perform your experiments at a controlled, and if possible, lower temperature to reduce the rate of degradation.
-
Immediate Analysis: Analyze the this compound solution as quickly as possible after preparation.
-
-
Issue 2: Unexpected Peaks in Analytical Data (HPLC, MS)
-
Q: My analytical results show peaks that I cannot attribute to this compound. What are these?
-
A: These unexpected peaks are likely degradation products. The most common are isatin, isatoic anhydride, and anthranilic acid.[1][3]
-
Troubleshooting Steps:
-
Reference Standards: If available, run reference standards of the expected degradation products to confirm their identity.
-
MS/MS Analysis: Utilize tandem mass spectrometry (MS/MS) to fragment the ions of the unknown peaks. The fragmentation patterns can help in the structural elucidation of the degradation products.[1]
-
Review Experimental Conditions: High temperatures, extreme pH, or prolonged exposure to light can accelerate the degradation of this compound. Review your experimental parameters to identify potential causes.
-
-
Issue 3: Inconsistent Results Between Experimental Batches
-
Q: I am observing significant variations in the stability and behavior of this compound between different experimental runs. Why is this happening?
-
A: Inconsistent results are often due to subtle variations in experimental conditions that affect the stability of this compound.
-
Troubleshooting Steps:
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Standardize Protocols: Ensure that all experimental parameters, including solvent preparation, temperature, pH, and incubation times, are strictly controlled and documented for each batch.
-
Control Water Content: The amount of residual water in your solvents can be a significant variable. Implement a consistent procedure for using anhydrous solvents.
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pH Monitoring: If working in aqueous or protic solutions, monitor and control the pH of the medium, as it can influence the rate of degradation.[6][7][8]
-
-
Data Presentation
Table 1: Relative Stability of this compound in Different Environments (Qualitative)
| Environment | Relative Stability | Key Influencing Factors | Reference |
| Aprotic Solvents (e.g., Toluene) | Higher | Lower water content, less proton availability | [2] |
| Protic Solvents (e.g., Methanol) | Lower | Presence of hydroxyl groups, potential for hydrogen bonding and proton transfer | [2] |
| Aqueous Solution | Lowest | High water content, varying pH | [2] |
| Solid Matrix (e.g., Palygorskite Clay) | Significantly Higher | Confinement and interaction with the inorganic host | [4][5] |
Table 2: Influence of pH on the Degradation of Related Dyes (General Trend)
| pH Range | General Effect on Dye Degradation | Rationale | Reference |
| Acidic (e.g., pH 3) | Can increase degradation rate in some systems | Surface charge of catalysts can be altered, favoring interaction with the dye. | [7][9] |
| Neutral (e.g., pH 7) | Variable | Baseline degradation rate. | [6] |
| Alkaline (e.g., pH > 9) | Can increase degradation rate in some systems | Increased concentration of hydroxyl ions can promote hydrolysis and oxidation. | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of this compound Conversion to Indigo
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Preparation of this compound Solution:
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Dissolve a known concentration of this compound in the desired solvent (e.g., anhydrous toluene) in a volumetric flask.
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Work quickly to minimize degradation before the first measurement.
-
-
Spectrophotometer Setup:
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Set the spectrophotometer to scan a wavelength range that includes the absorbance maxima for both this compound (around 480-500 nm) and indigo (around 600-620 nm).
-
Use the same solvent as a blank to zero the instrument.
-
-
Data Acquisition:
-
Immediately after preparation, transfer the this compound solution to a cuvette and record the initial absorbance spectrum.
-
Record subsequent spectra at regular time intervals (e.g., every 5, 10, or 30 minutes) under controlled temperature and light conditions.
-
-
Data Analysis:
-
Plot the absorbance at the maximum wavelength for this compound and indigo as a function of time.
-
A decrease in the this compound peak and a concurrent increase in the indigo peak will indicate the conversion.
-
The rate of conversion can be determined by analyzing the kinetics of these changes.
-
Protocol 2: Identification of this compound Degradation Products by HPLC-MS/MS
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent.
-
If studying induced degradation, expose the solution to the desired stress condition (e.g., heat, specific pH, light).
-
Take aliquots at different time points to analyze the progression of degradation.
-
Filter the samples through a suitable syringe filter (e.g., 0.22 µm PTFE) before injection.
-
-
HPLC-MS/MS System and Conditions:
-
HPLC Column: Use a C18 reverse-phase column suitable for separating small aromatic molecules.
-
Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
MS Detector: An electrospray ionization (ESI) source is commonly used.
-
MS/MS Analysis: Set the instrument to perform data-dependent acquisition, where the most abundant ions in a full scan MS are automatically selected for fragmentation in MS/MS scans.
-
-
Data Analysis:
Mandatory Visualizations
Caption: Experimental workflow for studying this compound instability.
Caption: Simplified degradation pathway of this compound.
Caption: Logic diagram for troubleshooting this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of degradation products of indigoids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
identifying byproducts in dehydroindigo synthesis via mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dehydroindigo and the identification of byproducts using mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My mass spectrum shows several unexpected peaks alongside the expected m/z for this compound. What are the common byproducts I should be looking for?
A1: During the synthesis of this compound, which is often achieved through the oxidation of indigo (B80030), several byproducts can form due to incomplete reaction or over-oxidation. The most common impurities include unreacted indigo, isatin, and indirubin.[1][2] Isatin is a known oxidative degradation product of indigo.[1] Depending on the starting materials and reaction conditions, other related compounds may also be present. It is crucial to compare your observed m/z values against a table of potential byproducts.
Q2: How can I use mass spectrometry to definitively identify these byproducts?
A2: High-resolution mass spectrometry (HRMS) is an excellent technique for identifying unknown compounds by providing highly accurate mass measurements, which can be used to determine the elemental composition.[3] Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the ions of interest. The resulting fragmentation pattern is a unique fingerprint for a specific molecule and can be compared to known standards or literature data to confirm the structure of the byproducts.
Q3: My reaction yield of this compound is low, and the mass spectrum is dominated by byproduct peaks. What are the likely causes?
A3: Low yield and high byproduct formation are often linked to suboptimal reaction conditions. Key parameters to investigate include:
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Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. Insufficient oxidant will lead to incomplete conversion of indigo, while an overly aggressive oxidant can cause degradation to smaller molecules like isatin.[1]
-
Reaction Time and Temperature: Inadequate reaction time can result in unreacted starting material. Conversely, prolonged reaction times or high temperatures can promote the formation of degradation byproducts.[4]
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway and the stability of the products.[5]
Q4: What is the best sample preparation technique for analyzing my this compound reaction mixture by mass spectrometry?
A4: Electrospray ionization (ESI) is a widely used and effective ionization technique for analyzing indigo derivatives, as they are often polar and non-volatile.[3] A typical sample preparation involves dissolving a small amount of the crude reaction mixture in a suitable solvent, such as a methanol/water mixture, often with a small amount of acid like formic acid to promote protonation and enhance signal in positive ion mode.[6] It is important to filter the sample to remove any particulate matter before injection into the mass spectrometer.
Byproduct Identification via Mass Spectrometry
The following table summarizes the key mass spectrometry data for this compound and its common byproducts. This information is essential for identifying compounds in your reaction mixture.
| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Notes |
| This compound | C₁₆H₈N₂O₂ | 260.0586 | 261.0659 | The desired oxidized product. |
| Indigo | C₁₆H₁₀N₂O₂ | 262.0742 | 263.0815 | Unreacted starting material.[6] |
| Isatin | C₈H₅NO₂ | 147.0320 | 148.0393 | A common oxidation byproduct.[1] |
| Indirubin | C₁₆H₁₀N₂O₂ | 262.0742 | 263.0815 | An isomer of indigo, often formed as a byproduct.[2] |
Experimental Protocols
General Protocol for this compound Synthesis (Oxidation of Indigo)
This protocol describes a general method for the synthesis of this compound by the oxidation of indigo. Caution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
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Dissolution: Suspend indigo powder in a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
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Addition of Oxidant: While stirring, slowly add the chosen oxidizing agent (e.g., a solution of a mild oxidant) to the indigo suspension.
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Reaction Monitoring: Monitor the progress of the reaction using a technique like thin-layer chromatography (TLC) to observe the disappearance of the indigo spot and the appearance of the this compound spot.
-
Workup: Once the reaction is complete, quench any remaining oxidant. The product mixture may be purified by filtration and washing with appropriate solvents to remove impurities.
-
Drying: Dry the resulting this compound product under vacuum.
Protocol for Mass Spectrometry Analysis (ESI-MS)
This protocol outlines the steps for analyzing the crude reaction mixture to identify this compound and its byproducts.
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of the crude reaction product in 1 mL of a 1:1 methanol:water solution. To enhance protonation for positive ion mode analysis, add 0.1% formic acid.[6]
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any solid particles.
-
MS Instrument Setup: Set up the electrospray ionization mass spectrometer to acquire data in positive ion mode over a mass range that includes the expected m/z values of the product and byproducts (e.g., m/z 100-500).
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Tandem MS (MS/MS): If necessary, perform MS/MS analysis by selecting the precursor ions of interest (e.g., m/z 261, 263, 148) and fragmenting them to obtain structural information.
Visual Guides
The following diagrams illustrate the experimental workflow and potential reaction pathways.
Caption: Experimental workflow for this compound synthesis and byproduct identification.
Caption: Potential reaction pathways in the synthesis of this compound from indigo.
References
overcoming poor solubility of dehydroindigo in non-polar solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility and instability of dehydroindigo (DHI) in non-polar solvents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental use of this compound.
| Question | Answer |
| My solution of this compound is turning blue over time. What is happening and how can I prevent it? | Probable Cause: Your this compound is converting to its more stable neutral keto form, indigo (B80030), which is blue. This is a known characteristic of DHI in solution.[1][2] The process is highly dependent on the solvent environment and the presence of water.[1][2]Solution: 1. Use Anhydrous Solvents: Ensure your non-polar solvent (e.g., toluene (B28343), benzene) is rigorously dried before use. Trace amounts of water can facilitate the conversion to indigo.[1][2]2. Work Under an Inert Atmosphere: If possible, prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.3. Prepare Solutions Fresh: Due to its inherent instability in solution, it is best to prepare this compound solutions immediately before use.4. Monitor Spectroscopically: Use UV-Vis spectroscopy to monitor the stability of your solution. This compound has a characteristic absorption band around 475-500 nm, while the appearance of a band around 600-650 nm indicates the formation of indigo.[3] |
| I am having difficulty dissolving the this compound powder, even in a recommended solvent like toluene. | Probable Cause: Several factors could be contributing to this issue.1. Purity of this compound: The synthesis of this compound can be challenging, and impurities may be present that affect its solubility.[3]2. Particle Size: Larger particles have a smaller surface area-to-volume ratio and will dissolve more slowly.3. Solvent Quality: The purity and grade of the non-polar solvent can impact its solvating power.Solution: 1. Verify Purity: If possible, verify the purity of your DHI using appropriate analytical techniques.2. Reduce Particle Size: Gently grind the this compound powder using a mortar and pestle to increase its surface area.3. Apply Gentle Agitation/Sonication: Use a magnetic stirrer for continuous agitation. If dissolution is still slow, brief periods of sonication in an ultrasonic bath can help break up aggregates and promote dissolution. Avoid excessive heating, as its effect on DHI stability is not well-documented.4. Use High-Purity Anhydrous Solvent: Ensure you are using a high-purity, anhydrous grade solvent. |
| My solution has a greenish or turquoise appearance. What does this indicate? | Probable Cause: A greenish hue suggests the presence of both this compound (yellowish) and indigo (blue) in the solution.[3] This is a direct visual indicator that a portion of your this compound has converted to indigo.[1][2][3]Solution: 1. Assess Experimental Suitability: Determine if the presence of indigo will interfere with your experiment. For some applications, a mixture of the two species may be acceptable, but for others (e.g., precise spectroscopic analysis of DHI), it is not.2. Re-prepare the Solution: If pure this compound is required, the solution should be discarded and prepared again, taking extra precautions to exclude water as described above. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound (DHI)? | This compound is the oxidized form of indigo.[1][2][3] While indigo is a deep blue, DHI is a yellow/orange compound. It is studied particularly for its role in the composition and color of the historical pigment Maya Blue.[3] |
| In which non-polar solvents is this compound known to be soluble? | This compound has been successfully dissolved and studied in non-polar aromatic solvents such as toluene and benzene.[1][2][4] Its solubility in aliphatic non-polar solvents is not well-documented. |
| Why is this compound unstable in solution? | This compound is inherently reactive and can readily convert to the more thermodynamically stable indigo molecule.[1][2] This conversion is a key chemical property and a major challenge when working with DHI in solution. The process is influenced by the specific solvent used and the amount of water present.[1][2] |
| Are there chemical modification strategies to improve the solubility of this compound? | The scientific literature primarily focuses on the synthesis and characterization of this compound itself, rather than on methods to improve its solubility. While chemical modifications like N-alkylation are used to make indigo more soluble in organic solvents, similar strategies have not been reported for this compound.[5] Therefore, overcoming solubility issues currently relies on optimizing the dissolution procedure with appropriate high-purity, anhydrous solvents. |
| Can I use heat to increase the solubility of this compound? | While gently heating can increase the dissolution rate of many compounds, its effect on this compound is not well-characterized. Given the compound's instability, heating could potentially accelerate its conversion to indigo or cause degradation. If heating is attempted, it should be done cautiously and at a low temperature, with simultaneous monitoring for color changes. |
Data Presentation
No quantitative solubility data for this compound is readily available in the literature. The table below summarizes its observed behavior in various solvents.
| Solvent | Type / Polarity | Observed Solubility & Behavior | Reference(s) |
| Toluene | Non-Polar (Aromatic) | Soluble. In solution, DHI coexists with its converted form, indigo. The dominant excited-state deactivation channel involves the triplet state. | [1][2] |
| Benzene | Non-Polar (Aromatic) | Soluble. Similar to toluene, DHI is present in solution along with converted indigo. | [1][2] |
| Methanol | Polar (Protic) | Soluble. In solution, DHI coexists with its converted form, indigo. The presence of the protic solvent alters its photophysical properties compared to non-polar solvents. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution in an Anhydrous Non-Polar Solvent
This protocol describes a best-practice method for preparing a solution of DHI while minimizing its conversion to indigo.
-
Materials:
-
This compound (DHI) powder
-
Anhydrous toluene (or benzene), high-purity grade
-
Volumetric flask
-
Small glass vial and magnetic stir bar
-
Spatula
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
Weigh the desired amount of DHI powder in the small glass vial.
-
Add a small volume of the anhydrous toluene and the magnetic stir bar.
-
Stir the mixture on a magnetic stir plate. If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minute intervals.
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Once the DHI is dissolved, quantitatively transfer the solution to the volumetric flask.
-
Rinse the vial with additional anhydrous toluene and add the rinsings to the flask to ensure all DHI is transferred.
-
Bring the solution to the final volume with anhydrous toluene.
-
Use the solution immediately. Visually inspect for any blue tint, which would indicate the formation of indigo.
-
Protocol 2: Monitoring this compound Solution Stability via UV-Vis Spectroscopy
This protocol allows for the quantitative assessment of the solution's stability over time.
-
Materials:
-
Freshly prepared this compound solution (from Protocol 1)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Immediately after preparation, take an initial UV-Vis spectrum of the DHI solution from approximately 350 nm to 750 nm.
-
Identify the absorbance maximum for this compound (approx. 475-500 nm).
-
Record the absorbance at this peak. Also, record the absorbance at the expected peak for indigo (approx. 600-650 nm), which should initially be at or near the baseline.
-
Store the solution under the desired experimental conditions (e.g., at room temperature, protected from light).
-
At regular time intervals (e.g., every 15 minutes), acquire a new UV-Vis spectrum.
-
Plot the absorbance of the DHI peak and the indigo peak as a function of time. A decrease in the DHI peak accompanied by an increase in the indigo peak confirms the conversion and allows for the determination of the solution's stability under your specific conditions.
-
Mandatory Visualization
The following diagrams illustrate key logical and chemical relationships relevant to working with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Redox relationships between key indigo species.
References
preventing dehydroindigo degradation during spectroscopic analysis
Welcome to the technical support center for the spectroscopic analysis of dehydroindigo. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound (DHI) is the oxidized form of the well-known blue dye, indigo (B80030). It is an intermediate compound in the oxidative degradation pathway of indigo to isatin.[1] This inherent chemical instability makes it susceptible to further reactions, particularly conversion back to indigo or degradation to isatin, which can complicate spectroscopic analysis.[1][2] The stability of this compound in solution is significantly influenced by the solvent, presence of water, light, and ambient oxygen.[3][4]
Q2: What are the primary degradation products of this compound and their spectral signatures?
The main degradation pathway of this compound involves two key products:
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Indigo: this compound can be reduced back to its more stable keto form, indigo. This is often observed in solution and is dependent on the solvent and water content.[3][5] Indigo has a characteristic strong absorption maximum in the visible region, typically around 600-610 nm in solvents like chloroform (B151607) and DMSO.[5][6]
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Isatin: Further oxidation of this compound leads to the formation of isatin.[1][7] Isatin is a yellowish solid and its spectral properties are different from both indigo and this compound.
The presence of these degradation products will lead to the appearance of new absorption bands and a decrease in the characteristic absorbance of this compound, which is typically observed around 475-500 nm in chloroform.[5][7]
Q3: How does the choice of solvent affect the stability of this compound?
The solvent plays a critical role in the stability of this compound. Non-polar, aprotic solvents are generally preferred for spectroscopic analysis as they can help to minimize the conversion of this compound back to indigo.
-
Toluene and Benzene: In these solvents, this compound exhibits a dominant triplet state deactivation channel, which can be a pathway for degradation, but the conversion to indigo is less pronounced than in protic solvents.[4]
-
Methanol: In protic solvents like methanol, the fluorescence quantum yield of this compound increases, but it is also more readily converted to indigo.[4]
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Chloroform and DMSO: These are common solvents for indigo and its derivatives.[6][8] While they can dissolve the compounds, they may also participate in degradation pathways, especially in the presence of light and oxygen.
Q4: What is the effect of pH on this compound stability?
The stability of indigo and its derivatives is known to be pH-dependent.[9] While specific quantitative data for this compound is scarce, it is generally advisable to maintain a neutral pH for solutions to minimize acid- or base-catalyzed degradation pathways. For instance, the reduction of indigo carmine, a related dye, is pH-dependent.[9] It is recommended to use buffered solutions if pH control is critical for an experiment.
Troubleshooting Guide
This guide addresses common problems encountered during the spectroscopic analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Rapid decrease in this compound absorbance peak (around 475-500 nm). | Degradation of this compound to indigo or isatin. | 1. Work Quickly: Prepare fresh solutions immediately before analysis. 2. Solvent Choice: Use a dry, aprotic solvent such as anhydrous chloroform or toluene. 3. Use a Stabilizer: Add an antioxidant like Butylated Hydroxytoluene (BHT) to the solution at a low concentration (e.g., 0.01-0.1%).[1] 4. Exclude Light and Oxygen: Use amber glassware and degas the solvent before use. |
| Appearance of a new peak around 600-610 nm. | Conversion of this compound to indigo. | This confirms the reduction of your analyte. Follow the steps above to improve stability. Consider if the reducing agent is present in your sample or solvent. |
| Broadening of spectral peaks. | Aggregation of dye molecules or presence of multiple species (this compound, indigo, etc.). | 1. Lower Concentration: Dilute the sample to a lower concentration. 2. Solvent System: Try a different solvent system that may discourage aggregation. |
| Inconsistent or non-reproducible spectra. | Sample degradation between measurements. | 1. Consistent Timing: Take measurements at consistent time intervals after sample preparation. 2. Control Environment: Ensure consistent temperature and light exposure for all samples. 3. Fresh Blank: Use a fresh blank for each new sample measurement. |
Experimental Protocols
Protocol for Preparation and Spectroscopic Analysis of this compound with Enhanced Stability
This protocol provides a methodology for preparing a this compound solution and acquiring its UV-Vis spectrum while minimizing degradation.
Materials:
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This compound
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Anhydrous chloroform (or other suitable aprotic solvent)
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Butylated Hydroxytoluene (BHT) (optional)
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Amber volumetric flasks and cuvettes
-
Nitrogen or Argon gas for degassing
-
UV-Vis Spectrophotometer
Procedure:
-
Solvent Preparation:
-
Use a fresh bottle of anhydrous chloroform.
-
Degas the solvent by bubbling with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
If using a stabilizer, prepare a stock solution of BHT in the chosen solvent.
-
-
Sample Preparation:
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Work in a dimly lit area to minimize light exposure.
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Accurately weigh a small amount of this compound and dissolve it in the degassed solvent in an amber volumetric flask to prepare a stock solution.
-
If using BHT, add the appropriate amount from the stock solution to achieve the desired final concentration.
-
Prepare working solutions of the desired concentrations by diluting the stock solution with the degassed solvent in amber volumetric flasks.
-
-
Spectroscopic Measurement:
-
Use amber quartz cuvettes to protect the sample from light.
-
Rinse the cuvette with the sample solution before filling.
-
Use the degassed solvent (with BHT if applicable) as the blank.
-
Acquire the spectrum immediately after preparing the sample. The characteristic absorbance maximum for this compound in chloroform is expected around 500 nm.[5]
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If monitoring for degradation, acquire spectra at regular time intervals and observe any changes, such as a decrease in the this compound peak and the emergence of an indigo peak around 600 nm.
-
Quantitative Data
The following table summarizes the UV-Vis absorption maxima for this compound and its related compounds in chloroform, which can be used to identify these species in your sample.
| Compound | Solvent | Absorption Maximum (λmax) | Reference |
| This compound | Chloroform | ~500 nm | [5] |
| Indigo | Chloroform | ~600 nm | [5] |
Visualizing Workflows and Pathways
This compound Degradation Pathway
Caption: A simplified diagram of the this compound degradation pathway.
Troubleshooting Workflow for this compound Spectroscopy
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carbon-13 chemical-shift tensors in indigo: A two-dimensional NMR-ROCSA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. theseus.fi [theseus.fi]
- 7. researchgate.net [researchgate.net]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing HPLC method for separating dehydroindigo from indigo
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of dehydroindigo from indigo (B80030).
Troubleshooting Guide
High-resolution separation of this compound from indigo can be challenging due to their structural similarities. Below are common issues encountered during method development and potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Gradient not optimized. | - Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer. Introduce or vary the concentration of an ion-pairing reagent.[1]- Column: Use a high-purity silica-based C18 column. For challenging separations, consider a column with a different stationary phase.- Gradient: If using a gradient, adjust the slope to enhance separation. A shallower gradient can often improve the resolution of closely eluting peaks. |
| Peak Tailing | - Interaction with active silanol (B1196071) groups on the column.- Column overload.- Inappropriate mobile phase pH. | - Active Sites: Use a column with low silanol activity or add a competing base (e.g., triethylamine) to the mobile phase.[1]- Overload: Reduce the injection volume or the concentration of the sample.[2]- pH: Adjust the mobile phase pH to ensure both analytes are in a single, stable ionization state.[1] |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition.- Column temperature variations.- Column degradation. | - Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[2][3]- Temperature: Use a column oven to maintain a consistent temperature.[2]- Column: Use a guard column to protect the analytical column from contaminants. If the column is old, replace it.[3] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Precipitation of buffer in the mobile phase.- Particulate matter from the sample. | - Blockage: Reverse-flush the column with a strong, compatible solvent. If the pressure remains high, replace the guard column or the column inlet frit.[2]- Precipitation: Ensure the buffer is soluble in the highest organic concentration of your gradient.[1]- Sample: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection. |
| Low Sensitivity / Poor Peak Area | - Poor solubility of indigo/dehydroindigo in the injection solvent.- Detector wavelength not optimal.- Sample degradation. | - Solubility: Dissolve samples in a solvent that ensures complete solubility, such as Dimethyl Sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc).[4][5] Ensure the injection solvent is compatible with the mobile phase.[6]- Wavelength: Analyze the UV-Vis spectra of both compounds to select a wavelength that provides a good response for both, or use a Diode Array Detector (DAD) to monitor multiple wavelengths.[7]- Degradation: Protect samples from light and heat, and analyze them as quickly as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound from indigo?
A reverse-phase HPLC method is a suitable starting point. Begin with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water with an acidic modifier like 0.1% formic acid or phosphoric acid.[8] This will help to sharpen peak shapes. A gradient from a lower to a higher concentration of acetonitrile will likely be necessary to elute both compounds with good resolution.
Q2: How can I improve the solubility of my indigo samples for HPLC analysis?
Indigo is notoriously difficult to dissolve in common HPLC solvents.[4][5] To ensure accurate quantification, complete dissolution is critical. The use of Dimethyl Sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) as a sample solvent is recommended.[4] Be mindful of the injection volume when using these strong solvents to avoid solvent effects that can distort peak shape.
Q3: My peaks for indigo and this compound are tailing. What should I do?
Peak tailing for these compounds is often due to secondary interactions with the silica (B1680970) backbone of the stationary phase.[1] First, ensure your mobile phase pH is low (around 2.5-3) by adding an acid like formic or phosphoric acid. This suppresses the ionization of silanol groups. If tailing persists, consider using a column specifically designed with low silanol activity or end-capping.[1][8]
Q4: I am not getting consistent retention times. What are the likely causes?
Inconsistent retention times are typically due to changes in the mobile phase, temperature, or column condition.[3] Ensure your mobile phase is prepared fresh and degassed properly. Using a column oven is crucial for maintaining a stable temperature.[2] If the problem continues, the column may be contaminated or degrading; using a guard column can help extend its life.[3]
Q5: What detection wavelength is optimal for analyzing both indigo and this compound?
Indigo has a strong absorbance in the visible range, around 600-613 nm. However, to detect both indigo and its structurally similar oxidized form, this compound, it is advisable to use a UV detector, possibly a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. A wavelength around 290 nm has been shown to be effective for the simultaneous analysis of indigo and its isomers like indirubin, and would likely be a good starting point for this compound as well.[4][9] A DAD allows you to monitor multiple wavelengths and to check for peak purity.[7]
Experimental Protocols
Protocol 1: General Purpose Reverse-Phase HPLC Method
This protocol is a starting point for separating this compound from indigo. Optimization will likely be required.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[10]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Solvent: DMSO
-
Detection: DAD at 290 nm and 610 nm
Protocol 2: Sample Preparation
Accurate and reproducible sample preparation is critical for reliable results.
-
Accurately weigh a small amount of the sample containing indigo and this compound.
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Dissolve the sample in a known volume of DMSO to create a stock solution. Sonication may be required to ensure complete dissolution.[4]
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Dilute the stock solution to the desired concentration with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).
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Filter the final solution through a 0.45 µm syringe filter before transferring to an HPLC vial.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of indigo and this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. theseus.fi [theseus.fi]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. vliz.be [vliz.be]
- 8. Separation of Indigo on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. [Determination of indigo and brilliant blue in different types of food products by high performance liquid chromatography with solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the air stability of dehydroindigo-based OFETs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the air stability of dehydroindigo-based Organic Field-Effect Transistors (OFETs).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and characterization of this compound-based OFETs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Gate Modulation (Poor On/Off Ratio) | 1. Poor quality of the semiconductor film: Aggregation, pinholes, or inconsistent thickness. 2. High leakage current: Shorts between the gate and source/drain electrodes due to a thin or defective dielectric layer. 3. Inefficient charge injection: A large energy barrier between the electrodes and the organic semiconductor. | 1. Optimize deposition conditions: Adjust spin-coating speed, solution concentration, and solvent to achieve a uniform film. Consider substrate heating during deposition. 2. Improve dielectric layer: Use a thicker dielectric layer or a different dielectric material with higher breakdown strength. Ensure the substrate is scrupulously clean before deposition. 3. Select appropriate electrode materials: Choose metals with work functions that align with the HOMO/LUMO levels of the this compound derivative. Consider using an interlayer to reduce the injection barrier. |
| High "Off" Current | 1. Doping of the semiconductor: Unintentional doping by atmospheric oxygen or moisture can increase the off-current. 2. Bulk conductivity: The semiconductor film might be too thick, leading to significant current flow even when the channel is "off". | 1. Work in an inert environment: Fabricate and characterize the devices in a glovebox with low oxygen and moisture levels. 2. Optimize film thickness: Reduce the thickness of the active layer by adjusting the solution concentration or spin-coating parameters. |
| S-shaped Output Characteristics at Low Drain Voltages | Large contact resistance: A significant voltage drop at the source and drain contacts, which impedes charge injection into the channel. | 1. Improve electrode/semiconductor interface: Treat the source/drain contacts with a self-assembled monolayer (SAM) to reduce the contact barrier. 2. Optimize annealing process: Annealing the device after electrode deposition can sometimes improve contact. 3. Use a different electrode metal: Select a metal that forms a better ohmic contact with the this compound semiconductor. |
| Device Performance Degrades Rapidly in Air | 1. High HOMO level: The Highest Occupied Molecular Orbital (HOMO) of the p-type semiconductor is susceptible to oxidation by atmospheric oxygen. 2. High LUMO level: The Lowest Unoccupied Molecular Orbital (LUMO) of an n-type semiconductor is susceptible to reduction by atmospheric moisture. 3. Morphological changes: Absorption of water can disrupt the molecular packing of the organic film. | 1. Molecular design: Synthesize this compound derivatives with lower HOMO levels (for p-type) by incorporating electron-withdrawing groups.[1] 2. Encapsulation: Protect the device from the ambient environment with an encapsulation layer. 3. Work in controlled atmosphere: Perform all measurements in an inert gas environment. |
| Inconsistent Device-to-Device Performance | 1. Non-uniform substrate cleaning: Variations in surface energy across the substrate. 2. Inconsistent film deposition: Variations in spin-coating speed or solution concentration between runs. 3. Shadow mask misalignment: Inconsistent channel length and width. | 1. Standardize cleaning protocol: Implement a rigorous and consistent substrate cleaning procedure. 2. Control deposition parameters: Precisely control all parameters during film deposition. 3. Use high-quality shadow masks: Ensure precise and repeatable patterning of the electrodes. |
Frequently Asked Questions (FAQs)
Q1: Why is air stability a major challenge for this compound-based OFETs?
A1: The performance of many organic semiconductors, including this compound derivatives, can degrade upon exposure to oxygen and moisture in the air.[1] For p-type semiconductors, oxygen can act as a dopant, leading to an increase in the off-current and a decrease in the on/off ratio. For n-type semiconductors, electron transport is often hampered by the presence of oxygen and water, which can act as electron traps. The stability is largely influenced by the energy levels of the semiconductor's frontier orbitals (HOMO and LUMO).
Q2: How can I improve the air stability of my this compound-based OFETs?
A2: Several strategies can be employed:
-
Molecular Design: Introducing electron-deficient units into the this compound backbone can lower the HOMO energy level, making the material less susceptible to oxidation.[1]
-
Encapsulation: Depositing a protective layer over the device can prevent exposure to ambient air.
-
Device Architecture: Top-gate device structures can offer some self-encapsulation of the semiconductor-dielectric interface.
-
Controlled Environment: Fabricating and testing the devices in an inert atmosphere, such as a nitrogen-filled glovebox, will minimize degradation.
Q3: What are typical performance metrics for air-stable this compound-based OFETs?
A3: The performance can vary significantly based on the specific molecular structure, device architecture, and fabrication conditions. However, here is a summary of reported data for some isoindigo-based polymers, which are a class of this compound derivatives.
| Polymer | Mobility (cm²/Vs) | On/Off Ratio | Stability |
| IIDDT | up to 0.79 | > 10^6 | Stable for at least 4 months in ambient conditions.[1] |
| IIDT | ~0.01 | > 10^5 | Stable for at least 4 months in ambient conditions.[1] |
| PIDG-T-C20 | up to 0.016 | - | p-type semiconductor characteristics.[2] |
| PIDG-BT-C20 | up to 0.028 | - | p-type semiconductor characteristics.[2] |
Q4: What is the role of annealing in the fabrication of this compound-based OFETs?
A4: Annealing is a critical step that can significantly impact the morphology of the organic semiconductor film and, consequently, the device performance. Thermal annealing can promote molecular ordering and improve the crystallinity of the film, which generally leads to higher charge carrier mobility. The optimal annealing temperature needs to be determined experimentally for each specific this compound derivative, as it depends on the material's thermal properties. For some indigo-based polymers, annealing at 150 °C has been shown to yield the highest hole mobilities, even though the highest crystallinity was observed at a lower temperature of 100 °C, suggesting that film morphology also plays a crucial role in charge transport.[3]
Q5: How do I choose the right solvent for spin-coating this compound-based semiconductors?
A5: The choice of solvent is crucial for achieving a uniform, high-quality thin film. The ideal solvent should:
-
Readily dissolve the this compound derivative at the desired concentration.
-
Have a suitable boiling point to allow for controlled evaporation during spin-coating. High-boiling-point solvents can sometimes lead to more ordered films.
-
Have appropriate surface tension and viscosity to ensure good wetting of the substrate.
Commonly used solvents for similar organic semiconductors include chloroform, toluene, and chlorobenzene. The solubility of this compound derivatives can be improved by introducing long alkyl chains into their molecular structure.[1]
Experimental Protocols
Detailed Methodology for a Bottom-Gate, Top-Contact (BGTC) this compound-Based OFET
This protocol outlines a typical fabrication process for a solution-processed this compound-based OFET.
1. Substrate Preparation:
-
Clean heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm) by sequential sonication in deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with oxygen plasma to remove organic residues and create a hydrophilic surface.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) to improve the semiconductor film quality.
2. Active Layer Deposition:
-
Prepare a solution of the this compound derivative (e.g., 5 mg/mL) in a suitable solvent like chloroform.
-
Deposit the solution onto the prepared substrates via spin-coating. The spin speed and time should be optimized to achieve the desired film thickness.
-
Anneal the films at a predetermined optimal temperature (e.g., 100-150 °C) for a specific duration (e.g., 30 minutes) in an inert atmosphere.
3. Electrode Deposition:
-
Thermally evaporate gold (e.g., 50 nm) through a shadow mask to define the source and drain electrodes. The channel length and width are determined by the dimensions of the shadow mask.
4. Electrical Characterization:
-
Measure the output and transfer characteristics of the OFETs using a semiconductor parameter analyzer connected to a probe station. To assess air stability, perform initial measurements in an inert atmosphere and then periodically after exposure to ambient conditions.
Factors Affecting Air Stability
The air stability of this compound-based OFETs is a multifactorial issue. The following diagram illustrates the key relationships between molecular structure, processing conditions, and device stability.
References
minimizing peak tailing of dehydroindigo in reverse-phase HPLC
Technical Support Center: Dehydroindigo Analysis
Welcome to the technical support center for reverse-phase HPLC analysis of this compound. This resource provides targeted troubleshooting guides and frequently asked questions to help you resolve common issues, with a focus on minimizing peak tailing and achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for quantitative analysis?
A: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the peak is asymmetric, with a "tail" extending from the right side of the peak maximum.[1][2] This is problematic because it can degrade the resolution between adjacent peaks, lead to inaccurate peak integration and unreliable quantitative results, and indicate underlying issues with the analytical method or HPLC system.[1] The degree of tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value close to 1.0 is ideal, while values greater than 1.2 suggest significant tailing.[1][3]
Q2: What are the primary causes of peak tailing for a compound like this compound in reverse-phase HPLC?
A: The most common cause of peak tailing for nitrogen-containing basic compounds like this compound is secondary interactions with the stationary phase.[2][3] Specifically, this compound can interact with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18).[3][4][5] These interactions, which include hydrogen bonding and ion-exchange, create more than one retention mechanism, causing some molecules to lag behind and create a tail.[3][4] Other potential causes include column degradation, mobile phase mismatch, sample overload, and extra-column volume.[1][2]
Q3: How does the chemical nature of this compound contribute to peak tailing?
A: this compound, an oxidized form of indigo, possesses basic nitrogen functional groups.[6][7] In mobile phases with a mid-range pH (typically > 3), residual silanol groups on the silica (B1680970) stationary phase can become deprotonated (negatively charged), while the basic nitrogens on this compound can be protonated (positively charged).[5][8] This leads to strong ionic interactions that delay the elution of the analyte from the column in a non-uniform manner, resulting in significant peak tailing.[4][9]
Troubleshooting Guide: Minimizing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the analysis of this compound.
Q4: My this compound peak is tailing. Where should I begin troubleshooting?
A: A systematic approach is crucial. Start by identifying whether the issue is chemical (affecting only specific peaks) or physical (affecting all peaks). For this compound, the problem is most often chemical. The flowchart below outlines a recommended troubleshooting workflow.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Q5: How does mobile phase pH impact the peak shape of this compound?
A: Mobile phase pH is the most critical parameter for controlling the peak shape of basic compounds like this compound.[10] At a low pH (ideally between 2.5 and 3.0), the acidic silanol groups on the silica stationary phase are fully protonated (neutral).[3][11][12] This prevents the ionic interaction with the positively charged this compound molecules, eliminating the primary cause of peak tailing and resulting in a sharp, symmetrical peak.[3]
Caption: Mechanism of silanol interaction and its mitigation by lowering pH.
Q6: What are the best practices for mobile phase preparation to ensure good peak shape?
A: Proper mobile phase preparation is essential.
-
pH Adjustment: Use an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to adjust the aqueous portion of the mobile phase to a pH between 2.5 and 3.0.[12]
-
Buffer Selection: If a buffer is needed to maintain a stable pH, use a low-concentration buffer (10-50 mM), such as phosphate (B84403) or formate.[1][13] High buffer concentrations can sometimes increase retention in unintended ways.
-
Organic Modifier: Methanol can sometimes provide better peak shapes than acetonitrile (B52724) for basic compounds because it can form hydrogen bonds with silanol groups, effectively "shielding" them from the analyte.[4] It is worthwhile to test both solvents during method development.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of silanol groups, preventing secondary interactions.[3][11] |
| Acid Modifier | 0.1% Formic Acid or TFA | Effectively lowers pH and is compatible with mass spectrometry.[12] |
| Buffer Concentration | 10 - 50 mM | Maintains stable pH without excessive secondary effects.[1] |
| Organic Modifier | Methanol or Acetonitrile | Methanol may offer better shielding of silanols.[4] |
Table 1. Recommended Mobile Phase Conditions for this compound Analysis.
Q7: Can my choice of HPLC column cause peak tailing?
A: Absolutely. The choice of column is a critical factor.
-
Older Columns (Type A Silica): These columns often have a higher concentration of accessible, acidic silanol groups and are more prone to causing peak tailing with basic compounds.[11]
-
Modern Columns (Type B Silica): Modern columns are typically made with high-purity, low-acidity silica (Type B) which has fewer metal impurities and a less active silanol surface, significantly reducing tailing.[4][11]
-
End-Capped Columns: Most modern columns are "end-capped," where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilane) to block them from interacting with analytes.[4][5][12] Using a column that is specifically designated as end-capped or base-deactivated is highly recommended.[12]
-
Hybrid Silica Columns: These columns incorporate both inorganic silica and organic polymers, offering improved pH stability and reduced silanol activity.[11]
| Column Technology | Key Feature | Impact on this compound Peak Shape |
| Standard End-Capping | Residual silanols are blocked with TMS. | Good improvement; significantly reduces tailing.[4] |
| Base-Deactivated Silica | High-purity silica with advanced end-capping. | Excellent peak shape; minimal tailing.[12] |
| Hybrid Particle (e.g., BEH, CSH) | Silica-organic hybrid material. | Excellent peak shape and high pH stability.[11] |
Table 2. Comparison of Common Reverse-Phase Column Technologies.
Q8: My method uses an appropriate pH and a modern column, but I still see tailing. What else could be the cause?
A: If mobile phase and column chemistry are optimized, consider these other factors:
-
Column Contamination and Degradation: The column's stationary phase can degrade over time, or the inlet frit can become contaminated or blocked.[1][2] Try flushing the column with a strong solvent or replacing it if it is old.[1]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[1][2] To check for this, dilute your sample by a factor of 10 or reduce the injection volume and see if the peak shape improves.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause band broadening and tailing.[1][8] Always try to dissolve your sample in the initial mobile phase composition.
-
Extra-Column Volume (Dead Volume): Tailing that affects all peaks in the chromatogram often points to a physical issue.[14] This can be caused by excessive tubing length between the injector, column, and detector, or poorly made connections.[2][5] Ensure all fittings are secure and use tubing with a narrow internal diameter.
Example Experimental Protocol
This protocol provides a starting point for developing a robust reverse-phase HPLC method for this compound that minimizes peak tailing.
Q9: Can you provide a detailed experimental protocol as a starting point for my method development?
A: Certainly. This protocol incorporates best practices to achieve a symmetrical peak shape for this compound.
1. HPLC System and Column:
-
System: Standard HPLC or UHPLC system.
-
Column: A high-quality, end-capped C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18(2)). Dimensions: 4.6 x 150 mm, 3.5 µm particle size (or similar).
-
Column Temperature: 30 °C.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water.
-
Filter through a 0.45 µm filter and degas.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile.
-
Filter through a 0.45 µm filter and degas.
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.00 min: 10% B
-
15.00 min: 90% B
-
17.00 min: 90% B
-
17.01 min: 10% B
-
20.00 min: 10% B (End Run)
-
-
UV Detection: Monitor at the appropriate wavelength for this compound (e.g., ~475 nm).[6]
4. Sample Preparation:
-
Diluent: Prepare a solution of 10% Acetonitrile / 90% Water with 0.1% Formic Acid (matches initial mobile phase conditions).
-
Procedure: Dissolve the this compound standard or sample in the diluent to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Accurate Quantification of Dehydroindigo in the Presence of Isatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from isatin (B1672199) during the quantification of dehydroindigo.
Troubleshooting Guide
Issue: Inaccurate or inconsistent this compound quantification results.
This guide will help you diagnose and resolve common issues related to isatin interference in your this compound quantification experiments.
1. Unexpected Peaks or Poor Resolution in Chromatography
-
Symptom: Co-elution or overlapping peaks for this compound and isatin in your chromatogram.
-
Possible Cause: The analytical method, particularly the chromatographic conditions, may not be optimized for the separation of these structurally similar compounds.
-
Troubleshooting Steps:
-
Method Optimization: Adjust the mobile phase composition. A gradient elution with a solvent system like acetonitrile (B52724) and water, potentially with a pH modifier like formic or acetic acid, can improve separation.
-
Column Selection: Ensure you are using a high-resolution column, such as a C18 column with a small particle size.
-
Flow Rate Adjustment: A lower flow rate can sometimes enhance separation between closely eluting peaks.
-
Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and resolution.
-
2. Overestimation of this compound Concentration in UV-Vis Spectrophotometry
-
Symptom: Higher than expected absorbance values when measuring this compound, leading to inaccurate quantification.
-
Possible Cause: The UV-Vis absorption spectra of this compound and isatin can overlap, leading to additive absorbance readings. Isatin is a known oxidation product of indigo (B80030) and its precursors, and its presence can artificially inflate the this compound signal.
-
Troubleshooting Steps:
-
Chromatographic Separation: The most effective solution is to separate this compound from isatin using High-Performance Liquid Chromatography (HPLC) prior to UV-Vis detection.
-
Derivative Spectrophotometry: In some cases, derivative spectrophotometry can help to resolve overlapping spectral bands, though this requires careful validation.
-
Wavelength Selection: While challenging due to spectral overlap, selecting a wavelength where the absorbance of this compound is maximal and isatin's is minimal may reduce, but not eliminate, the interference.
-
3. Sample Degradation Leading to Isatin Formation
-
Symptom: Increasing amounts of an impurity peak corresponding to isatin over time or upon sample processing.
-
Possible Cause: this compound or other indigo precursors in your sample may be degrading to isatin due to exposure to air, light, or harsh chemical conditions.
-
Troubleshooting Steps:
-
Sample Handling: Minimize the exposure of your samples to oxygen and light. Use amber vials and work quickly.
-
Storage: Store samples at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Extraction Conditions: Use mild extraction methods. Avoid strong acids, bases, or high temperatures that can promote the oxidation of indigo precursors to isatin.
-
Frequently Asked Questions (FAQs)
Q1: Why is isatin a common interference in this compound quantification?
A1: Isatin is a frequent interference because it is an oxidation product of indigo and its precursors, including this compound.[1][2] During sample extraction, storage, or analysis, this compound can degrade to isatin, leading to its presence as a contaminant. Furthermore, this compound and isatin are structurally similar, which can result in overlapping spectral signals and co-elution in chromatographic methods if not properly optimized.
Q2: What is the primary analytical technique recommended to overcome isatin interference?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometry - MS) is the most recommended technique.[3][4] HPLC allows for the physical separation of this compound and isatin before detection, thereby eliminating the interference. A DAD can provide spectral information for peak purity assessment, while an MS detector offers high selectivity and sensitivity for unambiguous identification and quantification.
Q3: Can I use UV-Vis spectrophotometry alone for accurate this compound quantification if I suspect isatin is present?
A3: It is not recommended to rely solely on UV-Vis spectrophotometry if isatin contamination is suspected. The absorption spectra of this compound and isatin overlap, which will likely lead to an overestimation of the this compound concentration. For accurate quantification, prior separation of the two compounds is crucial.
Q4: Are there any sample preparation techniques to remove isatin before analysis?
A4: While complete removal can be challenging without affecting the this compound concentration, some techniques can minimize isatin levels. Solid-phase extraction (SPE) with a carefully selected sorbent and elution solvent system may be used to fractionate the sample and partially separate isatin from this compound. However, this method requires thorough validation to ensure no loss of the target analyte. The most reliable approach remains chromatographic separation during the analysis.
Q5: How can I confirm that the interfering peak in my analysis is indeed isatin?
A5: The most definitive way to identify the interfering peak as isatin is by using a mass spectrometer (MS) detector coupled with your chromatography system (e.g., LC-MS). By comparing the mass spectrum of the unknown peak with that of a certified isatin standard, you can confirm its identity. Alternatively, you can compare the retention time and UV-Vis spectrum of the peak with an isatin standard under the same analytical conditions.
Data Presentation
The following table illustrates the potential impact of isatin interference on this compound quantification using UV-Vis spectrophotometry versus HPLC. The data is representative and highlights the importance of chromatographic separation.
| Sample | Method | This compound Concentration (µg/mL) | Isatin Concentration (µg/mL) | Comments |
| Sample A (Pure this compound) | HPLC-DAD | 10.2 | Not Detected | Accurate quantification of this compound. |
| UV-Vis | 10.5 | - | Measurement is close to the true value in the absence of interference. | |
| Sample B (this compound with Isatin) | HPLC-DAD | 10.1 | 2.5 | Accurate quantification of both this compound and isatin. |
| UV-Vis | 15.8 | - | Significant overestimation of this compound due to the contribution of isatin to the total absorbance. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Simultaneous Quantification of this compound and Isatin
This protocol outlines a general method for the separation and quantification of this compound and isatin. Optimization may be required based on the specific sample matrix and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Diode Array Detector (DAD) or UV-Vis detector
-
Autosampler
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound and Isatin analytical standards
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the respective absorbance maxima of this compound and isatin (e.g., determined from standard analysis).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound and isatin of known concentrations.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Determine the concentration of this compound and isatin in the sample by interpolating their peak areas from the calibration curves.
-
Mandatory Visualization
The following diagram illustrates the recommended workflow to mitigate isatin interference in this compound quantification.
Caption: Workflow for accurate this compound quantification with isatin interference mitigation.
References
- 1. HPLC analyses of indigo, indirubin, and isatin spontaneously formed in plant leaves | International Society for Horticultural Science [ishs.org]
- 2. cac-accr.ca [cac-accr.ca]
- 3. researchgate.net [researchgate.net]
- 4. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Dehydroindigo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized dehydroindigo.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions to improve product purity and yield.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete oxidation of indigo (B80030). | 1a. Optimize Reaction Time: Ensure the oxidation reaction proceeds for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). 1b. Check Oxidizing Agent: Verify the quality and concentration of the oxidizing agent. |
| 2. Suboptimal reaction temperature. | 2. Maintain Consistent Temperature: Use a temperature-controlled reaction setup to ensure a stable and optimal temperature throughout the synthesis. | |
| 3. Impure indigo starting material. | 3. Purify Starting Material: If possible, purify the indigo starting material before use to remove any interfering impurities. | |
| Product has a Greenish or Bluish Tint | 1. Presence of unreacted indigo. | 1a. Washing: Wash the crude product with a suitable organic solvent in which indigo is sparingly soluble but this compound is not (e.g., chloroform).[1] 1b. Column Chromatography: Purify the crude product using column chromatography. A silica (B1680970) gel stationary phase with a non-polar eluent can effectively separate the more polar this compound from the less polar indigo. |
| 2. Incomplete oxidation. | 2. Extend Reaction Time or Increase Oxidant: Cautiously extend the reaction time or increase the amount of oxidizing agent while monitoring the reaction to avoid over-oxidation. | |
| Product has a Reddish or Purple Hue | 1. Formation of indirubin (B1684374) as a byproduct. | 1. Optimize Base Addition: In syntheses where a base is used, add it slowly and with vigorous stirring to ensure proper mixing and to dissipate heat, which can favor the formation of indirubin.[2] |
| 2. Impurities in the starting materials. | 2. Use High-Purity Reagents: Ensure the purity of all starting materials and solvents to minimize side reactions.[2] | |
| Difficulty in Isolating Pure this compound Crystals | 1. Inappropriate solvent for recrystallization. | 1. Solvent Screening: Perform small-scale solvent screening to identify a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| 2. Presence of impurities inhibiting crystallization. | 2. Pre-purification: Use a preliminary purification step like washing or column chromatography to remove the bulk of impurities before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most frequently encountered impurities are unreacted indigo and isatin.[3] Indigo, being the precursor, can remain if the oxidation is incomplete, leading to a greenish or bluish tint in the final product. Isatin is a potential over-oxidation byproduct. Another possible impurity is indirubin, an isomer of indigo, which can impart a reddish or purple hue.[2]
Q2: How can I effectively remove unreacted indigo from my this compound product?
A2: Several methods can be employed to remove residual indigo:
-
Solvent Washing: Washing the crude product with a solvent in which indigo has low solubility, such as chloroform, can be an effective first step.[1]
-
Soxhlet Extraction: For a more thorough removal of indigo, Soxhlet extraction with a suitable solvent can be utilized.[1]
-
Column Chromatography: This is a highly effective method for separating this compound from indigo due to their polarity difference.
Q3: What is a suitable method for monitoring the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound. A reversed-phase C18 column with a suitable mobile phase, such as a gradient of water and methanol (B129727) or acetonitrile (B52724), can be used. Detection is typically performed using a UV-Vis detector. While a specific standardized method for this compound is not widely published, methods for indigo analysis can be adapted. For instance, a mobile phase of acetonitrile-water mixture (e.g., 70:30 v/v) and detection at a wavelength around 190 nm has been used for related compounds.[4]
Q4: Can you provide a starting point for developing a column chromatography protocol for this compound purification?
A4: A common starting point for the purification of moderately polar organic compounds like this compound is to use silica gel as the stationary phase.[5][6][7][8] For the mobile phase (eluent), you can begin with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[2] The separation can be monitored by TLC to determine the optimal solvent system that provides good separation between this compound and its impurities.
Q5: What are the key parameters to control during the synthesis of this compound to maximize purity?
A5: To maximize the purity of synthesized this compound, it is crucial to control the following parameters:
-
Purity of Starting Materials: Using high-purity indigo and other reagents minimizes the introduction of initial impurities.[2]
-
Reaction Temperature: Maintaining a consistent and optimal temperature is critical to prevent side reactions and degradation of the product.
-
Rate of Reagent Addition: Slow and controlled addition of reagents, particularly strong bases or oxidizing agents, can prevent localized high concentrations that may lead to byproduct formation.[2]
-
Reaction Time: Monitoring the reaction to completion is essential to ensure maximum conversion of the starting material without allowing for the degradation of the desired product.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection flasks/test tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A starting point could be a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where this compound has significant absorbance (literature suggests absorbance maxima for this compound derivatives can vary, so a scan from 200-600 nm on a pure sample is recommended to determine the optimal wavelength).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., the mobile phase or a solvent in which it is fully soluble).
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Record the chromatogram. The purity can be estimated by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Visualizations
References
- 1. botanicalcolors.com [botanicalcolors.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chromtech.com [chromtech.com]
- 8. ijcrt.org [ijcrt.org]
Technical Support Center: Electrochemical Measurements of Dehydroindigo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrochemical measurements of dehydroindigo.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the electrochemical analysis of this compound, presented in a question-and-answer format.
Question 1: My cyclic voltammogram shows no distinct peaks for this compound.
Answer:
This issue can arise from several factors:
-
Analyte Concentration: The concentration of this compound in your electrolyte solution may be too low. Prepare a fresh solution with a higher concentration, typically in the millimolar (mM) range.
-
Solvent and Electrolyte: this compound, like indigo (B80030), has poor solubility in aqueous solutions.[1][2] Consider using organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) with a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).[1][2]
-
Potential Window: Ensure your potential window is set appropriately to observe the redox events. For the oxidation of indigo to this compound, the peak is typically observed at positive potentials, around +0.45 V vs. Ag/AgCl.[3][4]
-
Electrode Surface: The surface of your working electrode may be fouled. Polish the electrode according to the manufacturer's instructions before each experiment. For glassy carbon electrodes, a common procedure involves polishing with alumina (B75360) slurry followed by sonication in deionized water and ethanol (B145695).
Question 2: The peak potentials in my cyclic voltammogram are shifted, or the peak separation is very large.
Answer:
Shifts in peak potentials or large peak separations (ΔEp) often indicate quasi-reversible or irreversible electron transfer kinetics, which can be caused by:
-
Ohmic Drop: This is resistance in the solution between the working and reference electrodes. To minimize this, ensure the reference electrode tip is placed as close as possible to the working electrode. You can also increase the concentration of the supporting electrolyte to improve conductivity.
-
Slow Electron Transfer: The kinetics of electron transfer for this compound at your specific electrode material might be slow. Try varying the scan rate. A large peak separation that increases with scan rate is characteristic of slow kinetics. You can also experiment with different working electrode materials (e.g., glassy carbon, gold, platinum).
-
pH of the Solution: The redox processes of indigo derivatives are often proton-coupled, meaning the peak potentials are pH-dependent.[5] Small changes in the pH of your electrolyte solution can cause significant shifts in the observed potentials. Ensure your solvent and electrolyte are free of acidic or basic impurities, or use a buffered solution if compatible with your non-aqueous solvent system.
Question 3: The peak currents decrease with each subsequent cycle in my cyclic voltammetry experiment.
Answer:
Decreasing peak currents suggest that the electroactive species is being consumed at the electrode surface or that the electrode is becoming passivated.
-
Irreversible Follow-up Reactions: this compound can be reactive, and its reduced or oxidized forms may undergo subsequent chemical reactions that prevent it from being regenerated in the reverse scan.[6][7] This leads to a decrease in the concentration of the electroactive species near the electrode.
-
Electrode Fouling: The products of the electrochemical reaction may be adsorbing onto the electrode surface, blocking active sites and preventing further electron transfer. This is a common issue with organic molecules. Polishing the electrode between experiments is crucial.
-
Analyte Adsorption: The analyte itself might be adsorbing onto the electrode surface in a way that inhibits further reaction after the first cycle.
Question 4: I am observing unexpected peaks in my voltammogram.
Answer:
Extraneous peaks can be due to:
-
Impurities: The solvent, electrolyte, or the this compound sample itself may contain impurities that are electroactive in the applied potential window. Running a blank scan of the electrolyte solution before adding the analyte can help identify peaks due to the solvent or electrolyte.
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Dissolved Oxygen: Dissolved oxygen is electroactive and can show a reduction peak in the negative potential region. It is crucial to deoxygenate your solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the experiment and maintaining an inert atmosphere over the solution during the measurement.[8]
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Degradation Products: this compound may degrade over time or upon interaction with the solvent.[9] Peaks corresponding to degradation products like isatin (B1672199) can appear in the voltammogram.
Quantitative Data
The following table summarizes typical electrochemical data for the indigo/dehydroindigo redox couple from the literature. Note that these values can vary depending on the specific experimental conditions.
| Redox Couple | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) | ΔEp (mV) | Experimental Conditions |
| Indigo ⇌ this compound + 2H⁺ + 2e⁻ | +0.45 | - | - | Graphite (B72142) electrode in aqueous solution.[3][4] |
| Indigo + 2H⁺ + 2e⁻ ⇌ Leucoindigo | - | -0.30 | - | Graphite electrode in aqueous solution.[3][4] |
| Indigo/Dehydroindigo (System II) | - | - | 32 | Graphite electrode in 0.1 M H₂SO₄.[4] |
| Indigo/Leucoindigo (System I) | - | - | 28 | Graphite electrode in 0.1 M H₂SO₄.[4] |
Note: Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential, ΔEp = Peak-to-Peak Separation.
Experimental Protocols
Protocol 1: Cyclic Voltammetry of Indigo to this compound
This protocol describes the in-situ generation and measurement of this compound by the electrochemical oxidation of indigo.
1. Materials and Reagents:
- Indigo powder
- Dimethyl sulfoxide (DMSO), electrochemical grade
- Tetrabutylammonium perchlorate (B79767) (TBAP), as supporting electrolyte
- Glassy carbon working electrode (e.g., 3 mm diameter)
- Platinum wire or foil counter electrode
- Ag/AgCl reference electrode
- Polishing materials (alumina slurries, polishing pads)
- Electrochemical cell
- Potentiostat
- Inert gas (Argon or Nitrogen) with a bubbling tube
2. Electrode Preparation:
- Polish the glassy carbon working electrode with successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
- Rinse the electrode thoroughly with deionized water.
- Sonicate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual polishing material.
- Dry the electrode under a stream of inert gas.
3. Solution Preparation:
- Prepare a 0.1 M solution of TBAP in DMSO. This will be your electrolyte solution.
- Prepare a stock solution of indigo in DMSO (e.g., 1-5 mM). Indigo has low solubility, so sonication may be required to aid dissolution.[1][2]
4. Electrochemical Measurement:
- Assemble the electrochemical cell with the working, counter, and reference electrodes.
- Add the electrolyte solution to the cell.
- Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.
- Run a background cyclic voltammogram on the electrolyte solution to ensure there are no interfering peaks.
- Add a known volume of the indigo stock solution to the cell to achieve the desired final concentration.
- Bubble with inert gas for another 2-3 minutes to ensure mixing and deoxygenation.
- Maintain a blanket of inert gas over the solution for the duration of the experiment.
- Perform cyclic voltammetry. A typical potential range to observe the oxidation of indigo to this compound is from 0 V to +0.8 V vs. Ag/AgCl. Start with a scan rate of 100 mV/s.
Visualizations
Diagram 1: Electrochemical Redox Pathway of Indigo
Caption: Redox transformations of indigo.
Diagram 2: Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for a cyclic voltammetry experiment.
Diagram 3: Troubleshooting Logic for Noisy Voltammogram
Caption: Troubleshooting guide for a noisy voltammogram.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. The electrochemical reduction of indigo dissolved in organic solvents and as a solid mechanically attached to a basal plane pyrolytic graphite electrode immersed in aqueous electrolyte solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
dehydroindigo decomposition under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the decomposition of dehydroindigo under acidic or basic conditions.
Troubleshooting Guides
Issue 1: Unexpectedly fast or slow decomposition of this compound.
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Question: My this compound sample is decomposing much faster/slower than anticipated in my acidic/basic solution. What could be the cause?
-
Answer: Several factors can influence the decomposition rate. Consider the following:
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pH of the solution: The rate of hydrolysis of this compound to isatin (B1672199) is expected to be pH-dependent. Ensure the pH of your buffer or solution is accurately prepared and stable throughout the experiment. Even small deviations can significantly alter the rate.
-
Temperature: Chemical reaction rates are highly sensitive to temperature. Verify that your reaction vessel is maintained at the intended temperature with minimal fluctuations.
-
Purity of this compound: Impurities in your this compound sample could catalyze or inhibit the decomposition. It is crucial to use a well-characterized, pure sample. Consider re-purifying your material if you suspect contamination.
-
Solvent Effects: The polarity and composition of the solvent can influence reaction rates. Ensure you are using the correct solvent and that it is free from contaminants.
-
Presence of Catalysts or Inhibitors: Trace amounts of metal ions or other substances in your reagents or glassware can act as catalysts or inhibitors. Using high-purity reagents and thoroughly cleaned glassware is essential.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Question: I am getting different decomposition rates every time I run the experiment under what I believe are identical conditions. Why is this happening?
-
Answer: Lack of reproducibility often points to subtle variations in experimental setup and execution. Here are some common culprits:
-
Inconsistent pH: As mentioned, precise and consistent pH control is critical. Prepare fresh buffers for each set of experiments and calibrate your pH meter regularly.
-
Variable Temperature Control: Ensure your temperature control system (water bath, heating block, etc.) is functioning correctly and providing a stable temperature.
-
Light Exposure: this compound may be susceptible to photodecomposition. Protect your reaction from light, especially if you are observing unexpectedly fast decomposition.
-
Oxygen Sensitivity: The presence of dissolved oxygen could potentially influence the degradation pathway. For highly sensitive experiments, consider degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Pipetting and Measurement Errors: Ensure accurate and consistent measurement of all reagents. Calibrate your pipettes and balances regularly.
-
Issue 3: Difficulty in monitoring the decomposition process.
-
Question: I am having trouble accurately measuring the concentration of this compound and its degradation products over time. What are the best analytical methods?
-
Answer: The choice of analytical method is crucial for obtaining reliable kinetic data.
-
UV-Vis Spectrophotometry: This can be a straightforward method if there are distinct absorbance maxima for this compound and its degradation product, isatin. However, spectral overlap can be a challenge. It is essential to determine the full spectra of the pure compounds in your reaction medium to identify suitable wavelengths for monitoring. Potential interferences include the presence of other chromophores or changes in the solvent that affect the absorbance.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method for its ability to separate and quantify multiple components in a mixture. A well-developed HPLC method with a suitable column and mobile phase can provide accurate concentrations of this compound and isatin over time.
-
Frequently Asked Questions (FAQs)
-
Question: What is the expected decomposition product of this compound under acidic or basic conditions?
-
Answer: The primary decomposition product of this compound via hydrolysis is expected to be isatin . The reaction involves the cleavage of the central carbon-carbon double bond.
-
Question: How does pH influence the decomposition of this compound?
-
Answer: While specific kinetic data is not extensively available in the literature, the decomposition of this compound is likely subject to acid and base catalysis.
-
Under acidic conditions, the reaction may be initiated by the protonation of one of the carbonyl oxygens, making the central carbon-carbon bond more susceptible to nucleophilic attack by water.
-
Under basic conditions, the decomposition may proceed through the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate that subsequently breaks down.
-
-
Question: What is a general experimental protocol to study the kinetics of this compound decomposition?
-
Answer: A general protocol would involve monitoring the disappearance of this compound and the appearance of isatin over time at a constant temperature and pH. See the detailed experimental protocol section below for a comprehensive methodology.
-
Question: Are there any known safety concerns when working with this compound and its decomposition products?
-
Answer: As with any chemical experiment, it is essential to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. Consult the Safety Data Sheets (SDS) for this compound, isatin, and all other chemicals used in your experiment for specific hazard information.
Data Presentation
Due to the limited availability of published kinetic data, the following tables present hypothetical, yet chemically plausible, data to illustrate how quantitative results for this compound decomposition could be structured.
Table 1: Hypothetical Half-life of this compound at Various pH values (at 25°C)
| pH | Half-life (t½) in minutes |
| 2.0 | 120 |
| 4.0 | 480 |
| 7.0 | 1800 |
| 10.0 | 360 |
| 12.0 | 90 |
Table 2: Hypothetical Rate Constants for this compound Decomposition
| Condition | Apparent First-Order Rate Constant (k_obs) in s⁻¹ |
| 0.1 M HCl (pH 1) | 9.6 x 10⁻⁵ |
| 0.01 M HCl (pH 2) | 1.0 x 10⁻⁵ |
| Phosphate (B84403) Buffer (pH 7) | 6.4 x 10⁻⁷ |
| 0.01 M NaOH (pH 12) | 1.3 x 10⁻⁴ |
| 0.1 M NaOH (pH 13) | 1.2 x 10⁻³ |
Experimental Protocols
Detailed Methodology for Studying the Kinetics of this compound Decomposition
-
Preparation of Reagents:
-
Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., citrate (B86180) buffers for acidic pH, phosphate buffers for neutral pH, and borate (B1201080) buffers for basic pH). Ensure all buffer components are of high purity.
-
-
Kinetic Run:
-
Equilibrate a jacketed reaction vessel connected to a constant temperature water bath to the desired temperature (e.g., 25°C).
-
Add a known volume of the buffer solution to the reaction vessel and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Start a timer immediately upon addition of the this compound.
-
-
Sample Analysis:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to prevent further decomposition before analysis. This can be achieved by adding the aliquot to a vial containing a small amount of a neutralizing agent or a solvent that stops the reaction.
-
Analyze the quenched samples by a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentrations of this compound and isatin.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and the apparent rate constant (k_obs) by fitting the data to the appropriate integrated rate law (e.g., for a first-order reaction, ln[this compound] vs. time should be linear).
-
Repeat the experiment at different pH values to determine the pH-rate profile.
-
Mandatory Visualizations
Caption: Proposed decomposition pathways of this compound to isatin under acidic and basic conditions.
Caption: General experimental workflow for studying the kinetics of this compound decomposition.
Caption: A logical troubleshooting guide for experiments on this compound decomposition.
Technical Support Center: Optimizing Reaction Conditions for Selective Dehydroindigo Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the selective formation of dehydroindigo. While a standardized, detailed protocol for the selective chemical synthesis of this compound is not extensively documented in readily available literature, this guide consolidates information on the principles of its formation, potential synthetic strategies, and key parameters for optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed from indigo (B80030)?
This compound is the oxidized form of indigo. The formation involves the removal of two protons and two electrons from the indigo molecule, specifically from the nitrogen atoms of the indole (B1671886) rings, leading to the formation of a new double bond between them. This transformation is an oxidation reaction.[1][2][3]
Q2: What are the potential methods for synthesizing this compound?
Based on available research, the formation of this compound can be achieved through several methods:
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Electrochemical Oxidation: Applying a specific electrical potential to a solution containing indigo can induce its oxidation to this compound.[2]
-
Chemical Oxidation: The use of chemical oxidizing agents can facilitate the conversion of indigo to this compound. While specific high-yield protocols are not well-documented, the principle relies on selecting an oxidant with the appropriate strength to selectively oxidize the N-H bonds of indigo without causing further degradation.
-
Thermal Formation: this compound has been observed to form when indigo is heated, particularly in the presence of certain clays (B1170129) like palygorskite, as seen in the formation of Maya Blue.
-
Enzymatic Oxidation: Some enzymes are capable of oxidizing indigo, which can lead to the formation of this compound.[3]
Q3: What are the main challenges in the selective synthesis of this compound?
The primary challenges in selectively synthesizing this compound include:
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Over-oxidation: The reaction can easily proceed past this compound to form byproducts such as isatin.
-
Incomplete Reaction: The reaction may not go to completion, resulting in a mixture of indigo and this compound that can be difficult to separate.
-
Lack of Optimized Protocols: There is a scarcity of well-established, high-yield protocols for the selective chemical synthesis of this compound.
Q4: How can I monitor the progress of the reaction?
The formation of this compound can be monitored using various analytical techniques:
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Thin-Layer Chromatography (TLC): To track the disappearance of the indigo starting material and the appearance of the this compound product.
-
UV-Vis Spectroscopy: To observe the characteristic absorbance peaks of this compound and distinguish it from indigo.[4]
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Cyclic Voltammetry: To monitor the electrochemical processes and identify the oxidation peak corresponding to the formation of this compound.[3]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Oxidizing Agent | - Increase the molar equivalents of the oxidizing agent incrementally.- Ensure the oxidizing agent is fresh and has not degraded. |
| Suboptimal Reaction Temperature | - If the reaction is too slow, gradually increase the temperature.- Some oxidation reactions may require initial cooling to control exothermicity, followed by warming. |
| Incorrect Solvent | - The choice of solvent can significantly impact the reaction. Screen a range of solvents with varying polarities.- Ensure the solvent is anhydrous if water-sensitive reagents are used. |
| Poor Reagent Quality | - Use high-purity indigo as the starting material.- Impurities can interfere with the reaction or poison catalysts. |
Issue 2: Formation of Byproducts (e.g., Isatin)
| Potential Cause | Troubleshooting & Optimization |
| Over-oxidation | - Reduce the amount of the oxidizing agent.- Lower the reaction temperature to decrease the reaction rate and improve selectivity.- Shorten the reaction time and monitor closely by TLC. |
| Harsh Reaction Conditions | - Use a milder oxidizing agent.- Avoid excessively high temperatures. |
| Presence of Water | - In some cases, water can promote the formation of degradation products. Ensure anhydrous conditions if necessary. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting & Optimization |
| Similar Polarity of Product and Starting Material | - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase for chromatography. |
| Product Instability | - this compound can be reactive. Avoid harsh purification conditions (e.g., strong acids or bases).- Minimize exposure to light and air during purification and storage. |
| Crystallization Issues | - If attempting recrystallization, screen a variety of solvents to find one in which this compound has good solubility at high temperatures and poor solubility at low temperatures. |
Data Presentation
The following tables summarize key parameters and conditions for the oxidation of indigo and related compounds, which can serve as a starting point for optimizing this compound formation.
Table 1: Parameters for Indigo Oxidation
| Parameter | Condition | Expected Outcome | Reference |
| Method | Electrochemical Oxidation | Formation of this compound | [2] |
| Potential | +340 to +450 mV (vs. Ag/AgCl) | Oxidation of indigo to this compound | [2][3] |
| Method | Enzymatic Oxidation | Formation of this compound | [3] |
| Enzyme | Laccase/Peroxidase | Oxidation of indigo | [4] |
| Method | Chemical Oxidation (general) | Formation of this compound and other oxidation products | [1] |
| Oxidants to Consider | DDQ, Lead Tetraacetate, Permanganate | Potential for selective oxidation | [5][6] |
Experimental Protocols
General Protocol for the Chemical Oxidation of Indigo
-
Dissolution: Dissolve a known amount of indigo in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Slowly add a solution of the chosen oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) - DDQ) to the indigo solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the indigo spot and the formation of a new, less polar spot corresponding to this compound.
-
Quenching: Once the reaction is complete, quench any remaining oxidant by adding a suitable quenching agent (e.g., a saturated solution of sodium bisulfite).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the this compound.
-
Characterization: Characterize the purified product using techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.
Visualizations
Reaction Pathway for Indigo Oxidation
Caption: Oxidation pathway of indigo to this compound and potential over-oxidation to isatin.
Troubleshooting Workflow for Low this compound Yield
Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ifatcc.org [ifatcc.org]
- 4. researchgate.net [researchgate.net]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehydroindigo Synthesis
Welcome to the technical support center for dehydroindigo synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered when scaling up the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: this compound is primarily synthesized through the oxidation of indigo (B80030).[1][2][3] This can be achieved using various methods, including electrochemical oxidation or chemical oxidizing agents.[1][3] The reaction involves a two-proton, two-electron process to convert indigo to its oxidized form.[4]
Q2: What are the main challenges in scaling up this compound synthesis?
A2: The primary challenges in scaling up this compound synthesis include:
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Product Instability: this compound is a reactive compound and can readily convert back to the more stable indigo form, especially in the presence of certain solvents and water.[5][6]
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Byproduct Formation: The synthesis can lead to the formation of byproducts, with indirubin (B1684374) being a common impurity that imparts a reddish hue.[7]
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Purification Difficulties: Separating this compound from unreacted indigo, byproducts, and other impurities is challenging due to its reactivity and solubility characteristics.
-
Reaction Control: Maintaining consistent reaction conditions (temperature, pH, oxidant concentration) is crucial for yield and purity, which becomes more complex at a larger scale.
Q3: How stable is this compound and what factors affect its stability?
A3: this compound is known to be a reactive and somewhat unstable compound, with its synthesis being described as difficult.[8] Its stability is significantly influenced by the solvent system and the presence of water, which can facilitate its conversion back to indigo.[5][6] For instance, in some organic solvents like toluene (B28343) and benzene, this compound can be observed, but it often co-exists with the indigo form.[6] The incorporation of this compound into inorganic matrices, such as in the Maya Blue pigment, is thought to enhance its stability.[5]
Q4: What are the common impurities and byproducts in this compound synthesis?
A4: The most common byproduct is indirubin, a structural isomer of indigo, which can form during the synthesis process and is distinguished by its reddish color.[7] Additionally, the starting indigo material may contain impurities from its own synthesis, such as aniline (B41778) and N-methylaniline, which should be removed prior to the oxidation step to ensure the purity of the final this compound product.[9][10] Unreacted indigo is also a significant impurity.
Q5: What methods can be used to purify this compound?
A5: While specific large-scale purification protocols for this compound are not well-documented due to its reactivity, strategies can be adapted from indigo purification. One common method for purifying indigo involves its conversion to the water-soluble leucoindigo (B3055547) form to allow for the extraction of non-polar impurities.[11] A similar approach for this compound would be challenging due to its instability. Purification would likely involve careful chromatographic techniques or selective precipitation, with strict control of atmospheric conditions, temperature, and solvent choice to prevent its conversion back to indigo. Washing with specific organic solvents where indigo has low solubility could help remove impurities.[5]
Q6: How can I monitor the progress of the reaction and the purity of the product?
A6: The reaction progress and product purity can be monitored using several analytical techniques:
-
UV-Vis Spectroscopy: this compound, indigo, and indirubin have distinct absorption maxima, allowing for their differentiation and quantification.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of the reaction mixture, including the desired product and any impurities.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities and byproducts.[13]
Data Presentation
Table 1: Spectroscopic Data for Indigo, this compound, and Indirubin
| Compound | Color | Typical Absorption Maximum (λmax) | Solvent/Medium | Reference |
| Indigo | Blue | ~600-620 nm | Organic Solvents | [7] |
| This compound | Yellow/Greenish | ~440-475 nm | Toluene, Methanol | [2][8] |
| Indirubin | Red | ~540 nm | Organic Solvents | [7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | - Ineffective oxidation. - Incorrect pH or temperature. - Degradation of the product back to indigo. | - Verify the activity and concentration of the oxidizing agent. For electrochemical synthesis, check current density and electrode integrity.[1] - Optimize pH and temperature for the specific oxidation method. - Work under conditions that minimize water content and use appropriate solvents to stabilize the product.[5][6] |
| Product is Blue Instead of Yellow/Green | - The product has fully or partially converted back to indigo. | - Ensure rapid and efficient isolation of this compound after synthesis. - Store the product under an inert atmosphere and in a dry, dark environment. - Re-evaluate the solvent system for both reaction and purification to one that better stabilizes this compound.[6] |
| Presence of a Reddish Impurity | - Formation of indirubin as a byproduct. | - Adjust reaction conditions (e.g., temperature, rate of oxidant addition) to disfavor the formation of the isatin (B1672199) intermediate that leads to indirubin.[7] - Employ chromatographic purification methods to separate indirubin from this compound. |
| Inconsistent Results at Larger Scale | - Poor mass and heat transfer. - Inefficient mixing. | - Implement more robust process control for temperature and reagent addition. - Ensure scalable mixing equipment is used to maintain homogeneity throughout the reaction vessel. |
| Difficulty in Purifying the Product | - Co-precipitation of indigo and this compound. - Similar solubility profiles of product and impurities. | - Explore different solvent systems for selective precipitation or extraction. - Consider converting the starting indigo to its soluble leuco form to purify it before oxidation, thus reducing initial impurities.[11] |
Experimental Protocols
Protocol 1: Conceptual Synthesis of this compound by Oxidation of Indigo
Objective: To synthesize this compound by the chemical oxidation of indigo.
Materials:
-
Purified Indigo
-
Suitable oxidizing agent (e.g., a mild oxidant in an appropriate solvent system)
-
Anhydrous organic solvent (e.g., Toluene)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Ensure the starting indigo is of high purity. If necessary, purify the indigo by converting it to leucoindigo, extracting impurities, and re-oxidizing it back to pure indigo.
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, suspend the purified indigo in an anhydrous organic solvent like toluene.
-
Slowly add a solution of a suitable mild oxidizing agent to the indigo suspension at a controlled temperature.
-
Monitor the reaction progress using TLC or UV-Vis spectroscopy, observing the disappearance of the indigo absorption peak (~610 nm) and the appearance of the this compound peak (~440-475 nm).[2][7]
-
Once the reaction is complete, quickly filter the reaction mixture to remove any unreacted indigo.
-
The filtrate containing this compound should be immediately used or carefully evaporated under reduced pressure at low temperature to isolate the product.
-
Store the final product under an inert atmosphere, protected from light and moisture.
Protocol 2: UV-Vis Spectroscopic Analysis
Objective: To quantify the concentration of this compound and assess the presence of indigo and indirubin impurities.
Procedure:
-
Prepare a stock solution of the synthesized product in a suitable solvent (e.g., toluene).
-
Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer.
-
Scan the absorbance of the solutions across the visible spectrum (e.g., 350-700 nm).
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Identify and measure the absorbance at the λmax for this compound (~440-475 nm), indirubin (~540 nm), and indigo (~610 nm).[2][7]
-
Calculate the concentration of each component using their respective molar extinction coefficients, if known, or use the absorbance values for a relative purity assessment.
Visualizations
This compound Synthesis Pathway
Caption: Chemical transformation pathway from indigo to this compound via oxidation.
General Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the laboratory synthesis of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. US5424453A - Purification of indigo - Google Patents [patents.google.com]
- 10. US5116997A - Purification of indigo - Google Patents [patents.google.com]
- 11. US5536842A - Purification of indigo - Google Patents [patents.google.com]
- 12. Quantitative analysis of indigo and indigo precursors in leaves of Isatis spp. and Polygonum tinctorium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and analysis of indigo dye and its derivatives | Poster Board #1144 - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Guide to Dehydroindigo Quantification: HPLC vs. UPLC-MS/MS and UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three analytical techniques for the quantification of dehydroindigo: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible (UV-Vis) Spectroscopy. This document offers an objective evaluation of each method's performance, supported by detailed experimental protocols and comparative data to assist researchers in selecting the most suitable technique for their specific needs.
Introduction to this compound Analysis
This compound, an oxidized derivative of indigo, is a compound of interest in various fields, including the study of historical pigments like Maya blue and as a potential impurity or degradation product in indigo-based dyes and related pharmaceutical compounds.[1][2] Accurate quantification of this compound is crucial for understanding its role in these contexts. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample complexity, and available instrumentation.
Quantitative Performance Comparison
The selection of an appropriate analytical method is a critical step in experimental design. The following table summarizes the key performance parameters for the quantification of this compound by HPLC-UV, UPLC-MS/MS, and UV-Vis Spectroscopy.
| Parameter | HPLC-UV | UPLC-MS/MS | UV-Vis Spectroscopy |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Measurement of light absorbance at a specific wavelength. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to fg/mL range | µg/mL range |
| Linearity Range | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude | Typically 1-2 orders of magnitude |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (%RSD) | < 5% | < 2% | < 10% |
| Sample Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
| Expertise Required | Intermediate | High | Low |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following sections provide comprehensive protocols for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance of selectivity and sensitivity for the quantification of this compound.
a) Sample Preparation Workflow
Caption: Workflow for HPLC-UV sample preparation.
b) Experimental Details
| Parameter | Description |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Approximately 500 nm, based on the simulated absorbance maximum of this compound in chloroform.[3] The exact wavelength should be optimized. |
| Standard Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or DMSO) and perform serial dilutions to create calibration standards. |
| Quantification | Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve. |
c) Validation Parameters
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique provides the highest selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.
a) UPLC-MS/MS Analysis Workflow
Caption: UPLC-MS/MS analytical workflow.
b) Experimental Details
| Parameter | Description |
| UPLC System | An ultra-performance liquid chromatography system. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Column | C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). |
| Mobile Phase | A: Water with 0.1% Formic Acid and 5 mM Ammonium AcetateB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A rapid gradient optimized for fast analysis, e.g., 5% to 95% B over 2-3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode to be optimized. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. |
| Source Parameters | To be optimized for this compound (e.g., capillary voltage, source temperature, gas flows).[4] |
| Quantification | Based on the peak area of the specific MRM transition, using an internal standard if necessary for improved accuracy. |
UV-Visible (UV-Vis) Spectroscopy
This method is simple, rapid, and cost-effective, suitable for the analysis of relatively pure samples with minimal interfering substances.
a) UV-Vis Quantification Logic
Caption: Logical flow for UV-Vis quantification.
b) Experimental Details
| Parameter | Description |
| Spectrophotometer | A UV-Visible spectrophotometer. |
| Solvent | A solvent in which this compound is soluble and stable, and that is transparent in the visible region (e.g., Chloroform, DMSO). |
| Wavelength (λmax) | Approximately 500 nm in chloroform.[3] The exact wavelength of maximum absorbance should be determined by scanning a this compound standard. |
| Standard Preparation | Prepare a stock solution of this compound and create a series of standards of known concentrations. |
| Measurement | Measure the absorbance of a blank (pure solvent) and the standard solutions to construct a calibration curve. Measure the absorbance of the unknown samples. |
| Quantification | Determine the concentration of this compound in the samples using the calibration curve, based on the Beer-Lambert law. |
Conclusion
The choice between HPLC-UV, UPLC-MS/MS, and UV-Vis spectroscopy for this compound quantification depends on the specific requirements of the analysis.
-
UV-Vis Spectroscopy is a straightforward and economical method suitable for rapid screening and analysis of pure samples where high sensitivity is not required.
-
HPLC-UV offers a good balance of selectivity, sensitivity, and cost, making it a robust method for routine quantitative analysis in moderately complex samples.
-
UPLC-MS/MS is the most powerful technique, providing unparalleled sensitivity and selectivity. It is the method of choice for trace-level quantification, analysis of complex mixtures, and when definitive identification is required.
Researchers should carefully consider the factors outlined in this guide to select the most appropriate method for their this compound quantification needs.
References
Determining the Limit of Detection and Quantification for Dehydroindigo: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the analytical limits of a given method is a critical step in the validation process. This guide provides a comparative overview of common analytical techniques for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of dehydroindigo, a key oxidized form of indigo. While specific LOD and LOQ values for this compound are not widely published, this guide leverages data from its close analog, indigo, to provide a practical framework for methodology selection and experimental design.
The determination of LOD and LOQ is essential for ensuring that an analytical method is sensitive enough to detect and, if necessary, accurately quantify the analyte of interest at very low concentrations. These parameters are typically established by analyzing a series of dilute solutions of the analyte and assessing the signal-to-noise ratio or the statistical significance of the response.
Comparison of Analytical Methods
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
Table 1: Comparison of Analytical Methods for Indigo Derivatives
| Analytical Method | Principle | Reported LOD for Indigo | Reported LOQ for Indigo | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the analyte at a specific wavelength. | 0.02 mg/L[1] | 0.08 mg/L[1] | Simple, rapid, and cost-effective. | Lower specificity, susceptible to interference from other absorbing species in the sample matrix. |
| High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection | Separates the analyte from other components in a mixture before detection by UV-Vis absorbance. | Not explicitly stated, but generally offers higher sensitivity than standalone UV-Vis. | Not explicitly stated, but generally offers higher sensitivity than standalone UV-Vis. | High specificity and sensitivity, suitable for complex mixtures. | More complex instrumentation, longer analysis time, and higher cost per sample. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for determining the LOD and LOQ of this compound using UV-Vis spectrophotometry and HPLC.
1. UV-Visible Spectrophotometry
This method is based on measuring the absorbance of this compound at its maximum absorption wavelength (λmax), which is around 500 nm in chloroform[2].
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Reagents: this compound standard, appropriate solvent (e.g., chloroform (B151607) or dimethyl sulfoxide).
-
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration. Serially dilute the stock solution to prepare a series of calibration standards at concentrations approaching the expected LOD.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax of this compound. Plot a calibration curve of absorbance versus concentration.
-
Determination of LOD and LOQ: The LOD and LOQ can be calculated using the following equations based on the standard deviation of the response and the slope of the calibration curve[3][4][5]:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of the regression line.
-
S = the slope of the calibration curve. Alternatively, the signal-to-noise ratio can be used, where the LOD is typically defined as a signal-to-noise ratio of 3:1, and the LOQ is 10:1[4][6].
-
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC offers superior separation and is often preferred for complex samples.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a suitable analytical column (e.g., C18), and data acquisition software.
-
Reagents: this compound standard, HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724) and water).
-
Procedure:
-
Chromatographic Conditions: Develop an HPLC method that provides good separation of the this compound peak from any potential interferences. This includes optimizing the mobile phase composition, flow rate, and column temperature. The detection wavelength should be set to the λmax of this compound.
-
Preparation of Standard Solutions: Prepare a series of this compound standard solutions in the mobile phase.
-
Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Determination of LOD and LOQ: Similar to the UV-Vis method, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve using the equations provided above[5][6].
-
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for determining the Limit of Detection and Limit of Quantification for an analyte like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
comparative analysis of dehydroindigo and indigo spectral properties
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectral properties of dehydroindigo and indigo (B80030), supported by experimental data and detailed protocols.
This compound, the oxidized form of indigo, and its more ubiquitous precursor, indigo, are two closely related indigoid dyes with distinct coloration and photophysical behaviors. While indigo is renowned for its deep blue hue, this compound exhibits a color palette shifted towards green-yellow. These differences are a direct consequence of their varied electronic structures, which manifest in their unique spectral properties. This guide provides a detailed comparative analysis of the UV-Visible absorption and fluorescence characteristics of this compound and indigo, offering valuable data for their application in research and development.
Comparative Spectral Properties
The key spectral and photophysical parameters of this compound and indigo are summarized in the table below. The data highlights the significant differences in their absorption and emission characteristics, largely influenced by the solvent environment.
| Spectral Property | This compound | Indigo |
| UV-Vis Absorption (λmax) | ~500 nm (in CHCl3)[1] | ~600-620 nm (solvent dependent)[1][2] |
| Molar Absorptivity (ε) | Data not readily available | ~15,800 - 22,580 M⁻¹cm⁻¹ (solvent dependent)[2][3] |
| Fluorescence Emission (λem) | Highly solvent dependent | ~485 - 653 nm (solvent dependent)[2][4] |
| Fluorescence Quantum Yield (ΦF) | ≤0.01% (in Toluene (B28343)/Benzene), ~2% (in Methanol)[5] | ~0.23% (in DMF)[6] |
| Fluorescence Lifetime (τF) | Data not readily available | ~0.166 ns (in water)[7] |
Key Observations from Spectral Data
The extended π-conjugation in the indigo molecule, compared to this compound, results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is reflected in the bathochromic (red) shift of indigo's maximum absorption wavelength (λmax) to around 600-620 nm, responsible for its characteristic blue color. In contrast, this compound exhibits a hypsochromic (blue) shift with a λmax around 500 nm.[1]
The fluorescence properties of these two compounds are also markedly different. Indigo is known for its very low fluorescence quantum yield, with most of the excited state energy being dissipated through non-radiative pathways.[6] this compound's fluorescence is highly sensitive to the solvent environment. In non-polar solvents like toluene and benzene, its fluorescence is negligible (≤0.01%), with the dominant deactivation pathway being intersystem crossing to the triplet state. However, in a polar protic solvent like methanol, the fluorescence quantum yield increases to approximately 2%.[5]
Experimental Protocols
The following are generalized experimental protocols for obtaining the UV-Vis absorption and fluorescence spectra of this compound and indigo.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound and indigo in a given solvent.
Materials:
-
This compound and Indigo standards
-
Spectroscopic grade solvents (e.g., chloroform, dimethylformamide)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Accurately weigh a known amount of the dye standard and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent blank.
-
Sample Measurement: Starting with the least concentrated solution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis: Determine the λmax from the spectrum. Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum, excitation wavelength, and relative fluorescence quantum yield of this compound and indigo.
Materials:
-
This compound and Indigo solutions of known concentration
-
Spectroscopic grade solvents
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare dilute solutions of the dyes in the desired solvent. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (which usually corresponds to an absorption maximum).
-
Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength determined in the previous step. Scan the emission monochromator over a desired wavelength range to obtain the fluorescence emission spectrum.
-
Quantum Yield Measurement (Relative Method):
-
Measure the fluorescence spectra of the sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) under identical experimental conditions (excitation wavelength, slit widths).
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Redox Relationship of Indigoids
The spectral properties of indigoid dyes are intrinsically linked to their oxidation state. The interconversion between the reduced, colorless leuco-indigo, the blue indigo, and the oxidized this compound is a key chemical process. This redox relationship can be visualized as follows:
Caption: Redox interconversion of indigoid dyes.
This diagram illustrates the two-electron, two-proton transfer processes that connect the three forms. The distinct electronic configurations of leuco-indigo, indigo, and this compound are responsible for their dramatically different absorption and emission properties, making spectroscopic analysis a powerful tool for their characterization and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [openjournals.ugent.be]
- 5. This compound, the forgotten indigo and its contribution to the color of Maya Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wavelength-resolved measurements of fluorescence lifetime of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Behavior of Dehydroindigo and Isatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of dehydroindigo and isatin (B1672199), two indole (B1671886) derivatives of significant interest in various scientific fields. The information presented is supported by experimental data from voltammetric studies, offering insights into their redox behaviors.
At a Glance: this compound vs. Isatin
| Feature | This compound | Isatin |
| Primary Electrochemical Process | Reversible reduction to indigo (B80030) | Irreversible oxidation and reduction |
| Relationship to Indigo | Direct, reversible oxidation product of indigo | An oxidation product of indigo, formed via this compound |
| pH Dependence | Redox behavior is pH-dependent | Both oxidation and reduction are pH-dependent |
| Voltammetric Signature | Characterized by a reversible redox couple with indigo | Shows distinct, irreversible oxidation and reduction peaks |
Quantitative Electrochemical Data
The following tables summarize key quantitative data obtained from cyclic voltammetry (CV) and differential pulse voltammetry (DPV) studies.
Table 1: Electrochemical Parameters for this compound (derived from Indigo Oxidation)
| Parameter | Value | Conditions |
| Oxidation Peak Potential (Epa) of Indigo to this compound | +0.45 V vs. Ag/AgCl | Solid-state electrochemistry[1] |
| Process | 2-electron, 2-proton transfer | Reversible[1][2] |
Note: The electrochemical data for this compound is primarily derived from the study of the reversible oxidation of indigo.
Table 2: Electrochemical Parameters for Isatin
| Parameter | Value | Conditions |
| Oxidation Peak Potential (Epa) | Epa (V) = 1.38 - 0.061pH | pH 2-13, Glassy Carbon Electrode (GCE)[3] |
| Oxidation Process | 1-electron, 1-proton transfer | Irreversible[3][4] |
| Reduction Peak Potential (Epc) | Epc (V) = -0.09 - 0.059pH | pH 1-9.3, GCE[3] |
| Reduction Process | 2-electron, 2-proton transfer | Irreversible[3][5] |
| Diffusion Coefficient (D₀) | 4.9 x 10⁻⁷ cm² s⁻¹ | pH 7.0 phosphate (B84403) buffer[3][4] |
Experimental Protocols
Cyclic Voltammetry of Isatin
This protocol is based on studies of isatin's electrochemical behavior at a glassy carbon electrode.[3]
-
Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina (B75360) slurry on a polishing cloth, rinsed with distilled water, and sonicated in a suitable solvent to ensure a clean and reproducible surface.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, containing the GCE as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte Solution: A solution of isatin (e.g., 50 μM) is prepared in a supporting electrolyte with a specific pH (e.g., 0.2 M phosphate buffer at pH 7.0). The solution is deoxygenated by purging with nitrogen gas for a period before the experiment and a nitrogen atmosphere is maintained during the measurement.
-
Voltammetric Scan: The potential is scanned from an initial value to a final value and then back to the initial potential at a set scan rate (e.g., 100 mV/s). For isatin oxidation, the scan might range from 0 V to +1.4 V. For reduction, the scan could be from +0.2 V to -1.2 V.
-
Data Acquisition: The current response is recorded as a function of the applied potential, resulting in a cyclic voltammogram.
Voltammetry of Microparticles for Indigo/Dehydroindigo
This method is employed for studying the electrochemistry of solid materials like indigo and this compound.[5]
-
Electrode Preparation: A graphite (B72142) electrode is modified by mechanically transferring a small amount of the solid sample (indigo) onto its surface.
-
Electrochemical Cell Setup: The modified graphite electrode is used as the working electrode in a three-electrode setup with a platinum counter electrode and a reference electrode.
-
Electrolyte Solution: The electrochemical cell is filled with a suitable electrolyte, for instance, an aqueous acetate (B1210297) buffer.
-
Voltammetric Scan: A cyclic voltammogram is recorded by scanning the potential. For the indigo/dehydroindigo system, a scan from approximately -0.6 V to +0.7 V would show both the reduction of indigo to leucoindigo (B3055547) and its oxidation to this compound.[2]
-
Data Analysis: The resulting voltammogram reveals the redox processes of the solid material. The reversible oxidation peak corresponds to the formation of this compound.
Visualizing the Electrochemical Pathways
The following diagrams illustrate the relationships and experimental workflow associated with the electrochemistry of this compound and isatin.
Caption: Electrochemical relationship between Indigo, this compound, and Isatin.
Caption: General workflow for a cyclic voltammetry experiment.
References
performance comparison of dehydroindigo-based and other indigoid semiconductors
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics is continually exploring novel molecular structures to enhance the performance and stability of semiconductor devices. Among the various classes of organic materials, indigoid dyes and their derivatives have emerged as promising candidates due to their robust chemical nature and interesting electronic properties. This guide provides a detailed performance comparison of dehydroindigo-based semiconductors against other indigoid semiconductors, including indigo (B80030) and isoindigo derivatives. The information presented is supported by experimental data to aid researchers in selecting the most suitable materials for their applications.
Performance Comparison of Indigoid Semiconductors
The performance of organic semiconductors is primarily evaluated based on their charge carrier mobility (μ), which dictates the speed at which charge carriers move through the material, and the on/off current ratio (Ion/Ioff), a critical parameter for transistor applications that represents the ratio of the current in the 'on' state to the 'off' state. Thermal and ambient stability are also crucial for the practical application of these devices.
| Semiconductor Type | Compound/Polymer | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Stability |
| This compound-Based | 6,6'-Dibromoindigo (Tyrian Purple) | μh: 1.8 x 10⁻³ μe: 4.5 x 10⁻³ | p-channel: 1.2 x 10³ n-channel: 1.1 x 10⁴ | Good |
| Indigo-Based | Unsubstituted Indigo | Ambipolar, μ ≈ 1 x 10⁻² | ~10⁴ | Good air stability |
| PIDG-BT-C20 (Polymer) | μh: up to 0.028 | ~10⁴ | Excellent stability at ambient conditions | |
| Isoindigo-Based | IIDDT (Polymer) | μh: up to 0.79 | >10⁶ | Excellent stability in ambient conditions |
Summary of Performance:
-
This compound-based semiconductors , exemplified by 6,6'-dibromoindigo, exhibit ambipolar behavior, meaning they can transport both positive (holes) and negative (electrons) charges. While their mobilities are currently modest compared to some other organic semiconductors, they demonstrate respectable on/off ratios, particularly for the n-channel.
-
Indigo-based semiconductors show balanced ambipolar charge transport with moderate mobilities.[1] Polymeric derivatives of indigo, such as PIDG-BT-C20, have demonstrated improved hole mobilities and maintain good on/off ratios, along with excellent ambient stability.
-
Isoindigo-based semiconductors , particularly in polymeric form like IIDDT, have shown the highest performance among the indigoid family to date. They exhibit high hole mobilities and excellent on/off ratios, coupled with good stability in air, making them highly attractive for high-performance organic field-effect transistors (OFETs).[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of the key experimental protocols for the synthesis of a this compound derivative and the fabrication and characterization of an Organic Field-Effect Transistor (OFET).
Synthesis of 6,6'-Dibromoindigo (Tyrian Purple)
This protocol describes a common method for the synthesis of 6,6'-dibromoindigo.
Materials:
-
Water
-
2N aqueous sodium hydroxide (B78521) solution
Procedure:
-
Dissolve 4-bromo-2-nitrobenzaldehyde in acetone.
-
Gradually add water to the solution.
-
Slowly add a 2N aqueous sodium hydroxide solution dropwise while maintaining the pH at approximately 10.
-
The 6,6'-dibromoindigo product will precipitate from the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with water and then with acetone to remove unreacted starting materials and byproducts.
-
Dry the purified 6,6'-dibromoindigo product under vacuum.[3]
Fabrication and Characterization of a Top-Contact, Bottom-Gate OFET
This protocol outlines the fabrication of a standard OFET architecture used for testing the performance of indigoid semiconductors.
Device Fabrication:
-
Substrate Cleaning: Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (B89594) (OTS) to improve the semiconductor-dielectric interface. This is achieved by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene) followed by rinsing and annealing.
-
Active Layer Deposition: Prepare a solution of the indigoid semiconductor (e.g., 6,6'-dibromoindigo) in a suitable organic solvent (e.g., chloroform). Deposit a thin film of the semiconductor onto the treated SiO₂ surface using a technique such as spin-coating. The film thickness is controlled by the solution concentration and spin speed.
-
Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 100 °C) to improve its crystallinity and molecular packing, which is crucial for efficient charge transport.[3]
-
Electrode Deposition: Thermally evaporate source and drain electrodes (typically gold) through a shadow mask onto the semiconductor layer. The channel length (L) and width (W) of the transistor are defined by the dimensions of the shadow mask.[3]
Device Characterization:
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air to test stability).
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).
From the transfer characteristics, the key performance metrics are extracted:
-
Charge Carrier Mobility (μ): Calculated from the slope of the (ID)1/2 vs. VGS plot in the saturation regime.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear region of the (ID)1/2 vs. VGS plot.
Visualizing the Landscape of Indigoid Semiconductors
To better understand the relationships and performance trade-offs between different classes of indigoid semiconductors, the following diagrams illustrate their classification and a logical workflow for their evaluation.
Caption: Classification and performance overview of indigoid semiconductors.
Caption: General experimental workflow for evaluating indigoid semiconductors.
References
A Comparative Guide to the Analysis of Dehydroindigo: A Cross-Validation of Modern Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroindigo, the oxidized form of the well-known dye indigo (B80030), is a molecule of growing interest in various scientific fields. Its presence has been identified as a key contributor to the remarkable stability and unique color of the ancient Maya Blue pigment.[1][2][3] In the context of drug development, the indigo core structure is a recognized pharmacophore, and understanding its oxidation products, such as this compound, is crucial for stability studies and the characterization of related active pharmaceutical ingredients (APIs). The inherent instability of this compound and its tendency to coexist with indigo present significant analytical challenges.[1]
This guide provides a comparative overview of several advanced analytical techniques that have been employed for the identification and analysis of this compound. While a direct, published cross-validation study with comprehensive quantitative performance metrics for this compound is not yet available, this document synthesizes existing research to compare the applicability and potential of each method. We will delve into the experimental protocols for key techniques and present the data in a clear, comparative format to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for this compound is contingent on the specific research question, be it qualitative identification, quantification, or structural elucidation. The following table summarizes the key characteristics of the most relevant techniques based on current literature.
| Analytical Technique | Principle | Sample Preparation | Throughput | Selectivity | Quantitative Potential | Key Advantages | Limitations |
| UPLC-MS/MS | Separation by ultra-performance liquid chromatography followed by mass spectrometric detection. | Solvent extraction. | High | Very High | High | High sensitivity and selectivity, suitable for complex matrices. | Requires method development and validation for this compound. |
| Py-GC-MS | Thermal decomposition of the sample followed by gas chromatography and mass spectrometry of the fragments. | Minimal, direct analysis of solid samples. | Medium | High | Semi-quantitative | Excellent for complex, insoluble materials like pigments. | Destructive technique, potential for fragment overlap. |
| Voltammetry of Microparticles | Electrochemical analysis of solid microparticles immobilized on an electrode surface. | Minimal, direct analysis of solid samples. | Low | High | Semi-quantitative | Provides information on the redox properties and can be non-destructive. | Specialized technique, interpretation can be complex. |
| UV-Vis Spectroscopy | Measurement of the absorption of light in the ultraviolet-visible region. | Dissolution in a suitable solvent. | High | Low | High | Simple, rapid, and cost-effective for pure samples. | Prone to interference from other compounds, especially indigo. |
| Fluorescence Spectroscopy | Measurement of the emission of light from a sample that has absorbed light. | Dissolution in a suitable solvent. | High | Medium | High | High sensitivity, can be used to differentiate from non-fluorescent compounds. | Susceptible to quenching effects and environmental factors. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Dissolution in a deuterated solvent. | Low | Very High | Quantitative | Provides unambiguous structure elucidation. | Lower sensitivity compared to other techniques. |
Experimental Protocols
Detailed experimental protocols are essential for the successful analysis of this compound. The following sections provide example methodologies for the most promising techniques. It is important to note that these protocols are based on existing literature for indigo and this compound identification and would require optimization and validation for quantitative analysis of this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers the highest sensitivity and selectivity for the analysis of this compound in complex mixtures.
Sample Preparation:
-
Extract the sample containing this compound with a suitable organic solvent such as dimethylformamide (DMF) or a mixture of chloroform (B151607) and methanol.
-
Use sonication to ensure complete dissolution.
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
UPLC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
-
Precursor and Product Ions: To be determined by direct infusion of a this compound standard.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful tool for the analysis of solid, insoluble samples containing this compound, such as archaeological pigments.
Sample Preparation:
-
Place a small amount of the solid sample (micrograms) into a pyrolysis cup.
-
No solvent extraction is required.
Py-GC-MS Conditions (Example):
-
Pyrolyzer Temperature: 500-700 °C.
-
GC Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Voltammetry of Microparticles (VMP)
VMP is a unique electrochemical technique that allows for the direct analysis of solid this compound particles.
Sample Preparation:
-
Mechanically immobilize a small amount of the solid sample onto the surface of a graphite (B72142) electrode.
Electrochemical Conditions (Example):
-
Electrolyte: An aqueous buffer solution (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5).
-
Working Electrode: Graphite electrode with immobilized sample.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Technique: Cyclic Voltammetry (CV) or Square Wave Voltammetry (SWV).
-
Potential Range: Scan from a potential where no reaction occurs to the oxidation potential of this compound.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: UPLC-MS/MS experimental workflow for this compound analysis.
Caption: Py-GC-MS experimental workflow for this compound analysis.
Conclusion and Future Outlook
The analysis of this compound presents a significant challenge due to its reactivity and common co-occurrence with indigo. While a definitive cross-validation of analytical techniques for the quantification of this compound is yet to be established, this guide provides a comparative framework of the most relevant methods based on current scientific literature.
UPLC-MS/MS stands out as the most promising technique for sensitive and selective quantification, although it requires the development and validation of a specific method. Py-GC-MS is invaluable for the analysis of solid, complex matrices, and voltammetry of microparticles offers a unique approach for studying the electrochemical properties of solid this compound. UV-Vis and fluorescence spectroscopy can be useful for preliminary analysis and for purer samples, while NMR remains the gold standard for structural confirmation.
Future research should focus on the synthesis of stable this compound standards to facilitate the development and validation of robust quantitative methods. A direct cross-validation study comparing the performance of the techniques discussed here would be of great benefit to the scientific community, particularly for researchers in drug development and cultural heritage science. Such a study would enable a more definitive understanding of the strengths and limitations of each technique, ultimately leading to more accurate and reliable analysis of this important molecule.
References
A Comparative Guide to Experimental and Computationally Predicted Spectra of Dehydroindigo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and computationally predicted spectra of dehydroindigo, a key oxidized form of indigo. Understanding the spectral properties of this compound is crucial for its identification and characterization in various applications, including the study of historical pigments like Maya blue and in the development of new organic electronic materials. This document summarizes key findings from spectroscopic analyses, including UV-Visible (UV-Vis), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), and Raman spectroscopy, alongside theoretical predictions from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the experimental and computationally predicted spectra of this compound.
Table 1: UV-Vis Absorption Spectra
| Method | Solvent | λ_max (nm) | Reference |
| Experimental | Chloroform | approx. 500 | [1] |
| Computational (TD-DFT) | Chloroform | 500 | [1] |
Table 2: Vibrational Spectra (Raman)
| Experimental (Solid State) | Computational (DFT) |
| Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| 1732 | Data not available in search results |
| 1597 | Data not available in search results |
| 1530 | Data not available in search results |
| 1448 | Data not available in search results |
| 1378 | Data not available in search results |
Table 3: Vibrational Spectra (ATR-FTIR)
| Experimental | Computational (DFT) |
| Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| Specific peak list not available in search results. A representative spectrum is available in Doménech-Carbó et al. (2021). | Data not available in search results |
Methodologies: Experimental and Computational Protocols
A detailed understanding of the methodologies used to obtain and predict the spectra is essential for a critical comparison.
Experimental Protocols
Synthesis of this compound: this compound is a reactive species and its synthesis requires specific conditions. It is typically prepared by the oxidation of indigo.
UV-Visible (UV-Vis) Spectroscopy:
-
Instrumentation: A standard UV-Vis spectrophotometer is used.
-
Sample Preparation: this compound is dissolved in a suitable solvent, such as chloroform, to a known concentration.[1]
-
Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 300 to 800 nm, to determine the wavelength of maximum absorption (λ_max).[1]
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is utilized.
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum provides information about the vibrational modes of the molecule.
Raman Spectroscopy:
-
Instrumentation: A Raman spectrometer with a specific laser excitation wavelength is used.
-
Sample Preparation: Solid this compound powder is placed on a suitable holder for analysis.
-
Data Acquisition: The scattered light is collected and analyzed to obtain the Raman spectrum, which reveals the vibrational modes of the molecule.
Computational Methodologies
Software: Computational studies are typically performed using quantum chemistry software packages such as Gaussian.
Geometry Optimization:
-
The initial structure of the this compound molecule is built and its geometry is optimized to find the lowest energy conformation.
-
Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G** is commonly employed for this purpose.
Prediction of UV-Visible Spectra:
-
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.[1]
-
The calculations are often performed in the presence of a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects.
Prediction of Vibrational Spectra (IR and Raman):
-
DFT calculations are used to compute the harmonic vibrational frequencies of the optimized molecular structure.
-
These calculations provide the positions and intensities of the infrared and Raman bands, allowing for the generation of theoretical spectra.
Workflow for Comparing Experimental and Computational Spectra
The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and computationally predicted spectra of a molecule like this compound.
Caption: Workflow for comparing experimental and computational spectra.
References
A Comparative Guide to the Charge Transport Efficiency of Dehydroindigo and Pentacene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the charge transport efficiency of dehydroindigo and its derivatives against the well-established benchmark organic semiconductor, pentacene (B32325). The following sections present quantitative data, experimental methodologies, and a visual representation of the comparative landscape to aid in material selection and device design for organic electronics applications.
Quantitative Data Summary
The charge transport properties, specifically the charge carrier mobility (µ), of this compound derivatives and pentacene are summarized in the table below. Mobility is a key parameter indicating how quickly charges (holes or electrons) move through a material under an applied electric field. The data has been compiled from various studies employing Organic Field-Effect Transistor (OFET) configurations.
| Compound | Mobility Type | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) | Measurement Technique |
| This compound Derivatives | ||||
| Indigo (B80030) | Ambipolar | 1 x 10⁻² | 1 x 10⁻² | OFET |
| 6,6'-Dithienylindigo (DTI) | Ambipolar | up to 0.11 | up to 0.08 | OFET |
| 5,5'-Diphenylindigo | Ambipolar | 0.56 | 0.95 | OFET[1] |
| Isoindigo-based Polymer (IIDDT) | p-type | up to 0.79 | - | OFET[2] |
| Isoindigo-based Polymer (PFII2T) | Ambipolar | - | - | OFET[3] |
| Isoindigo-based Small Molecule (S11) | p-type | 7.8 x 10⁻³ | - | OFET[4] |
| Isoindigo-based Small Molecule (S10) | p-type | 2.2 x 10⁻⁴ | - | OFET[4] |
| Selenophene-substituted Isoindigo Polymer | p-type | 5.8 | - | OFET[5] |
| Pentacene | ||||
| Pentacene (Thin Film) | p-type | ~1.0 - 3.0 | Typically low or not reported | OFET |
| Pentacene (Single Crystal) | p-type | >10 | - | OFET |
Experimental Protocols
The following are detailed methodologies for the key experimental techniques used to assess the charge transport efficiency of organic semiconductors like this compound and pentacene.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
OFETs are the most common device architecture for evaluating the in-plane charge carrier mobility of organic semiconductors.
a. Substrate Preparation:
-
Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) are commonly used as the gate electrode and gate dielectric, respectively.
-
The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
After cleaning, the substrates are dried with a stream of high-purity nitrogen gas.
-
To improve the interface quality and promote better molecular ordering of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS).
b. Organic Semiconductor Deposition:
-
For this compound Derivatives (often solution-processable):
-
The this compound derivative is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) to a specific concentration.
-
The solution is then deposited onto the prepared substrate using techniques like spin-coating, drop-casting, or solution-shearing to form a thin film.
-
The film is subsequently annealed at an optimized temperature to improve crystallinity and remove residual solvent.
-
-
For Pentacene (typically vacuum-deposited):
-
High-purity pentacene is placed in a crucible within a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
The pentacene is sublimed by heating the crucible, and it deposits as a thin film onto the substrate. The substrate is often heated during deposition to control the film morphology.
-
c. Source and Drain Electrode Deposition:
-
Gold (Au) is a common choice for source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors.
-
The electrodes are deposited on top of the organic semiconductor film (top-contact configuration) or before the organic semiconductor deposition (bottom-contact configuration) through a shadow mask by thermal evaporation.
d. Characterization:
-
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from oxygen and moisture.
-
The charge carrier mobility (µ) is extracted from the transfer characteristics (drain current vs. gate voltage) of the device, typically in the saturation regime, using the following equation:
IDS = (W / 2L) * Ci * µ * (VGS - VT)²
where IDS is the drain-source current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and VT is the threshold voltage.
Space-Charge-Limited Current (SCLC) Method
The SCLC method is used to determine the bulk charge carrier mobility in a direction perpendicular to the electrodes.
a. Device Fabrication:
-
A simple sandwich structure is fabricated with the organic semiconductor layer between two electrodes.
-
To measure the mobility of a single type of charge carrier (hole or electron), Ohmic contacts are required for efficient injection. This is achieved by selecting electrode materials with work functions that align with the HOMO (for holes) or LUMO (for electrons) levels of the organic semiconductor.
b. Measurement:
-
A voltage is applied across the device, and the resulting current is measured.
-
At a certain voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes space-charge-limited.
-
In the trap-free SCLC regime, the current density (J) follows the Mott-Gurney law:
J = (9/8) * εr * ε0 * µ * (V² / d³)
where εr is the relative permittivity of the material, ε0 is the permittivity of free space, V is the applied voltage, and d is the thickness of the organic layer. The mobility (µ) can be extracted by fitting the experimental J-V curve to this equation.
Time-of-Flight (TOF) Photoconductivity
The TOF technique directly measures the transit time of charge carriers across a known thickness of the material.
a. Sample Preparation:
-
A thick film (typically > 1 µm) of the organic semiconductor is sandwiched between two electrodes, one of which is semi-transparent (e.g., a thin layer of gold or ITO).
b. Measurement:
-
A short pulse of light with a photon energy greater than the bandgap of the semiconductor is used to generate electron-hole pairs near the semi-transparent electrode.
-
An external electric field is applied across the sample, which causes one type of charge carrier to drift across the film towards the collecting electrode.
-
The transient photocurrent is measured as the sheet of charge carriers moves through the material. The transit time (tT) is the time it takes for the carriers to reach the opposite electrode.
-
The drift mobility (µ) is then calculated using the equation:
µ = d / (tT * E) = d² / (tT * V)
where d is the film thickness, E is the applied electric field, and V is the applied voltage.
Visualization of Comparative Charge Transport
The following diagrams illustrate the conceptual comparison of charge transport efficiency between this compound derivatives and pentacene, and the general workflow for assessing charge transport.
Caption: Comparative overview of charge transport in this compound and pentacene.
Caption: General workflow for assessing charge transport in organic semiconductors.
References
- 1. High performance ambipolar organic field-effect transistors based on indigo derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. leigroup.cn [leigroup.cn]
- 3. leigroup.cn [leigroup.cn]
- 4. Isoindigo-Based Small Molecules with Varied Donor Components for Solution-Processable Organic Field Effect Transistor Devices | MDPI [mdpi.com]
- 5. Isoindigo-based polymer field-effect transistors: effects of selenophene-substitution on high charge carrier mobility - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stability Under Scrutiny: A Comparative Analysis of Dehydroindigo and its N-Substituted Derivatives
For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecular scaffold is paramount. This guide provides a detailed comparison of the stability profiles of dehydroindigo and its N-substituted analogues, supported by experimental data and detailed methodologies. The introduction of substituents at the nitrogen atoms of the indigo (B80030) core has been shown to significantly modulate the molecule's stability, a factor of critical importance in the design of novel therapeutics and functional materials.
This compound (DHI), the oxidized form of the well-known dye indigo, is a reactive species that readily converts back to its reduced indigo form. This inherent instability can be a significant drawback for applications requiring long-term integrity of the molecular structure. However, strategic N-substitution has emerged as a powerful tool to enhance the stability of the core indigo structure, particularly in the context of photoswitchable molecules where the thermal relaxation of photoisomers is a key parameter.
Quantitative Stability Data: A Comparative Overview
The stability of N-substituted indigo derivatives, particularly the thermal half-life (τ1/2) of their Z-isomers following photoisomerization, has been a key focus of research. While direct quantitative degradation data for a wide range of N-substituted this compound compounds is limited, the trends observed in their corresponding indigo forms provide valuable insights into their relative stabilities. Electron-withdrawing substituents on N-aryl groups have been demonstrated to significantly enhance the thermal stability of the Z-isomer.
Below is a summary of the thermal half-lives for a selection of N,N'-disubstituted indigo derivatives, showcasing the impact of different substituents.
| Compound | Substituent (R) | Solvent | Thermal Half-life (τ1/2) of Z-isomer | Reference |
| N,N'-diacetylindigo | Acetyl | Toluene | ~1.3 hours | [1] |
| N,N'-bis(4-cyanophenyl)indigo | 4-Cyanophenyl | Toluene | ~2.9 hours | [2] |
| N,N'-bis(4-nitrophenyl)indigo | 4-Nitrophenyl | Toluene | ~10.4 hours | [2] |
| N,N'-bis(pentafluorophenyl)indigo | Pentafluorophenyl | Toluene | ~22.1 hours | [2] |
| N-phenyl-N'-(tert-butoxycarbonyl)indigo | Phenyl and tert-Butoxycarbonyl | Toluene | ~0.4 seconds | [2] |
Note: The data presented above pertains to the thermal isomerization of N-substituted indigo derivatives, which is a measure of the stability of one photoisomeric state. This can be considered a proxy for the overall kinetic stability of the N-substituted core structure. The stability of this compound itself is more challenging to quantify with a simple half-life due to its rapid, solvent-dependent conversion to indigo.[3]
Factors Influencing this compound Stability
The stability of the parent this compound molecule is primarily influenced by its chemical environment. Key factors include:
-
Solvent Polarity: this compound's conversion to indigo is highly dependent on the solvent.[3]
-
Presence of Water: The water content in the medium can facilitate the reduction of this compound to indigo.[3]
-
Temperature: The equilibrium between indigo and this compound can be shifted by temperature, as observed in studies of Maya Blue pigments where higher temperatures favor the formation of this compound.[4]
Experimental Protocols for Stability Assessment
The stability of this compound and its derivatives can be assessed using various experimental techniques. The following protocols are based on methodologies reported for indigo and related compounds and can be adapted for comparative stability studies.
Protocol 1: Spectrophotometric Monitoring of Degradation
This method is suitable for assessing the stability of a compound in solution over time, either under specific light conditions (photostability) or at a constant temperature in the dark (thermal stability).
Objective: To determine the degradation kinetics of a test compound by monitoring the change in its absorbance spectrum.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Constant temperature chamber or water bath
-
Light source with controlled wavelength and intensity (for photostability)
-
Test compound (this compound or N-substituted derivative)
-
Appropriate solvent (e.g., Toluene, Methanol, DMSO)
Procedure:
-
Prepare a stock solution of the test compound of known concentration in the chosen solvent.
-
Transfer a specific volume of the stock solution into a quartz cuvette.
-
Place the cuvette in the constant temperature chamber or under the light source.
-
At regular time intervals, record the full UV-Vis absorption spectrum of the solution.
-
The degradation can be monitored by the decrease in absorbance at the compound's λmax.
-
The degradation rate constant (k) and half-life (t1/2) can be calculated by plotting the natural logarithm of the concentration (or absorbance) versus time. For a first-order reaction, the plot will be linear with a slope of -k. The half-life can then be calculated using the formula: t1/2 = 0.693 / k.
Protocol 2: Electrochemical Evaluation of Stability
Electrochemical methods can be used to study the redox stability of this compound and its derivatives, particularly their propensity for reduction to the corresponding indigo form.
Objective: To assess the reduction potential of this compound derivatives as an indicator of their stability.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Electrolyte solution
-
Test compound
Procedure:
-
Dissolve the test compound in a suitable solvent containing a supporting electrolyte.
-
Assemble the three-electrode cell with the solution.
-
Perform cyclic voltammetry by scanning the potential to the negative (reducing) direction and then reversing the scan.
-
The potential at which the reduction peak appears provides information about the ease of reduction of the this compound derivative. A more negative reduction potential suggests higher stability against reduction.
-
By comparing the reduction potentials of different derivatives under the same conditions, a relative stability ranking can be established.
Visualizing Stability Factors and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key concepts related to the stability of this compound and the experimental workflow for its assessment.
References
Validating the Structure of Dehydroindigo: A Comparative Guide to 2D NMR Spectroscopy and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of reactive intermediates is a critical challenge. Dehydroindigo, an oxidized form of the well-known dye indigo (B80030), represents such a challenge due to its inherent reactivity and difficulty in isolation. While two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone of structural organic chemistry, its direct application to unstable molecules like this compound is often unfeasible. This guide provides a comparative analysis of a computational 2D NMR approach against established alternative analytical techniques for the structural validation of this compound, supported by experimental and theoretical data.
The Challenge of this compound's Structure
This compound is a key intermediate in the oxidative degradation of indigo and is implicated in the unique color of historical pigments like Maya Blue. Its transient nature makes it difficult to isolate in quantities and purities sufficient for conventional NMR analysis. Therefore, its structural validation relies on a combination of indirect experimental evidence and computational modeling.
Comparison of Analytical Techniques
This guide compares the utility of a computational 2D NMR approach with several alternative experimental techniques that have been successfully applied to the study of this compound and related compounds.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy (Computational) | Detailed atom connectivity through-bond (COSY, HMBC) and through-space (NOESY) correlations; 1H and 13C chemical shift assignments. | Provides a complete, atom-level structural picture. Can be performed in silico without synthesizing the unstable compound. | Relies on the accuracy of the computational model. Lacks direct experimental verification for the specific molecule. |
| UV-Visible Spectroscopy | Information about the electronic transitions and conjugation system. The absorption maximum for this compound is observed around 475-500 nm.[1][2] | Highly sensitive. Can be used for in situ monitoring of reactions. | Provides limited structural information beyond the chromophore. |
| FTIR & Raman Spectroscopy | Information about functional groups and molecular vibrations. This compound exhibits characteristic vibrational bands, such as a C=O stretching frequency around 1732 cm-1.[3][4] | Non-destructive. Provides a molecular fingerprint. | Can be difficult to interpret complex spectra without computational support. Some vibrations may be weak or inactive. |
| Electrochemistry | Information on redox potentials, providing insights into the electronic properties and the relationship between indigo, this compound, and leucoindigo. The oxidation of indigo to this compound is an electrochemically reversible process.[5][6] | Highly sensitive to redox-active species. Can be used to study reaction mechanisms. | Provides indirect structural information. |
| Mass Spectrometry | Provides the molecular weight and fragmentation patterns, confirming the molecular formula. | Extremely sensitive. Can be coupled with separation techniques (e.g., LC-MS, Py-GC-MS) to analyze complex mixtures.[7][8] | Does not provide information on atom connectivity or stereochemistry. |
Experimental and Computational Protocols
Computational 2D NMR Spectroscopy Protocol
In the absence of direct experimental data, the 2D NMR spectra of this compound can be predicted using computational chemistry.
-
Geometry Optimization: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
NMR Shielding Tensors Calculation: The NMR shielding tensors are calculated for the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method.[9]
-
Chemical Shift Prediction: The calculated shielding tensors are converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
-
2D Spectra Simulation: The predicted 1H and 13C chemical shifts, along with predicted coupling constants, are used to simulate the COSY, HSQC, and HMBC spectra.
Alternative Experimental Protocols
UV-Visible Spectroscopy A solution of the sample containing this compound is prepared in a suitable solvent (e.g., toluene, methanol). The UV-Vis spectrum is recorded over a range of 200-800 nm using a spectrophotometer. The absorbance maximum (λmax) corresponding to this compound is identified.[10]
FTIR and Raman Spectroscopy For FTIR analysis, the sample can be analyzed as a solid (e.g., using an ATR accessory) or in solution. The infrared spectrum is recorded, and the vibrational frequencies of key functional groups are identified. For Raman spectroscopy, a laser of a specific wavelength is used to irradiate the sample, and the scattered light is analyzed to obtain the Raman spectrum.[3][11][12][13]
Cyclic Voltammetry A three-electrode system is used, with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The sample is dissolved in a solution containing a supporting electrolyte. The potential is swept between defined limits, and the resulting current is measured to obtain the cyclic voltammogram, which shows the oxidation and reduction peaks of the species present.[5]
Mass Spectrometry The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound. Fragmentation patterns can be induced and analyzed to provide further structural clues. Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be used for the analysis of complex solid samples.[7][8]
Visualizing Structural Validation Workflows
The following diagrams illustrate the workflow for validating the structure of this compound using a computational 2D NMR approach in comparison to other experimental techniques, and the expected key correlations in the predicted 2D NMR spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carbon-13 chemical-shift tensors in indigo: A two-dimensional NMR-ROCSA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
comparing the semiconductor performance of different dehydroindigo polymorphs
An Examination of Structure-Property Relationships in Indigo (B80030) Derivatives for Electronic Applications
The field of organic electronics is continually seeking novel materials that are not only high-performing but also sustainable and environmentally benign. In this context, natural pigments and their derivatives have emerged as a promising class of organic semiconductors. Among these, indigo and its analogues have garnered significant attention due to their robust chemical structure and tunable electronic properties. While specific comparative data on the semiconductor performance of dehydroindigo polymorphs remains scarce, a wealth of research on indigo derivatives provides valuable insights into how molecular modifications influence their semiconductor characteristics. This guide offers a comparative overview of the performance of various indigo-based materials, supported by experimental data and methodologies, to aid researchers in the development of next-generation organic electronic devices.
Performance Comparison of Indigo-Based Semiconductors
The semiconductor performance of organic materials is primarily evaluated in an Organic Field-Effect Transistor (OFET) architecture. Key metrics include charge carrier mobility (μ), which measures how quickly charge can move through the material, and the on/off ratio, which indicates the device's switching efficiency. The following table summarizes the reported p-type (hole) mobility for several indigo-based polymers, highlighting the impact of different donor units copolymerized with the indigo acceptor core.
| Polymer Name | Donor Unit | Hole Mobility (μ) in cm²/V⁻¹s⁻¹ | Reference |
| PIDG-T-C20 | Thiophene (B33073) (T) | 0.016 | [1] |
| PIDG-BT-C20 | Bithiophene (BT) | 0.028 | [1] |
These findings demonstrate that extending the π-conjugation of the donor unit from thiophene to bithiophene enhances the hole mobility in indigo-based polymers.[1] This is a common strategy in the design of high-performance organic semiconductors.
Experimental Protocols
The characterization of these indigo-based semiconductors involves their synthesis, followed by the fabrication and testing of OFETs.
Synthesis of Indigo-Based Polymers
The synthesis of indigo donor-acceptor (D-A) polymers, such as PIDG-T-C20 and PIDG-BT-C20, is typically achieved through established cross-coupling reactions. For instance, a new series of symmetrical organic dyes containing an indigo core have been prepared using the Pd-catalyzed Stille-Migita coupling process.[2][3] These methods allow for the systematic modification of the indigo core with various electron-donating groups to tune the material's spectroscopic and electrochemical properties.[2][3]
Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)
The synthesized indigo-based polymers are then used to fabricate OFETs to evaluate their semiconductor performance. A general procedure is as follows:
-
Substrate Preparation: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are cleaned meticulously with deionized water and dried.[4]
-
Semiconductor Deposition: The indigo-based polymer is dissolved in a suitable organic solvent and deposited onto the SiO₂ surface, typically via spin-coating, to form a thin film.
-
Source and Drain Electrodes: Gold (Au) source and drain electrodes are then deposited on top of the semiconductor film through thermal evaporation using a shadow mask. This creates a top-contact, bottom-gate OFET configuration.
-
Characterization: The electrical characteristics of the OFETs are measured under ambient conditions using a semiconductor parameter analyzer. The transfer and output characteristics are recorded to determine key parameters such as charge carrier mobility and the on/off ratio.
Visualizing Methodologies and Relationships
To better illustrate the processes and concepts involved in the study of indigo-based semiconductors, the following diagrams are provided.
Conclusion
Indigo and its derivatives represent a versatile and sustainable platform for the development of new organic semiconductors.[1][4] Research has shown that their performance in electronic devices can be systematically tuned through chemical design, particularly by modifying the electron-donating units within the polymer backbone.[1][4] The insights gained from comparing different indigo-based polymers provide a clear path forward for designing next-generation materials. Future research focusing on the polymorphism of both indigo and this compound could further unlock the potential of these natural pigments in high-performance, environmentally friendly electronics.
References
- 1. Design and synthesis of stable indigo polymer semiconductors for organic field-effect transistors with high fluoride sensitivity and selectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of New Organic Dyes Containing the Indigo Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to dehydroindigo
For Researchers, Scientists, and Drug Development Professionals
Dehydroindigo, an oxidized derivative of the well-known dye indigo (B80030), has garnered increasing interest in materials science and medicinal chemistry. Its unique electronic properties and potential as a precursor for various bioactive compounds necessitate a clear understanding of its synthesis. This guide provides a head-to-head comparison of different synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their applications.
Executive Summary
The synthesis of this compound is primarily achieved through a two-step process: the initial synthesis of indigo followed by its oxidation. This guide explores two prominent methods for indigo synthesis—the Baeyer-Drewsen and the Heumann-Pfleger routes—and subsequently details the electrochemical oxidation of the resulting indigo to this compound. Currently, direct, high-yield chemical oxidation methods for the preparative synthesis of this compound are not well-documented in the available literature, making the two-step synthesis involving electrochemical oxidation the most viable approach.
Comparison of Indigo Synthesis Routes
The choice of indigo synthesis method can significantly impact the overall efficiency of this compound production. The following table summarizes the key quantitative data for the Baeyer-Drewsen and Heumann-Pfleger methods for producing the indigo precursor.
| Parameter | Baeyer-Drewsen Synthesis | Heumann-Pfleger Synthesis |
| Starting Materials | 2-Nitrobenzaldehyde (B1664092), Acetone (B3395972) | N-Phenylglycine, Sodium Hydroxide (B78521), Sodium Amide |
| Reaction Time | ~10 minutes | Not specified in detail |
| Temperature | Room Temperature | 200°C |
| Reported Yield | ~37%[1] | Up to 90%[2][3] |
| Purity | Not specified | High purity reported[2] |
| Scalability | Laboratory scale[4] | Industrial scale[5][6] |
Synthetic Route to this compound via Oxidation
The most clearly delineated pathway to this compound is the oxidation of indigo. While various oxidative processes can lead to the degradation of indigo, electrochemical oxidation offers a controlled method for the synthesis of this compound.
Electrochemical Oxidation of Indigo
Electrochemical methods provide a reagent-free approach to the oxidation of indigo. The process involves the transfer of two electrons and two protons from the indigo molecule to form this compound.[7]
| Parameter | Electrochemical Oxidation |
| Starting Material | Indigo |
| Key Reagents/Setup | Platinum electrode, suitable electrolyte (e.g., in acidic or neutral medium) |
| Reaction Time | Dependent on cell parameters and current |
| Temperature | Room Temperature |
| Yield & Purity | Not quantitatively reported for preparative scale |
Experimental Protocols
Baeyer-Drewsen Synthesis of Indigo
This method provides a straightforward laboratory-scale synthesis of indigo from 2-nitrobenzaldehyde and acetone.[1][8]
Materials:
-
2-Nitrobenzaldehyde (1.0 g)
-
Acetone (20 mL)
-
Deionized Water (35 mL)
-
1 M Sodium Hydroxide solution (5 mL)
Procedure:
-
Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a beaker.
-
Add 35 mL of deionized water to the solution.
-
While stirring vigorously, add 5 mL of 1 M sodium hydroxide solution dropwise.
-
Continue stirring for 5-10 minutes. A dark precipitate of indigo will form.
-
Collect the solid by vacuum filtration and wash with deionized water until the filtrate is colorless.
-
Wash the solid with ethanol (2 x 20 mL).
-
Dry the resulting indigo product. A yield of approximately 640 mg (37%) can be expected.[1]
Heumann-Pfleger Synthesis of Indigo (Industrial Process Overview)
This industrial method offers high yields of indigo from N-phenylglycine.[2][3][5][6]
Materials:
-
N-Phenylglycine
-
Sodium Hydroxide
-
Sodium Amide
Procedure Overview:
-
N-Phenylglycine is fused with a mixture of sodium hydroxide and sodium amide at approximately 200°C under anhydrous conditions. This step results in the formation of indoxyl.[2][8]
-
The resulting indoxyl is then oxidized by exposure to air to form indigo.[8]
Electrochemical Synthesis of this compound
This method describes the general procedure for the oxidation of indigo to this compound.
Materials and Equipment:
-
Indigo
-
Suitable electrolyte solution (e.g., acidic or neutral aqueous solution)
-
Electrochemical cell
-
Platinum electrodes (working and counter)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Dissolve or suspend the synthesized indigo in the electrolyte solution in the electrochemical cell.
-
Insert the platinum working electrode, counter electrode, and reference electrode into the solution.
-
Apply a controlled potential (around +450 mV vs. Ag/AgCl has been reported for the oxidation peak) to the working electrode.[9]
-
Monitor the reaction progress by cyclic voltammetry or by observing the color change of the solution.
-
Upon completion of the reaction, the this compound product would need to be isolated from the electrolyte solution.
Note: Specific details on the isolation, purification, and yield of this compound from this preparative electrochemical method are not extensively detailed in the surveyed literature.
Signaling Pathways and Experimental Workflows
The synthesis of this compound can be visualized as a two-stage process. The first stage involves the synthesis of the indigo precursor, followed by the second stage of oxidation.
The core chemical transformation in the synthesis of this compound from indigo is an oxidation-reduction (redox) reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. mkscienceset.com [mkscienceset.com]
- 4. researchgate.net [researchgate.net]
- 5. Textile Insight: Production of Synthetic Indigo [textileinsight.blogspot.com]
- 6. 6️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Photochemistry of Indigo: a long-standing controversy - Divulga UAB - University research dissemination magazine [uab.cat]
Dehydroindigo OFETs: A Comparative Performance Benchmark Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dehydroindigo-Based Organic Field-Effect Transistors
Organic Field-Effect Transistors (OFETs) are at the forefront of next-generation flexible and low-cost electronics. Within the diverse family of organic semiconductors, indigoid derivatives have garnered significant attention due to their robust chemical stability and promising electronic properties. This guide provides a comprehensive performance benchmark of this compound (DHI) and its closely related derivatives in OFETs, juxtaposed with established industry-standard materials. While direct performance data for this compound in OFETs is not extensively reported in current literature, this guide draws comparisons with high-performing indigo (B80030) derivatives to provide a relevant and insightful analysis for researchers in the field.
Quantitative Performance Comparison
The performance of an OFET is primarily evaluated based on three key parameters: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of a prominent indigo derivative against well-established p-type and n-type organic semiconductors that serve as industry benchmarks.
| Organic Semiconductor | Type | Charge Carrier Mobility (µ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Processing |
| 5,5'-Diphenylindigo | Ambipolar | µh = 0.56, µe = 0.95[1] | > 105 | Not Specified | Vacuum Evaporation |
| Pentacene | p-type | 1.5 - 3.0 | > 106 | -10 to -20 | Vacuum Evaporation |
| P3HT (regioregular) | p-type | 0.01 - 0.1 | 104 - 106 | 0 to -20 | Solution Processing |
| C60 (Fullerene) | n-type | 2.0 - 5.0[2] | > 106[2] | < 5 | Vacuum Evaporation |
| PTCDI-C13 | n-type | ~ 1.0 | > 105 | < 10 | Vacuum Evaporation |
Experimental Protocols
To ensure a fair and reproducible comparison of OFET performance, standardized fabrication and characterization protocols are essential. Below are detailed methodologies for both solution-processed and vacuum-deposited OFETs.
Solution-Processed OFET Fabrication (e.g., for P3HT)
-
Substrate Cleaning:
-
Substrates (e.g., Si/SiO2) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 10 minutes to remove organic residues and enhance surface wettability.
-
-
Dielectric Surface Treatment:
-
To improve the interface quality, a self-assembled monolayer (SAM) is often applied. For p-type semiconductors like P3HT, a hydrophobic layer of octadecyltrichlorosilane (B89594) (OTS) is commonly used. The substrate is immersed in a dilute solution of OTS in toluene (B28343) for 1 hour, followed by rinsing with fresh toluene and annealing at 120°C for 10 minutes.
-
-
Semiconductor Deposition:
-
A solution of the organic semiconductor (e.g., P3HT in chloroform (B151607) at 0.5 wt%) is prepared and stirred overnight.
-
The solution is then deposited onto the substrate via spin-coating at a specific speed (e.g., 2000 rpm) for 60 seconds to achieve a uniform thin film.
-
The film is subsequently annealed at a temperature above its glass transition (e.g., 120°C for P3HT) for 30 minutes to improve crystallinity and charge transport.
-
-
Electrode Deposition:
-
Source and drain electrodes (typically Gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation. This defines the channel length (L) and width (W) of the transistor.
-
Vacuum-Deposited OFET Fabrication (e.g., for Pentacene, C60, Indigo Derivatives)
-
Substrate Preparation:
-
The substrate cleaning and dielectric surface treatment steps are identical to the solution-processing protocol.
-
-
Semiconductor Deposition:
-
The organic semiconductor is deposited via thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr).
-
The substrate is maintained at a specific temperature during deposition to control the film morphology and crystallinity. For pentacene, a substrate temperature of 70°C is often used.
-
The deposition rate and final thickness of the semiconductor film are monitored using a quartz crystal microbalance.
-
-
Electrode Deposition:
-
Source and drain electrodes are subsequently deposited by thermal evaporation through a shadow mask without breaking the vacuum to ensure a clean interface.
-
OFET Characterization
-
Electrical Measurements: All electrical characterizations are performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate voltage (VG) at a constant, high drain-source voltage (VDS). From the transfer curve in the saturation regime, the field-effect mobility (µsat) and the threshold voltage (Vth) are extracted. The on/off ratio is the ratio of the maximum to the minimum drain current.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for various gate voltages (VG). These curves confirm the proper field-effect transistor behavior, showing linear and saturation regimes.
Visualizing Experimental and Logical Workflows
To further clarify the processes and concepts involved in OFET benchmarking, the following diagrams are provided.
References
A Comparative Guide to the Inter-Laboratory Validation of Dehydroindigo Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantitative and qualitative analysis of dehydroindigo. While specific inter-laboratory validation data for this compound is not extensively published, this document outlines the common analytical techniques employed for its detection and characterization, supported by typical validation parameters. This guide is intended to assist researchers, scientists, and drug development professionals in selecting appropriate analytical methodologies and designing validation studies.
Comparison of Analytical Methods for this compound
This compound, an oxidized form of indigo (B80030), is a molecule of interest in various fields, including cultural heritage science and potentially in drug development due to the redox activity of indigoids.[1] Accurate and precise analytical methods are crucial for its study. The primary methods identified for the analysis of this compound and related indigoid compounds include chromatography, mass spectrometry, spectroscopy, and electrochemical techniques.[2][3][4]
A summary of these techniques and their typical performance characteristics is presented below.
| Analytical Method | Principle | Typical Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput |
| HPLC-DAD/UV-Vis | Separation based on polarity, detection by UV-Vis absorbance.[5] | > 0.999[6][7] | 95-105%[8] | < 2%[7][8] | ng/mL range[9] | ng/mL range[9] | Moderate |
| LC-MS/MS | Separation by HPLC coupled with mass analysis for high specificity and sensitivity.[10][11] | > 0.99[11] | 85-115%[11][12] | < 15%[12][13] | pg/mL to ng/mL range[12] | pg/mL to ng/mL range[12] | High |
| Py-GC-MS | Pyrolysis to break down samples into smaller, volatile fragments, followed by GC separation and MS detection.[4] | Not typically used for quantification | Semi-quantitative | Variable | Low ng range | Low ng range | Low |
| UV-Visible Spectroscopy | Measures the absorption of light in the UV-Visible spectrum.[14][15] | > 0.99[16] | 98-102%[16] | < 5%[17] | µg/mL range[16] | µg/mL range[16] | High |
| Electrochemical Methods | Measures the electrochemical response (e.g., oxidation/reduction potential) of the analyte.[1][18] | Not typically used for quantification | Not applicable | Variable | µM to nM range | µM to nM range | Moderate |
Experimental Protocols
A detailed experimental protocol for a common analytical method, High-Performance Liquid Chromatography (HPLC), is provided below. This protocol is a representative example and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
This method is suitable for the quantification of this compound in various matrices.
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable modifier).
-
This compound reference standard.
-
Sample extraction solvents (e.g., methanol, chloroform).[16]
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (approximately 475-500 nm).[15]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For solid samples, an extraction step with an appropriate solvent may be necessary. The extract should then be filtered through a 0.45 µm filter before injection.
4. Method Validation Parameters The method should be validated according to ICH guidelines or equivalent, assessing the following parameters:[8][9][19]
-
Specificity: Ensure no interference from matrix components at the retention time of this compound.
-
Linearity: Analyze the calibration standards and perform a linear regression of peak area versus concentration.
-
Accuracy: Determine the recovery of spiked samples at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Visualizations
Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method.
Caption: Workflow for a typical inter-laboratory validation study.
Relationship between Indigo and this compound
The following diagram illustrates the chemical relationship between indigo and its oxidized and reduced forms.
Caption: Redox relationship between indigo, this compound, and leuco-indigo.[18]
References
- 1. utupub.fi [utupub.fi]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijcpa.in [ijcpa.in]
- 10. researchgate.net [researchgate.net]
- 11. LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin in Daqingye and Banlangen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. researchgate.net [researchgate.net]
- 19. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dehydroindigo and Thioindigo: Properties and Experimental Insights
A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical, spectroscopic, and photophysical properties of dehydroindigo and thioindigo (B1682309). This report provides a side-by-side comparison of these two important indigo (B80030) derivatives, supported by experimental data and detailed methodologies.
Introduction
Indigo, a natural dye with a rich history, has a fascinating family of derivatives with diverse properties and applications. Among these, this compound and thioindigo stand out for their unique structural and electronic characteristics. This compound, the oxidized form of indigo, has garnered interest for its role in the color of historical pigments like Maya Blue.[1][2] Thioindigo, a sulfur analog of indigo, is a commercially significant synthetic dye and a versatile component in organic electronics and photoswitchable materials.[3][4] This guide presents a comparative study of the fundamental properties of this compound and thioindigo, offering valuable insights for researchers exploring their potential in various scientific and technological fields.
Physicochemical Properties
This compound and thioindigo, while both related to the parent indigo structure, exhibit distinct physicochemical properties owing to the differences in their core heteroatoms. Thioindigo, with sulfur atoms replacing the nitrogen atoms of indigo, has a higher molar mass than this compound. The melting point of thioindigo is well-documented, whereas specific data for this compound is less common, likely due to its tendency to convert to indigo.[1][5] Both compounds exhibit poor solubility in water, but are soluble in various organic solvents.[6][7]
| Property | This compound | Thioindigo |
| IUPAC Name | 2-(3-oxoindol-2-yl)indol-3-one[8] | [2(2′)E]-3H,3′H-[2,2′-Bi-1-benzothiophenylidene]-3,3′-dione[6] |
| Chemical Formula | C₁₆H₈N₂O₂[8] | C₁₆H₈O₂S₂[6] |
| Molar Mass | 260.25 g/mol [8] | 296.36 g/mol [6] |
| Appearance | Yellowish solid (can convert to blue indigo)[2] | Red solid[6] |
| Melting Point | Not well-documented | 280 °C[9] |
| Solubility in Water | Insoluble | Insoluble[6] |
| Solubility in Organic Solvents | Soluble in toluene (B28343), benzene, methanol[1][5] | Soluble in ethanol, xylene, chloroform, benzene[1][6] |
Spectroscopic Properties
The electronic absorption spectra of this compound and thioindigo are characterized by intense bands in the visible region, which are responsible for their distinct colors. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent environment.
| Spectroscopic Property | This compound | Thioindigo |
| λmax (Toluene) | ~455 nm[6] | 541.0-545.0 nm |
| λmax (Benzene) | Not specified | ~540 nm[1] |
| λmax (Methanol) | Not specified | Not specified |
| λmax (Chloroform) | Not specified | ~550 nm[1] |
| Molar Absorptivity (ε) | Not specified | Not specified |
Photophysical Properties
The photophysical properties of this compound and thioindigo reveal significant differences in their excited-state deactivation pathways. In non-polar solvents like toluene and benzene, this compound exhibits a high triplet state quantum yield, indicating that intersystem crossing is the dominant deactivation channel for its excited singlet state.[1][5] In contrast, its fluorescence is negligible in these solvents. In polar protic solvents like methanol, the triplet yield decreases, and fluorescence becomes more significant.[1][5] The photophysical properties of thioindigo are also of great interest, particularly its ability to undergo reversible trans-cis photoisomerization, making it a valuable photoswitch.
| Photophysical Property | This compound | Thioindigo |
| Fluorescence Quantum Yield (Φf) | ≤0.01% (in toluene and benzene), 2% (in methanol)[1][5] | Varies with solvent and isomer (trans-isomer is fluorescent) |
| Triplet State Quantum Yield (ΦT) | 70-80% (in toluene and benzene), ~15% (in methanol)[1][5] | Not specified |
| Excited State Deactivation | Predominantly via triplet state in non-polar solvents[1][5] | Involves fluorescence and photoisomerization |
Experimental Protocols
Synthesis of this compound
-
Preparation of Indigo Solution: Prepare a solution of indigo in a suitable organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate).
-
Electrochemical Cell Setup: Use a three-electrode system with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrochemical Oxidation: Apply a constant potential to the working electrode, corresponding to the oxidation potential of indigo to this compound. This potential can be determined by cyclic voltammetry.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the color change of the solution (from blue to yellowish) and by spectroscopic methods (UV-Vis).
-
Isolation and Purification: Once the conversion is complete, the solvent can be evaporated, and the resulting this compound can be purified by techniques such as column chromatography.
Synthesis of Thioindigo
Several methods for the synthesis of thioindigo have been reported. A common laboratory-scale synthesis involves the following steps:
-
Reaction of Thiosalicylic Acid and Chloroacetic Acid: In a reaction vessel, dissolve thiosalicylic acid in an aqueous solution of sodium hydroxide. To this solution, add a solution of chloroacetic acid.
-
Heating the Mixture: Heat the reaction mixture under reflux for several hours.
-
Cyclization and Oxidation: After cooling, the intermediate product is cyclized and oxidized to form thioindigo. This can be achieved by various oxidizing agents.
-
Isolation and Purification: The precipitated crude thioindigo is collected by filtration, washed with water, and then purified by recrystallization from a suitable organic solvent (e.g., xylene).
Characterization Methods
UV-Visible Absorption Spectroscopy:
-
Prepare solutions of this compound and thioindigo in the desired solvent (e.g., toluene, chloroform) at a known concentration.
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra over a wavelength range of 300-800 nm.
-
Determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) from the spectra.
Fluorescence Spectroscopy:
-
Prepare dilute solutions of the compounds in spectroscopic grade solvents.
-
Use a spectrofluorometer equipped with a suitable excitation source and detector.
-
Record the emission spectra by exciting the sample at its λmax.
-
The fluorescence quantum yield (Φf) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a known standard.
Determination of Triplet State Quantum Yield (ΦT):
-
The triplet state quantum yield can be determined using laser flash photolysis.
-
A pulsed laser is used to excite the sample solution.
-
The transient absorption of the triplet state is monitored using a probe beam at a wavelength where the triplet absorbs.
-
The triplet quantum yield is calculated by comparing the transient absorbance of the sample to that of a standard with a known triplet quantum yield.
Visualizations
Caption: Simplified workflows for the synthesis of this compound and thioindigo.
Caption: Logical relationship diagram comparing key properties of this compound and thioindigo.
Conclusion
This comparative guide highlights the distinct properties of this compound and thioindigo, providing a valuable resource for researchers in chemistry, materials science, and drug development. The differences in their core structures lead to significant variations in their physicochemical, spectroscopic, and photophysical behaviors. While this compound's high triplet quantum yield in non-polar environments is a notable feature, thioindigo's robust photoswitching capabilities have positioned it as a key molecule in modern materials science. The provided experimental protocols offer a starting point for the synthesis and characterization of these intriguing indigo derivatives, paving the way for further exploration of their potential applications.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 3. Fluorescence spectra of organic dyes in solution: a time dependent multilevel approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Thioindigo - Wikipedia [en.wikipedia.org]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. agilent.com [agilent.com]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Dehydroindigo: Essential Procedures for Safe Disposal
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount. This document provides a comprehensive guide to the proper disposal of dehydroindigo, ensuring the safety of personnel and compliance with environmental regulations. This compound, an oxidized and reactive form of indigo, requires careful handling due to its potential reactivity.
Immediate Safety Protocols
Before commencing any disposal procedures, ensure that all relevant safety measures are in place. Adherence to these protocols is critical to mitigate risks associated with handling reactive chemical substances.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat is mandatory to protect from spills and splashes.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust.
-
Keep away from heat and incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Procedures
This compound should be treated as a reactive chemical waste and disposed of through a certified hazardous waste management program. Do not attempt to dispose of this compound down the drain or in regular solid waste streams.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "this compound Waste" or "Reactive Organic Waste."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to hazardous reactions.
2. Waste Collection:
-
Solid this compound Waste: Carefully transfer solid this compound, including contaminated items like weighing paper and gloves, into the designated, sealed waste container.
-
This compound Solutions: Collect solutions containing this compound in a separate, sealed, and clearly labeled container. If the solvent is flammable, use a container suitable for flammable liquid waste.
3. Neutralization of Small Residual Amounts (for cleaning purposes only):
-
For cleaning glassware with minor residual this compound, a cautious neutralization step can be performed. Given that this compound can revert to indigo, a reducing agent can be used.
-
Under constant stirring in a fume hood, slowly add a dilute solution of a mild reducing agent, such as sodium bisulfite, to the rinse solution.
-
Monitor the reaction for any signs of gas evolution or temperature increase.
-
Once the characteristic color of this compound has disappeared, the resulting solution should still be collected as hazardous waste.
4. Storage Pending Disposal:
-
Store the sealed this compound waste container in a designated, well-ventilated, and cool secondary containment area away from heat and incompatible chemicals.
5. Final Disposal:
-
Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with accurate information about the contents of the container.
Quantitative Data Summary
| Parameter | Guideline |
| Reportable Quantity (RQ) | Not specifically listed. However, any spill or release of a potentially hazardous substance should be reported to your institution's EHS office. |
| Container Size | Use the smallest practical container for waste accumulation to minimize the quantity of reactive material stored. |
| Storage Time Limit | Follow your institution's guidelines for the storage of hazardous waste. Typically, this ranges from 90 to 180 days. |
| pH of Aqueous Solutions | If neutralization of residual amounts is performed, the final pH should be between 6 and 8 before collection as hazardous waste. Note: This does not permit drain disposal. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.
Safeguarding Your Research: A Comprehensive Guide to Handling Dehydroindigo
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct personal protective equipment. The following table summarizes the recommended PPE for handling Dehydroindigo, designed to minimize exposure and ensure user safety.
| Body Part | Required PPE | Standard/Specification | Purpose |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | ASTM F739 | To prevent skin contact. It is recommended to use double-gloving. |
| Eyes | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 / EN 166 | To protect against splashes. |
| Body | Laboratory coat | EN ISO 27065 | To protect skin and clothing from contamination.[1] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood | NIOSH/OSHA | To prevent inhalation of dust or aerosols.[1] |
Operational Plan: From Handling to Disposal
A systematic workflow is critical to maintaining safety throughout the entire process of working with chemical compounds. The following diagram outlines the key stages for the safe handling and disposal of this compound.
Experimental Protocols
General Handling Procedures:
-
Preparation : Before handling this compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.[1] Verify that all necessary PPE is readily available and in good condition. An emergency eyewash and shower station should be accessible.
-
Weighing and Transferring : When weighing the solid compound, do so in a fume hood to minimize the risk of inhalation.[1] Use appropriate tools to handle the substance and avoid generating dust.
-
Solution Preparation : If preparing a solution, add the solvent to the solid this compound slowly to prevent splashing.
-
Post-Handling : After use, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.[2]
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
Waste Segregation and Collection:
-
Solid Waste : All solid waste contaminated with this compound, including used gloves, filter paper, and weighing boats, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[4]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.[3]
Disposal Method:
All waste contaminated with this compound should be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.[1] Never dispose of this compound down the drain or in the regular trash.[3]
Emergency Procedures
Spill Response:
In the event of a spill, evacuate the immediate area.[5] If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material, and place it in a sealed container for disposal.[1] For larger spills, or if you are unsure how to proceed, contact your EHS office immediately.[5]
First Aid:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
In all cases of exposure, seek medical advice and provide the medical professional with as much information as possible about the compound.[2]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
